molecular formula C36H52N8O9 B3025686 Ac-QPKK(Ac)-AMC

Ac-QPKK(Ac)-AMC

Cat. No.: B3025686
M. Wt: 740.8 g/mol
InChI Key: LHVYYJGFOAKRPP-DZUOILHNSA-N
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Description

Ac-QPKK(Ac)-AMC is a fluorogenic substrate for sirtuin 1 (SIRT1), SIRT2, and SIRT3.1 It is selectively deacylated by SIRT1-3 over SIRT6. Upon enzymatic cleavage by SIRT1, SIRT2, or SIRT3, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify SIRT1, SIRT2, and SIRT3 activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.>

Properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-5-amino-5-oxopentanoyl]-N-[(2S)-1-[[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N8O9/c1-21-19-32(48)53-30-20-24(12-13-25(21)30)41-33(49)26(10-5-7-17-39-22(2)45)42-34(50)27(9-4-6-16-37)43-35(51)29-11-8-18-44(29)36(52)28(40-23(3)46)14-15-31(38)47/h12-13,19-20,26-29H,4-11,14-18,37H2,1-3H3,(H2,38,47)(H,39,45)(H,40,46)(H,41,49)(H,42,50)(H,43,51)/t26-,27-,28-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYYJGFOAKRPP-DZUOILHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Ac-QPKK(Ac)-AMC Deacetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of Ac-QPKK(Ac)-AMC deacetylation, a critical process leveraged in high-throughput screening for modulators of sirtuin activity. This compound is a fluorogenic substrate primarily utilized to measure the enzymatic activity of Class III histone deacetylases (HDACs), specifically sirtuins 1, 2, and 3 (SIRT1, SIRT2, and SIRT3).[1][2] Understanding the intricacies of this mechanism is paramount for researchers in the fields of epigenetics, metabolism, and drug discovery.

The Sirtuin-Mediated Deacetylation of this compound

The deacetylation of this compound is a two-step enzymatic process. The initial and rate-limiting step is the sirtuin-catalyzed removal of the acetyl group from one of the lysine residues of the peptide substrate. This is followed by the cleavage of the deacetylated peptide by a developing enzyme, typically trypsin, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][3][4]

The Core Catalytic Mechanism

Sirtuins are NAD dependent deacetylases, meaning they require nicotinamide adenine dinucleotide (NAD+) as a co-substrate for their catalytic activity.[5][6][7] The deacetylation reaction proceeds through a unique catalytic mechanism that distinguishes sirtuins from other classes of HDACs.[6]

The proposed mechanism involves the following key steps:

  • Substrate Binding: The acetylated lysine residue of the this compound peptide binds to the active site of the sirtuin enzyme.[2]

  • NAD+ Cleavage: The sirtuin catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose.[5][6][7]

  • Formation of a C1'-O-alkylamidate Intermediate: The acetyl group from the lysine is transferred to the ADP-ribose moiety, forming a highly reactive C1'-O-alkylamidate intermediate.[8]

  • Nicotinamide Release: Nicotinamide is released from the active site.[5][6]

  • Formation of 2'-O-acetyl-ADP-ribose: The intermediate rearranges, resulting in the formation of 2'-O-acetyl-ADP-ribose.[5]

  • Release of Deacetylated Peptide: The deacetylated QPKK-AMC peptide is released from the enzyme.[8]

This intricate process is visualized in the signaling pathway diagram below.

Sirtuin-Mediated Deacetylation of this compound cluster_0 Sirtuin Catalytic Cycle SIRT Sirtuin Enzyme Complex1 Sirtuin-Substrate-NAD+ Complex SIRT->Complex1 Binds Ac_QPKK This compound (Acetylated Substrate) Ac_QPKK->Complex1 NAD NAD+ NAD->Complex1 Intermediate C1'-O-alkylamidate Intermediate Complex1->Intermediate NAD+ Cleavage & Acetyl Transfer Intermediate->SIRT Release of Products Deacetylated_QPKK QPKK-AMC (Deacetylated Peptide) Intermediate->Deacetylated_QPKK NAM Nicotinamide Intermediate->NAM OAADPR 2'-O-acetyl-ADP-ribose Intermediate->OAADPR

Caption: Sirtuin catalytic cycle for this compound deacetylation.

Quantitative Data Presentation

The enzymatic efficiency of SIRT1, SIRT2, and SIRT3 with fluorogenic peptide substrates can be compared using their kinetic parameters. While specific kinetic data for this compound is not consistently reported across all studies, the following table summarizes representative Michaelis-Menten constants (Km) for sirtuins with similar acetylated peptide substrates. Lower Km values indicate a higher affinity of the enzyme for the substrate.

SirtuinSubstrateKm (μM)Reference
SIRT1 p53-derived acetyl-peptide~20-50[6]
SIRT2 p53-derived acetyl-peptide~19[9]
SIRT3 p53-derived acetyl-peptide~323[9]

Experimental Protocols

The following is a generalized protocol for a fluorogenic sirtuin deacetylation assay using this compound. Specific concentrations and incubation times may require optimization depending on the experimental setup.

Materials:
  • Recombinant human SIRT1, SIRT2, or SIRT3

  • This compound substrate

  • NAD+

  • Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Sirtuin inhibitor (e.g., Nicotinamide) for control experiments

  • 96-well black microplate

  • Fluorometer

Procedure:
  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Dilute the sirtuin enzyme to the desired concentration in assay buffer.

  • Set up the Reaction:

    • In a 96-well black microplate, add the following to each well:

      • Sirtuin assay buffer

      • NAD+ solution

      • Sirtuin enzyme solution

      • Test compound or vehicle control (for inhibitor/activator screening)

    • Incubate the plate at 37°C for 10-15 minutes to pre-warm the reaction mixture.

  • Initiate the Reaction:

    • Add the this compound substrate to each well to initiate the deacetylation reaction.

  • Incubate:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Develop the Signal:

    • Add the developer solution (e.g., trypsin) to each well.

    • Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

  • Measure Fluorescence:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 350-360 nm and an emission wavelength of approximately 450-460 nm.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental Workflow for this compound Deacetylation Assay cluster_workflow Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, NAD+) Setup Set up Reaction in 96-well Plate (Buffer, NAD+, Enzyme, Compound) Prep->Setup Initiate Add this compound (Initiate Reaction) Setup->Initiate Incubate_Deacetylation Incubate at 37°C (Deacetylation) Initiate->Incubate_Deacetylation Develop Add Developer (Trypsin) (Signal Development) Incubate_Deacetylation->Develop Incubate_Development Incubate at 37°C (AMC Release) Develop->Incubate_Development Measure Measure Fluorescence (Ex: 350-360nm, Em: 450-460nm) Incubate_Development->Measure

Caption: A typical workflow for a fluorogenic sirtuin assay.

Sirtuins in Cellular Signaling and Drug Development

SIRT1, SIRT2, and SIRT3 are implicated in a multitude of cellular processes, making them attractive targets for therapeutic intervention in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[5][10] These sirtuins regulate the activity of numerous downstream proteins through deacetylation.

  • SIRT1: Primarily located in the nucleus, SIRT1 plays a crucial role in regulating metabolism, DNA repair, and inflammation.[5][11] Its targets include transcription factors such as p53, NF-κB, and PGC-1α.[11][12]

  • SIRT2: Predominantly found in the cytoplasm, SIRT2 is involved in the regulation of the cell cycle, microtubule dynamics, and genomic integrity.

  • SIRT3: Located in the mitochondria, SIRT3 is a key regulator of mitochondrial function, including energy metabolism, oxidative stress, and apoptosis.[10]

The interconnectedness of these sirtuins in cellular signaling pathways highlights their importance as drug targets. The development of small molecule activators and inhibitors of sirtuins is an active area of research.

Simplified Sirtuin Signaling Pathways cluster_pathways Cellular Roles of Sirtuins SIRT1 SIRT1 (Nucleus) Metabolism Metabolism SIRT1->Metabolism DNA_Repair DNA Repair SIRT1->DNA_Repair Inflammation Inflammation SIRT1->Inflammation SIRT2 SIRT2 (Cytoplasm) Cell_Cycle Cell Cycle SIRT2->Cell_Cycle SIRT3 SIRT3 (Mitochondria) SIRT3->Metabolism Mitochondrial_Function Mitochondrial Function SIRT3->Mitochondrial_Function Apoptosis Apoptosis SIRT3->Apoptosis

Caption: Overview of the roles of SIRT1, SIRT2, and SIRT3.

Conclusion

The deacetylation of this compound by sirtuins is a robust and widely used method for assessing the activity of these important enzymes. A thorough understanding of the underlying NAD+ dependent catalytic mechanism, coupled with optimized experimental protocols, is essential for researchers aiming to identify and characterize novel sirtuin modulators for therapeutic applications. The continued exploration of sirtuin biology and the development of specific and potent modulators hold significant promise for the treatment of a wide range of human diseases.

References

Ac-QPKK(Ac)-AMC: A Technical Guide to a Fluorogenic Sirtuin Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-QPKK(Ac)-AMC peptide is a fluorogenic substrate widely utilized in biochemical assays to measure the enzymatic activity of specific sirtuin (SIRT) isoforms. Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular regulation, including metabolism, DNA repair, and longevity. This substrate's peptide sequence, Gln-Pro-Lys-Lys (QPKK), is derived from the tumor suppressor protein p53, a well-established endogenous target of SIRT1. Specifically, it mimics the acetylation site at lysine 382 of p53. This compound is effectively processed by SIRT1, SIRT2, and SIRT3, making it a valuable tool for high-throughput screening of sirtuin activators and inhibitors.[1][2]

Mechanism of Action

The use of this compound in sirtuin activity assays relies on a two-step enzymatic reaction that results in a quantifiable fluorescent signal.

  • Sirtuin-Mediated Deacetylation: In the presence of the cofactor NAD⁺, an active sirtuin enzyme (SIRT1, SIRT2, or SIRT3) recognizes and removes the acetyl group from the ε-amino group of the acetylated lysine (K(Ac)) residue within the peptide substrate.

  • Developer-Mediated Cleavage: Following deacetylation, a developer enzyme, typically trypsin, is added to the reaction. Trypsin specifically cleaves the peptide bond on the C-terminal side of the now deacetylated lysine residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

The free AMC molecule is highly fluorescent, whereas the peptide-conjugated AMC is not. The resulting fluorescence intensity is directly proportional to the amount of AMC released, which in turn reflects the level of sirtuin deacetylase activity. The fluorescence of AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1][2][3]

Sirtuin Substrate Specificity

This compound is selectively deacetylated by the mitochondrial sirtuins SIRT1, SIRT2, and SIRT3. It is reported to be a poor substrate for SIRT6.[1][2] This specificity allows researchers to probe the activity of these particular sirtuins, which are key regulators in various cellular pathways. While the substrate is widely used, specific Michaelis-Menten (Km) and catalytic rate (kcat) constants are not consistently reported across the literature for all three sirtuin isoforms. The table below summarizes the available data.

Quantitative Data on Sirtuin Substrate Specificity
Sirtuin IsoformSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
SIRT1This compoundData not reported in cited literatureData not reported in cited literatureData not reported in cited literature
SIRT2This compoundData not reported in cited literatureData not reported in cited literatureData not reported in cited literature
SIRT3This compoundData not reported in cited literatureData not reported in cited literatureData not reported in cited literature
SIRT1Ac-p53(379-382) peptide*79.6 ± 10.80.125 ± 0.0051.57 x 10³

*Note: Data for a non-fluorogenic p53 peptide (Ac-RHKKac) corresponding to the same acetylation site is provided for context. The affinity (Km) and turnover rate can be influenced by the C-terminal AMC fluorophore.

Experimental Protocols

Below is a detailed methodology for a standard fluorescence-based sirtuin activity assay using this compound.

Materials and Reagents:
  • Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

  • This compound substrate

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (e.g., Trypsin in assay buffer, often with a sirtuin inhibitor like nicotinamide to stop the initial reaction)

  • 96-well black microplate

  • Fluorescence microplate reader

Assay Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of NAD⁺ in nuclease-free water (e.g., 50 mM).

    • Dilute the sirtuin enzyme to the desired working concentration in cold Sirtuin Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

  • Reaction Setup:

    • To each well of a 96-well black microplate, add the components in the following order:

      • Sirtuin Assay Buffer to bring the final volume to 50 µL.

      • Test compounds (inhibitors or activators) or vehicle control (e.g., DMSO).

      • Diluted sirtuin enzyme.

    • Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiation of Deacetylation Reaction:

    • Prepare a substrate mix containing this compound and NAD⁺ in Sirtuin Assay Buffer.

    • Add the substrate mix to each well to start the reaction. Final concentrations typically range from 10-50 µM for the substrate and 0.5-1 mM for NAD⁺.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Development Step:

    • Add 50 µL of Developer Solution to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete cleavage and development of the fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

    • Include appropriate controls: no-enzyme control (background fluorescence), no-substrate control, and positive/negative controls for inhibitors/activators.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of sirtuin activity relative to the vehicle control.

    • For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Sirtuin Reaction cluster_develop 3. Signal Development cluster_readout 4. Readout & Analysis A Prepare Reagents: - Sirtuin Enzyme - Substrate & NAD+ - Test Compounds B Add Buffer, Compound, and Sirtuin Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Add Substrate/NAD+ Mix to Initiate Reaction C->D E Incubate at 37°C (30-60 min) D->E F Add Developer Solution (Trypsin + Inhibitor) E->F G Incubate at 37°C (15-30 min) F->G H Measure Fluorescence (Ex: 355nm, Em: 460nm) G->H I Data Analysis (IC50, % Activation) H->I

Caption: Workflow for a sirtuin fluorescence assay.

Enzymatic Reaction Mechanism

G cluster_reaction Sirtuin-Catalyzed Deacetylation & Signal Generation Substrate Ac-QPK-K(Ac)-AMC Deacetylated Ac-QPK-K-AMC Substrate->Deacetylated Deacetylation Product Ac-QPK-K + AMC (Fluorescent) Deacetylated->Product Cleavage SIRT SIRT1/2/3 SIRT->Deacetylated NAM Nicotinamide + 2'-O-acetyl-ADP-ribose SIRT->NAM co-product NAD NAD+ NAD->SIRT Trypsin Trypsin (Developer) Trypsin->Product

Caption: Two-step enzymatic reaction of the assay.

Signaling Pathway Context: The SIRT1-p53 Axis

The QPKK peptide sequence is derived from the C-terminal regulatory domain of the p53 tumor suppressor protein, a critical node in cellular stress response. p53 is a transcription factor that can induce cell cycle arrest, senescence, or apoptosis in response to cellular damage. The activity of p53 is tightly regulated by post-translational modifications, including acetylation.

Under conditions of cellular stress, p53 is acetylated by histone acetyltransferases (HATs) like p300/CBP. This acetylation enhances p53's stability and its ability to bind DNA, thereby activating downstream target genes such as p21 (cell cycle arrest) and BAX (apoptosis).

SIRT1 acts as a negative regulator of p53.[4] It deacetylates p53 at several lysine residues, including Lys382 (the site mimicked by the this compound substrate).[5] This deacetylation event represses p53's transcriptional activity, promoting cell survival by preventing apoptosis and cell cycle arrest.[5] Therefore, the interplay between p53 acetylation and SIRT1-mediated deacetylation is a critical switch that determines cell fate in response to stress. The this compound substrate allows researchers to study this specific regulatory interaction in a controlled, in vitro setting.

SIRT1-p53 Signaling Pathway

G cluster_pathway SIRT1-p53 Regulatory Pathway Stress Cellular Stress (e.g., DNA Damage) p300 p300/CBP (HAT) Stress->p300 activates p53_Ac p53-Ac (Active) p300->p53_Ac acetylates p53 p53 p53->p53_Ac SIRT1 SIRT1 p53_Ac->SIRT1 Targets Target Gene Expression (p21, BAX, PUMA) p53_Ac->Targets activates SIRT1->p53 deacetylates NAM NAM SIRT1->NAM Response Cell Cycle Arrest Apoptosis SIRT1->Response inhibits NAD NAD+ NAD->SIRT1 Targets->Response

Caption: Regulation of p53 activity by SIRT1.

References

A Technical Guide to Fluorogenic Sirtuin Assays Utilizing Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of a widely used fluorogenic assay for measuring the activity of Class III histone deacetylases, specifically sirtuins (SIRTs). The guide focuses on the utilization of the acetylated peptide substrate, Ac-Gln-Pro-Lys-Lys(Ac)-AMC (Ac-QPKK(Ac)-AMC), a derivative of the p53 tumor suppressor protein sequence.

Core Principle of the Assay

The fluorogenic sirtuin assay using this compound is a robust and sensitive method for determining the enzymatic activity of sirtuins, particularly SIRT1, SIRT2, and SIRT3.[1] The assay is based on a two-step enzymatic reaction that results in the generation of a quantifiable fluorescent signal directly proportional to the sirtuin activity.

Step 1: NAD+-Dependent Deacetylation by Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases.[2] In the initial step, the sirtuin enzyme utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor to remove the acetyl group from the acetylated lysine residue within the this compound substrate. This reaction yields the deacetylated peptide, nicotinamide, and O-acetyl-ADP-ribose.[3]

Step 2: Proteolytic Cleavage and Fluorophore Release

The deacetylated peptide product from the first step becomes a substrate for a developing enzyme, typically trypsin. Trypsin specifically cleaves the peptide bond C-terminal to the now-exposed lysine residue. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which was previously quenched. The free AMC fluoresces, and its intensity can be measured using a fluorometer.[4][5][6]

The overall workflow of this fluorogenic assay is depicted in the following diagram:

Assay_Principle cluster_step1 Step 1: Sirtuin-Mediated Deacetylation cluster_step2 Step 2: Developer Enzyme Action This compound This compound Sirtuin Sirtuin Deacetylated Peptide Deacetylated Peptide This compound->Deacetylated Peptide Sirtuin NAD+ NAD+ NAD+->Deacetylated Peptide Nicotinamide Nicotinamide O-acetyl-ADP-ribose O-acetyl-ADP-ribose Trypsin Trypsin Free AMC (Fluorescent) Free AMC (Fluorescent) Deacetylated Peptide->Free AMC (Fluorescent) Trypsin

Principle of the two-step fluorogenic sirtuin assay.

Experimental Protocols

A generalized protocol for performing a fluorogenic sirtuin assay with this compound in a 96-well plate format is provided below. It is crucial to optimize concentrations of the enzyme, substrate, and NAD+ for specific experimental conditions.

Materials and Reagents:

  • Sirtuin enzyme (e.g., recombinant human SIRT1, SIRT2, or SIRT3)

  • This compound substrate

  • NAD+

  • Sirtuin assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA)[4]

  • Trypsin (as the developer enzyme)

  • Sirtuin inhibitor (e.g., Nicotinamide) for control experiments

  • 96-well black microplate

  • Fluorometer with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively, for AMC detection.[1]

Experimental Workflow:

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, NAD+, Buffer) start->prepare_reagents add_reagents Add Sirtuin, NAD+, and Buffer to Wells prepare_reagents->add_reagents pre_incubation Pre-incubate with Inhibitor/Activator (optional) add_reagents->pre_incubation initiate_reaction Initiate Reaction: Add this compound pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation add_developer Add Developer (Trypsin) and Stop Solution (Nicotinamide) incubation->add_developer develop Incubate at Room Temperature add_developer->develop measure_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) develop->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data end End analyze_data->end

A generalized workflow for a fluorogenic sirtuin assay.

Detailed Method:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in sirtuin assay buffer.

  • Reaction Setup: In a 96-well black plate, add the sirtuin enzyme, NAD+, and assay buffer to a final volume of 50 µL. For inhibitor screening, pre-incubate the enzyme with the test compounds for a defined period before adding the substrate.

  • Initiation of Deacetylation: Start the reaction by adding 50 µL of the this compound substrate solution. The final concentrations can be optimized, but typical ranges are 1-50 µM for the substrate and 100-500 µM for NAD+.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Stop the sirtuin reaction and initiate the development step by adding 50 µL of a solution containing trypsin and a sirtuin inhibitor like nicotinamide.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes to allow for the complete release of AMC. Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[1]

Data Presentation and Analysis

The obtained fluorescence data can be used to determine enzyme kinetics, screen for inhibitors or activators, and calculate key parameters such as IC50 and Z'-factor values.

Table 1: Representative Quantitative Data for Sirtuin Assays using this compound

ParameterSIRT1SIRT2SIRT3Reference
Substrate Concentration 5 µM5 µM5 µM[2]
Signal-to-Background (S/B) Ratio 7516545[2]
Z'-Factor 0.980.870.92[2]
Nicotinamide IC50 ~79 µM~138 µM~84 µM[2]

Application in Studying Sirtuin Signaling Pathways

The this compound substrate is derived from a sequence in the tumor suppressor protein p53, a known target of SIRT1.[4][7] Therefore, this assay is particularly relevant for studying the role of sirtuins, especially SIRT1, in cellular processes regulated by p53, such as apoptosis, cell cycle arrest, and DNA damage response.

SIRT1-mediated deacetylation of p53 at specific lysine residues can inhibit its transcriptional activity, thereby suppressing the expression of pro-apoptotic and cell cycle arrest genes.[4][7][8] This regulatory mechanism is a critical area of research in cancer biology and aging.

The following diagram illustrates the central role of SIRT1 in the p53 signaling pathway.

p53_Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Acetylated p53 Acetylated p53 p53->Acetylated p53 acetylation Transcriptional Activity Transcriptional Activity Acetylated p53->Transcriptional Activity promotes SIRT1 SIRT1 SIRT1->Acetylated p53 deacetylates Apoptosis Apoptosis Transcriptional Activity->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcriptional Activity->Cell Cycle Arrest

SIRT1-mediated deacetylation in the p53 signaling pathway.

References

Measuring SIRT2 Activity with Ac-QPKK(Ac)-AMC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, is a key regulator in various cellular processes, including cell cycle control, genomic stability, and metabolic regulation. Its dysfunction has been implicated in a range of diseases, from neurodegenerative disorders to cancer, making it a compelling target for therapeutic intervention. Accurate and efficient measurement of SIRT2 activity is paramount for both basic research and drug discovery. This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-QPKK(Ac)-AMC for the sensitive and robust quantification of SIRT2 activity.

Principle of the Assay

The this compound-based assay is a two-step enzymatic process. In the first step, SIRT2 deacetylates the acetylated lysine residue within the this compound peptide substrate in the presence of the cofactor NAD+. In the second step, a developer enzyme, typically trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence, measured at an excitation of approximately 360 nm and an emission of approximately 460 nm, is directly proportional to the deacetylase activity of SIRT2.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the SIRT2 activity assay using this compound and similar substrates.

ParameterValueNotes
Substrate This compoundA fluorogenic, acetylated peptide substrate for sirtuins 1, 2, and 3.
Enzyme Human Recombinant SIRT2
Cofactor NAD+Essential for SIRT2 catalytic activity.
Developer TrypsinCleaves the deacetylated peptide to release AMC.
Detection Fluorescence (Ex/Em)~360 nm / ~460 nm
Km for similar substrate 0.24 µM (myristoylated peptide)[1]The Km value for a myristoylated peptide substrate with SIRT2 is significantly lower than for an acetylated peptide (19.00 µM), indicating higher affinity. The specific Km for this compound may vary.[1]
Optimal Substrate Conc. ~5 µMA concentration of 5 µM for a similar fluorogenic substrate has been shown to yield a high signal-to-background ratio and a Z'-factor of 0.87 in SIRT2 assays.[1]
Optimal NAD+ Conc. ~1 mMA concentration of 1 mM NAD+ is commonly used in SIRT2 activity assays.[1]
IC50 of Nicotinamide ~138 µMDetermined using 5 µM of a similar fluorogenic substrate and 1 mM NAD+. Nicotinamide is a known pan-sirtuin inhibitor.[1]

Experimental Protocols

I. Reagent Preparation
  • SIRT2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.

  • SIRT2 Enzyme Stock: Reconstitute human recombinant SIRT2 in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Substrate Stock (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.

  • NAD+ Stock (50 mM): Dissolve NAD+ in ultrapure water. Aliquot and store at -80°C.

  • Developer Solution (Trypsin, 1 mg/mL): Dissolve trypsin in assay buffer. Prepare fresh before use and keep on ice.

  • Stop Solution (2 M Nicotinamide): Dissolve nicotinamide in ultrapure water. Store at room temperature.

II. SIRT2 Activity Assay Protocol (96-well plate format)
  • Prepare Reagent Mix: On ice, prepare a master mix containing assay buffer, NAD+ (final concentration 1 mM), and SIRT2 enzyme (final concentration will depend on the specific activity of the enzyme lot and should be determined empirically).

  • Dispense Reagent Mix: Add 40 µL of the reagent mix to each well of a black, flat-bottom 96-well plate.

  • Initiate Reaction: Add 10 µL of this compound substrate (diluted in assay buffer to a final concentration of 5 µM) to each well.

  • Incubation: Mix gently and incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Stop Deacetylation (Optional): Add 10 µL of Stop Solution to each well. This step is crucial for kinetic studies or when screening for inhibitors.

  • Develop Signal: Add 40 µL of Developer Solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence at Ex/Em = 360/460 nm using a microplate reader.

III. SIRT2 Inhibitor Screening Protocol
  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a known SIRT2 inhibitor (e.g., Nicotinamide or AGK2) as a positive control and a vehicle control (DMSO).

  • Dispense Compounds: Add 10 µL of the diluted compounds or controls to the wells of a 96-well plate.

  • Add Enzyme: Add 30 µL of diluted SIRT2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 10 µL of a pre-mixed solution of this compound and NAD+ (final concentrations of 5 µM and 1 mM, respectively) to each well.

  • Follow Steps 4-8 from the SIRT2 Activity Assay Protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SIRT2_Deacetylation_Pathway cluster_sirt2 SIRT2 Catalytic Cycle cluster_downstream Downstream Effects SIRT2 SIRT2 Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate NAM Nicotinamide SIRT2->NAM O_AADPR O-Acetyl-ADP-Ribose SIRT2->O_AADPR NAD NAD+ NAD->SIRT2 Acetylated_Substrate Acetylated Substrate (e.g., this compound, p300, Tubulin) Acetylated_Substrate->SIRT2 Altered_Protein_Function Altered Protein Function (e.g., activity, stability, localization) Deacetylated_Substrate->Altered_Protein_Function Cellular_Response Cellular Response (e.g., Cell Cycle, Metabolism, Inflammation) Altered_Protein_Function->Cellular_Response Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Plate 1. Prepare Compound Plate (Test Compounds, Controls) Dispense_Reagents 3. Dispense Reagents (Compounds, SIRT2 Mix) Compound_Plate->Dispense_Reagents Reagent_Mix 2. Prepare Reagent Mix (SIRT2, NAD+, Buffer) Reagent_Mix->Dispense_Reagents Initiate_Reaction 4. Initiate Reaction (Add Substrate) Dispense_Reagents->Initiate_Reaction Incubate_Deacetylation 5. Incubate (37°C) (Deacetylation) Initiate_Reaction->Incubate_Deacetylation Add_Developer 6. Add Developer (Trypsin) Incubate_Deacetylation->Add_Developer Incubate_Development 7. Incubate (RT) (Signal Development) Add_Developer->Incubate_Development Read_Fluorescence 8. Read Fluorescence (Ex/Em = 360/460 nm) Incubate_Development->Read_Fluorescence Calculate_Inhibition 9. Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 10. Determine IC50 Calculate_Inhibition->Determine_IC50

References

The Role of Ac-QPKK(Ac)-AMC in Histone Deacetylase (HDAC) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a synthetic, fluorogenic peptide substrate instrumental in the study of histone deacetylases (HDACs), particularly the sirtuin class of enzymes.[1][2] Its chemical structure, (2S)-1-[(2S)-2-acetamido-5-amino-5-oxopentanoyl]-N-[(2S)-1-[[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide, incorporates two acetylated lysine residues, making it a target for deacetylation enzymes.[3] The peptide is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore, which remains quenched until enzymatically cleaved. This property allows for a sensitive and continuous assay to measure the activity of specific HDACs, making it a valuable tool in drug discovery and basic research for screening inhibitors and understanding enzyme kinetics.[4][5]

Core Mechanism of Action

The utility of this compound as a research tool lies in a two-step, coupled enzymatic reaction that produces a quantifiable fluorescent signal directly proportional to HDAC activity.

  • Deacetylation by HDAC/Sirtuin: In the initial step, an active HDAC enzyme, such as SIRT1, SIRT2, or SIRT3, recognizes and removes the acetyl group from one of the lysine residues of the this compound substrate.

  • Proteolytic Cleavage and Fluorescence Release: Following deacetylation, a "developer" enzyme, typically trypsin, is added to the reaction.[5][6] Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine residue. This cleavage releases the 7-amino-4-methylcoumarin (AMC) group, which is highly fluorescent.[6][7]

  • Signal Quantification: The released AMC fluoresces when excited with light at a wavelength of 340-360 nm, emitting light at 440-460 nm.[8] The intensity of this fluorescence can be measured over time using a microplate reader, providing a direct readout of the HDAC's enzymatic activity.[9] In the context of inhibitor screening, a reduction in the fluorescent signal indicates that the compound is preventing the HDAC from deacetylating the substrate.[4]

sub This compound (Non-fluorescent Substrate) deacetyl Ac-QPKK-AMC (Deacetylated Intermediate) sub->deacetyl Deacetylation prod Cleaved Peptide + AMC (Fluorescent) deacetyl->prod Cleavage hdac HDAC / Sirtuin (e.g., SIRT1, SIRT2, SIRT3) hdac->deacetyl trypsin Trypsin (Developer Enzyme) trypsin->prod

Caption: Workflow of the two-step enzymatic assay using this compound.

Applications in HDAC Research

This compound is a versatile substrate primarily employed for:

  • High-Throughput Screening (HTS) of Inhibitors: The robust and scalable nature of the assay makes it ideal for screening large chemical libraries to identify novel HDAC inhibitors.[4][5] Dysregulation of HDACs is implicated in numerous diseases, including cancer, making them key therapeutic targets.[4]

  • Enzyme Kinetics and Characterization: The substrate is used to determine fundamental Michaelis-Menten kinetic parameters (KM and kcat) for various HDAC isoforms.[5][10] This information is critical for understanding the enzyme's substrate specificity and efficiency, and for characterizing the mechanism of action of inhibitors (e.g., competitive, non-competitive).

  • Sirtuin-Specific Research: this compound is particularly noted as a substrate for Class III HDACs, the sirtuins (SIRT1, SIRT2, SIRT3), which are NAD+-dependent deacetylases.[1] It is selectively deacylated by SIRT1-3 over SIRT6.

Quantitative Data

While specific kinetic constants for this compound are not always published in standardized formats, data from assays using similar fluorogenic AMC-based substrates provide valuable context for experimental design. The table below summarizes relevant quantitative data for comparison.

SubstrateEnzymeParameterValueReference
Boc-Lys(Ac)-AMCHDAC1KM58.89 µM[4][6]
Ac-RHKK(acetyl)-AMCHDAC8kcat/KM3 (relative)[10]
Ac-RHKK(hex)-AMCHDAC8kcat/KM6 (relative)[10]
Ac-RHKK(dec)-AMCHDAC8kcat/KM9 (relative)[10]
Ac-Leu-Gly-Lys(Ac)-AMCHDAC1, 2, 3KMLow micromolar range[11]
Various InhibitorsHDAC1IC50Varies (e.g., SAHA: 374 nM)[6]

Note: The final substrate concentration in an assay should ideally be at or below the Michaelis-Menten constant (KM) for accurate inhibitor characterization.[4]

Experimental Protocols

Below is a detailed methodology for a typical in vitro HDAC activity assay using this compound, optimized for a 96-well or 384-well plate format.

Materials and Reagents
  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[4] Store at 4°C.

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C.[4]

  • Enzyme Solution: Recombinant human HDAC/Sirtuin enzyme diluted to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration is typically in the low nanomolar range and should be determined empirically.

  • Developer Solution: Trypsin stock solution diluted in HDAC Assay Buffer. A final concentration of 100 µg/mL to 2.5 mg/mL may be required depending on the substrate.[4][5]

  • Inhibitor Stock Solution: Test compounds and a known HDAC inhibitor (e.g., Trichostatin A) dissolved in DMSO.[4]

  • Stop Solution (Optional for kinetic reads, required for endpoint): A potent HDAC inhibitor like Trichostatin A (TSA) to halt the deacetylation reaction before adding the developer.

  • Assay Plates: Black, opaque 96-well or 384-well microplates suitable for fluorescence measurements.

Experimental Workflow for Inhibitor Screening

cluster_0 Plate Preparation cluster_1 Deacetylation Reaction cluster_2 Signal Development & Measurement p1 Dispense Inhibitor or DMSO (1 µL per well) p2 Add Diluted HDAC Enzyme (20 µL per well) p1->p2 p3 Incubate (15 min, 37°C) (Compound-Enzyme Interaction) p2->p3 r1 Add this compound Substrate (20 µL per well) p3->r1 r2 Incubate (30-90 min, 37°C) r1->r2 d1 Add Trypsin Developer Solution (20 µL per well) r2->d1 d2 Incubate (15-30 min, RT) d1->d2 d3 Measure Fluorescence (Ex: 355 nm, Em: 460 nm) d2->d3

Caption: High-throughput screening workflow for identifying HDAC inhibitors.

Detailed Assay Procedure
  • Compound Plating: Dispense 1 µL of test inhibitor solution at various concentrations into the wells of the assay plate. For control wells, add 1 µL of DMSO (100% activity) or a known potent inhibitor (0% activity).[4]

  • Enzyme Addition: Add 20 µL of the diluted HDAC enzyme solution to each well. Mix gently on a plate shaker for 1 minute.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the potential inhibitors.[4]

  • Reaction Initiation: Start the deacetylation reaction by adding 20 µL of the this compound working solution to each well. The final substrate concentration should be at or near the KM.

  • Deacetylation Incubation: Incubate the plate at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range (typically 30 to 90 minutes).[5]

  • Signal Development: Add 20 µL of the Developer Solution (trypsin) to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate. Mix on a plate shaker for 1 minute.

  • Development Incubation: Incubate at room temperature or 37°C for 15-30 minutes to allow for complete cleavage and release of AMC.[12]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~355 nm and emission set to ~460 nm.[8]

Data Analysis

The percentage of HDAC inhibition can be calculated using the following formula:

% Inhibition = 100 x [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (FluorescenceDMSO - Fluorescenceblank)]

IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Broader Context: HDACs in Gene Regulation

The study of HDACs is critical because of their central role in epigenetic regulation. By removing acetyl groups from lysine residues on histone tails, HDACs promote the condensation of chromatin, making the DNA less accessible to transcription factors. This process generally leads to transcriptional repression. The activity of these enzymes is fundamental to cellular processes, and their dysregulation is a hallmark of many cancers.

cluster_0 Active Transcription cluster_1 Repressed Transcription HAT HAT (Histone Acetyltransferase) Euchromatin Euchromatin (Open & Accessible) HAT->Euchromatin Acetylation Transcription_On Gene Transcription ACTIVE Euchromatin->Transcription_On Heterochromatin Heterochromatin (Condensed & Inaccessible) Euchromatin->Heterochromatin Deacetylation HDAC HDAC / Sirtuin HDAC->Heterochromatin Transcription_Off Gene Transcription REPRESSED Heterochromatin->Transcription_Off

References

The Discovery and Development of Ac-QPKK(Ac)-AMC: A Fluorogenic Substrate for Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic sirtuin substrate, Ac-QPKK(Ac)-AMC. It details its rational design based on a key biological target, its mechanism of action, and its application in high-throughput screening for sirtuin modulators. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes and workflows.

Introduction: The Need for Robust Sirtuin Substrates

Sirtuins are a class of NAD⁺-dependent lysine deacylases that play crucial roles in cellular regulation, with implications in a wide range of human diseases.[1] The seven mammalian sirtuins (SIRT1-7) are recognized as important therapeutic targets, sparking significant interest in the development of small molecule modulators to regulate their activity. The discovery of such modulators is critically dependent on the availability of efficient and reliable assays for sirtuin activity.

Fluorogenic assays have emerged as a preferred method for high-throughput screening due to their sensitivity and convenience.[2] These assays often employ synthetic peptide substrates that, upon enzymatic deacylation, produce a fluorescent signal. This compound has been developed as a specific and sensitive fluorogenic substrate for SIRT1, SIRT2, and SIRT3, enabling the quantification of their enzymatic activity.

Rational Design and Discovery

The design of this compound is rooted in the natural substrate specificity of sirtuins. The peptide sequence "QPKK" corresponds to amino acids 317-320 of the tumor suppressor protein p53, a well-established substrate for sirtuin deacetylation.[3] The lysine residue within this sequence is a known site of acetylation, and its removal is a key regulatory event.

The development of this substrate was driven by the need for a tool to investigate the activity of SIRT2. The FLUOR DE LYS® SIRT2 assay, which utilizes this p53-derived peptide, was designed for screening chemical libraries to identify potential inhibitors or activators.[3] It was subsequently found that this substrate is also effectively processed by SIRT1 and SIRT3.

Mechanism of Action

The this compound substrate is a tetrapeptide with an acetylated N-terminus (Ac), followed by glutamine (Q), proline (P), and two lysine (K) residues. One of the lysine residues is acetylated on its epsilon-amino group (Ac), and the C-terminus is coupled to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter.

The assay principle is a two-step enzymatic reaction:

  • Sirtuin-mediated Deacetylation: In the presence of the cofactor NAD⁺, sirtuins (SIRT1, SIRT2, or SIRT3) recognize and remove the acetyl group from the lysine side chain of the this compound substrate.

  • Proteolytic Cleavage and Fluorescence Generation: The deacetylated peptide then becomes a substrate for a developer enzyme, typically trypsin. Trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the free AMC molecule. Liberated AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the sirtuin activity.

The excitation and emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively.

G Mechanism of this compound Sirtuin Assay cluster_sirtuin_reaction Step 1: Sirtuin Deacetylation cluster_developer_reaction Step 2: Developer Reaction This compound This compound SIRT1/2/3 SIRT1/2/3 Deacetylated Peptide Deacetylated Peptide This compound->Deacetylated Peptide SIRT1/2/3 NAD+ NAD+ NAD+->Deacetylated Peptide NAM NAM O-Acetyl-ADP-Ribose O-Acetyl-ADP-Ribose Developer (Trypsin) Developer (Trypsin) Fluorescent AMC Fluorescent AMC Deacetylated Peptide->Fluorescent AMC Trypsin Cleaved Peptide Cleaved Peptide

Biochemical cascade of the this compound assay.

Quantitative Data

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ac-RHKK(acetyl)-AMCHDAC8251 ± 7.750.0201 ± 0.0093080.1 ± 12.3
Ac-RHKK(hex)-AMCHDAC8146 ± 2.510.0230 ± 0.000354158.0 ± 26.5
Ac-RHKK(dec)-AMCHDAC8104 ± 2.500.0322 ± 0.00906309.1 ± 12.3

Data for Ac-RHKK-AMC substrates with HDAC8 are provided for comparative purposes as this peptide sequence is also derived from p53 and is structurally similar to this compound.[4][5]

Studies on various acylated substrates with SIRT1, SIRT2, and SIRT3 indicate that these sirtuins exhibit preferences for different acyl group chain lengths, which influences their catalytic efficiency.[2]

Experimental Protocols

The following is a generalized protocol for a sirtuin activity assay using a fluorogenic substrate like this compound. This protocol is based on commonly used methods for sirtuin and HDAC assays and should be optimized for specific experimental conditions.

Reagents and Materials
  • Sirtuin enzyme (recombinant human SIRT1, SIRT2, or SIRT3)

  • This compound substrate

  • NAD⁺

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Sirtuin inhibitor (e.g., Nicotinamide for control experiments)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Assay Procedure

G Sirtuin Activity Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, NAD+, Buffer) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Initiate Reaction with NAD+ or Enzyme Dispense_Reagents->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Add_Developer Add Developer Solution (Trypsin) Incubate_37C->Add_Developer Incubate_RT Incubate at Room Temperature Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_RT->Read_Fluorescence Analyze_Data Analyze Data Read_Fluorescence->Analyze_Data End End Analyze_Data->End

A generalized workflow for a sirtuin activity assay.
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NAD⁺ in assay buffer.

    • Dilute the sirtuin enzyme to the desired concentration in assay buffer. Keep on ice.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the following in order:

      • Sirtuin Assay Buffer

      • Sirtuin enzyme solution

      • Test compounds (inhibitors or activators) or vehicle control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the this compound substrate and NAD⁺ solution to each well. The final reaction volume is typically 50-100 µL.

  • Deacetylation Reaction Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and activity.

  • Development Step:

    • Stop the deacetylation reaction and initiate the development by adding the Developer solution (Trypsin) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without enzyme or without NAD⁺) from the experimental values.

    • Plot the fluorescence intensity against the concentration of the test compound to determine IC₅₀ or EC₅₀ values. For kinetic studies, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The synthesis involves the use of Fmoc-protected amino acids and a series of coupling and deprotection steps. The final step involves the coupling of the AMC moiety to the C-terminus of the peptide, followed by cleavage from the resin and purification, often by high-performance liquid chromatography (HPLC).

Conclusion

This compound is a valuable tool for the study of sirtuin activity, particularly for SIRT1, SIRT2, and SIRT3. Its rational design, based on a known p53 acetylation site, provides biological relevance. The fluorogenic assay based on this substrate offers a sensitive and high-throughput method for screening sirtuin modulators, which is essential for the development of novel therapeutics targeting sirtuin-related diseases. While specific kinetic data for this substrate remains to be fully characterized in the public domain, its widespread use in commercial assay kits underscores its utility and reliability in sirtuin research.

References

An In-depth Technical Guide to Ac-QPKK(Ac)-AMC: A Fluorogenic Substrate for Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a highly specific and sensitive fluorogenic substrate designed for the measurement of sirtuin (SIRT) activity, particularly for SIRT1, SIRT2, and SIRT3. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a myriad of cellular processes, including gene silencing, DNA repair, metabolism, and aging. Consequently, they have emerged as significant therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its effective use in research and drug discovery.

Chemical Structure and Properties

This compound is a synthetic tetrapeptide, Nα-acetyl-Gln-Pro-Lys-Lys(ε-acetyl)-AMC, where the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC). The peptide sequence is derived from a known sirtuin substrate, and the presence of the acetylated lysine residue is critical for recognition and enzymatic activity by sirtuins. The fluorophore AMC is quenched in the intact substrate and exhibits a significant increase in fluorescence upon cleavage, providing a direct measure of enzyme activity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Formal Name N2-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide[1][2]
CAS Number 1387005-23-3[1][2]
Molecular Formula C₃₆H₅₂N₈O₉[1][2]
Molecular Weight 740.9 g/mol [1][2]
Purity Typically >95%[1]
Appearance White to off-white solid
Excitation Maximum (λex) 340-360 nm[1][2]
Emission Maximum (λem) 440-460 nm[1][2]
Solubility Soluble in DMSO and DMF[1]
Storage Store at -20°C for long-term stability[1]

Mechanism of Action

The utility of this compound as a sirtuin substrate lies in a two-step enzymatic assay. In the first step, a sirtuin enzyme, in the presence of its cofactor NAD+, deacetylates the ε-acetylated lysine residue of the peptide. The resulting deacetylated peptide becomes a substrate for trypsin in the second step. Trypsin cleaves the peptide bond C-terminal to the lysine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The increase in fluorescence intensity is directly proportional to the sirtuin activity.

sub This compound (Non-fluorescent) deacetyl Ac-QPKK-AMC (Deacetylated Intermediate) sub->deacetyl Sirtuin (SIRT1/2/3) + NAD+ prod Ac-QPK + K-AMC (Fragments) deacetyl->prod Trypsin amc Free AMC (Fluorescent) prod->amc Release

Figure 1: Mechanism of fluorescence generation by this compound.

Experimental Protocols

Solid-Phase Synthesis of this compound

While commercially available, this compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol.

Materials:

  • Fmoc-Lys(Ac)-Wang resin

  • Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • N-terminal acetylation solution (e.g., acetic anhydride, DIPEA in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • 7-Amino-4-methylcoumarin (AMC)

  • Coupling agent for AMC (e.g., EDC/HOBt)

  • Solvents (DMF, DCM, Ether)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Ac)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially (Lys(Boc), Pro, Gln(Trt)) using a coupling reagent and base.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide.

  • Cleavage from Resin: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Coupling to AMC: Couple the purified peptide to AMC using a suitable coupling agent.

  • Final Purification and Characterization: Purify the final product by HPLC and characterize by mass spectrometry.

Sirtuin Activity Assay Protocol

This protocol provides a method for measuring the activity of SIRT1, SIRT2, or SIRT3 in a 96-well plate format.

Materials:

  • This compound substrate

  • Recombinant human SIRT1, SIRT2, or SIRT3

  • NAD+

  • Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Trypsin solution

  • Sirtuin inhibitor (optional, for control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM).

    • Prepare a stock solution of NAD+ in assay buffer.

    • Dilute the sirtuin enzyme to the desired concentration in assay buffer.

  • Set up the Reaction:

    • In each well of the 96-well plate, add the following in order:

      • Sirtuin assay buffer

      • Sirtuin enzyme

      • NAD+

      • Test compound or vehicle (for inhibitor screening)

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the Reaction:

    • Add this compound to each well to start the reaction. The final concentration is typically in the low micromolar range.

  • Incubate:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Develop the Signal:

    • Add trypsin solution to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

    • Incubate at room temperature for 15-30 minutes.

  • Measure Fluorescence:

    • Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

prep Prepare Reagents (Substrate, Enzyme, NAD+) setup Set up Reaction in 96-well Plate (Buffer, Enzyme, NAD+, Compound) prep->setup preincubate Pre-incubate at 37°C setup->preincubate start Initiate Reaction (Add this compound) preincubate->start incubate Incubate at 37°C start->incubate develop Develop Signal (Add Trypsin) incubate->develop read Measure Fluorescence (Ex: 355 nm, Em: 460 nm) develop->read

Figure 2: Experimental workflow for the sirtuin activity assay.

Application in Signaling Pathway Analysis

This compound is a valuable tool for investigating the role of sirtuins in various signaling pathways. For example, SIRT1 is a known regulator of the p53 tumor suppressor pathway. By deacetylating p53, SIRT1 inhibits its transcriptional activity and promotes cell survival. The activity of SIRT1 in this pathway can be quantified using the this compound substrate.

stress Cellular Stress (e.g., DNA Damage) p53_ac Acetylated p53 (Active) stress->p53_ac Acetylation p53 p53 survival Cell Survival p53->survival p53_ac->p53 Deacetylation apoptosis Apoptosis p53_ac->apoptosis cycle_arrest Cell Cycle Arrest p53_ac->cycle_arrest sirt1 SIRT1 sirt1->p53_ac Inhibits assay This compound Assay (Measures SIRT1 Activity) sirt1->assay

Figure 3: Role of SIRT1 in the p53 signaling pathway.

Conclusion

This compound is a robust and reliable fluorogenic substrate that has become an indispensable tool for the study of sirtuin activity. Its well-defined chemical structure, predictable mechanism of action, and straightforward application in a high-throughput assay format make it ideal for basic research, inhibitor screening, and drug development. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this substrate to unravel the complex roles of sirtuins in health and disease.

References

Ac-QPKK(Ac)-AMC for High-Throughput Screening of Sirtuin Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Ac-QPKK(Ac)-AMC and its application in high-throughput screening (HTS) for modulators of sirtuins 1, 2, and 3 (SIRT1, SIRT2, SIRT3). Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a wide range of physiological and pathological processes, making them attractive therapeutic targets for various diseases.

Introduction to this compound and Sirtuin Activity Assays

This compound is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of the deacetylase activity of SIRT1, SIRT2, and SIRT3.[1] It is selectively deacetylated by these sirtuins over others like SIRT6. The assay principle relies on a two-step enzymatic reaction. In the first step, a sirtuin enzyme removes the acetyl group from the lysine residue within the peptide sequence. In the second step, the deacetylated peptide becomes a substrate for a developing enzyme, typically trypsin, which cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence intensity is directly proportional to the sirtuin activity. AMC has excitation maxima between 340-360 nm and emission maxima between 440-460 nm.[1]

Sirtuin Signaling Pathways

SIRT1, SIRT2, and SIRT3 are involved in a multitude of cellular processes. Understanding their signaling pathways is critical for contextualizing the impact of their modulators.

SIRT1 Signaling Pathway

SIRT1 is primarily a nuclear protein that regulates metabolism, stress resistance, and genomic stability through the deacetylation of numerous substrates, including transcription factors and histones. Key targets of SIRT1 include p53, NF-κB, and PGC-1α. By deacetylating these proteins, SIRT1 influences pathways involved in apoptosis, inflammation, and mitochondrial biogenesis.

SIRT1_Signaling_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis

Figure 1: Simplified SIRT1 signaling pathway.

SIRT2 Signaling Pathway

SIRT2 is predominantly found in the cytoplasm and is involved in the regulation of the cell cycle, microtubule dynamics, and inflammation. It deacetylates various cytoplasmic proteins, including α-tubulin and p65 (a subunit of NF-κB).

SIRT2_Signaling_Pathway SIRT2 SIRT2 aTubulin α-tubulin SIRT2->aTubulin deacetylation p65 p65 (NF-κB) SIRT2->p65 deacetylation CellCycle Cell Cycle Progression SIRT2->CellCycle MicrotubuleDynamics Microtubule Dynamics aTubulin->MicrotubuleDynamics Inflammation Inflammation p65->Inflammation SIRT3_Signaling_Pathway SIRT3 SIRT3 LCAD LCAD SIRT3->LCAD deacetylation SOD2 SOD2 SIRT3->SOD2 deacetylation FAO Fatty Acid Oxidation LCAD->FAO AntioxidantDefense Antioxidant Defense SOD2->AntioxidantDefense MitoHomeostasis Mitochondrial Homeostasis FAO->MitoHomeostasis AntioxidantDefense->MitoHomeostasis HTS_Workflow Start Start Dispense Dispense Sirtuin Enzyme and Test Compounds Start->Dispense Incubate1 Pre-incubation Dispense->Incubate1 AddSubstrate Add this compound and NAD+ Incubate1->AddSubstrate Incubate2 Sirtuin Reaction AddSubstrate->Incubate2 AddDeveloper Add Trypsin Solution (with Nicotinamide) Incubate2->AddDeveloper Incubate3 Development Reaction AddDeveloper->Incubate3 Read Read Fluorescence (Ex/Em: 350/450 nm) Incubate3->Read End End Read->End

References

Applications of Ac-QPKK(Ac)-AMC in Epigenetic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetics, the study of histone deacetylases (HDACs) and sirtuins (SIRTs) has become paramount to understanding gene regulation, cellular aging, and the pathogenesis of numerous diseases, including cancer. Ac-QPKK(Ac)-AMC is a fluorogenic peptide substrate that has emerged as a valuable tool for the sensitive and continuous assay of sirtuin activity, particularly for SIRT1, SIRT2, and SIRT3.[1] This technical guide provides a comprehensive overview of the applications of this compound in epigenetic research, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its integration into your research and drug discovery workflows.

The this compound substrate is a tetrapeptide sequence (Gln-Pro-Lys-Lys) with acetylated lysine residues and a C-terminal 7-amino-4-methylcoumarin (AMC) group. The principle of its use in deacetylase assays is a two-step enzymatic reaction. Initially, a sirtuin or HDAC enzyme removes the acetyl group from one of the lysine residues. In the second step, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent AMC moiety.[2] The resulting fluorescence, measured at an excitation of approximately 340-360 nm and an emission of 440-460 nm, is directly proportional to the deacetylase activity.[1]

Core Applications in Epigenetic Research

This compound is a versatile substrate with primary applications in:

  • High-Throughput Screening (HTS) of Sirtuin Modulators: Its fluorogenic nature makes it ideal for HTS campaigns to identify novel inhibitors and activators of SIRT1, SIRT2, and SIRT3.[2]

  • Enzyme Kinetics and Characterization: The continuous nature of the assay allows for the detailed study of sirtuin enzyme kinetics, including the determination of Michaelis-Menten constants (Km and Vmax) for the substrate and the mechanism of action of inhibitors.

  • Drug Discovery and Development: By providing a reliable method to quantify sirtuin activity, this substrate aids in the preclinical evaluation of drug candidates targeting sirtuin pathways.

Quantitative Data: Sirtuin Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of common sirtuin inhibitors. It is important to note that IC50 values can vary depending on assay conditions, including substrate and enzyme concentrations.

InhibitorTarget Sirtuin(s)IC50 (µM)Substrate Used
EX-527 SIRT10.098Not specified
SIRT219.6Not specified
SIRT348.7Not specified
Sirtinol SIRT138p53 peptide-AMC
SIRT2General InhibitionNot specified
Suramin SIRT12.42RHKK(Ac)-AMC
SIRT29.8RHKK(Ac)-AMC

Experimental Protocols

Below are detailed methodologies for performing sirtuin activity assays using this compound. These protocols are based on established methods for similar fluorogenic sirtuin substrates and can be adapted for SIRT1, SIRT2, and SIRT3.

Materials and Reagents:
  • This compound substrate

  • Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin (TPCK-treated)

  • Sirtuin inhibitor (e.g., Nicotinamide) for stop solution and negative controls

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

General Sirtuin Activity Assay Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in Sirtuin Assay Buffer.

    • Prepare a stock solution of NAD+ in Sirtuin Assay Buffer.

    • Dilute the recombinant sirtuin enzyme to the desired concentration in Sirtuin Assay Buffer. Keep the enzyme on ice.

    • Prepare a developing solution containing trypsin and a sirtuin inhibitor (e.g., 2 mM Nicotinamide) in Sirtuin Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the following in order:

      • Sirtuin Assay Buffer

      • Test compounds (inhibitors or activators) or vehicle control.

      • NAD+ solution.

      • Diluted sirtuin enzyme solution to initiate the reaction.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development Step:

    • Stop the enzymatic reaction by adding the developing solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate by trypsin.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

Protocol for Determining IC50 Values of Inhibitors:
  • Follow the general assay protocol.

  • Prepare serial dilutions of the test inhibitor.

  • Add the different concentrations of the inhibitor to the respective wells before adding the enzyme.

  • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

To further elucidate the context and application of this compound in epigenetic research, the following diagrams have been generated.

G cluster_workflow General Sirtuin Assay Workflow prep Reagent Preparation (Substrate, NAD+, Enzyme) reaction Sirtuin Reaction (Deacetylation) prep->reaction Add to plate develop Development (Trypsin Cleavage) reaction->develop Add developing solution measure Fluorescence Measurement (Ex: 355nm, Em: 460nm) develop->measure Read plate

General workflow for a sirtuin activity assay.

G cluster_reaction Enzymatic Reaction of this compound substrate This compound (Non-fluorescent) deacetylated Ac-QPKK-AMC substrate->deacetylated Deacetylation products Ac-QPK + AMC (Fluorescent) deacetylated->products Cleavage sirtuin SIRT1/2/3 + NAD+ trypsin Trypsin

Two-step enzymatic reaction of this compound.

G cluster_pathway SIRT1 Signaling in DNA Damage Response dna_damage DNA Damage (e.g., UV, ROS) atm_atr ATM/ATR Activation dna_damage->atm_atr p53_acet Acetylated p53 (Active) atm_atr->p53_acet Phosphorylation & Acetylation foxo_acet Acetylated FOXO (Active) atm_atr->foxo_acet Phosphorylation & Acetylation sirt1 SIRT1 p53_acet->sirt1 Substrate for apoptosis Apoptosis p53_acet->apoptosis Induces cell_cycle Cell Cycle Arrest p53_acet->cell_cycle Induces p53_deacet Deacetylated p53 (Inactive) p53_deacet->apoptosis Inhibits foxo_acet->sirt1 Substrate for foxo_acet->apoptosis Induces foxo_deacet Deacetylated FOXO (Inactive for apoptosis) foxo_deacet->apoptosis Inhibits dna_repair DNA Repair foxo_deacet->dna_repair Promotes sirt1->p53_deacet Deacetylates sirt1->foxo_deacet Deacetylates

SIRT1 signaling in the DNA damage response pathway.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that facilitates the study of sirtuin deacetylases in a high-throughput and continuous manner. Its application is crucial in the fields of epigenetic research and drug discovery for identifying and characterizing modulators of SIRT1, SIRT2, and SIRT3. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this valuable tool in their investigations into the complex roles of sirtuins in health and disease. While specific kinetic parameters such as Km and Vmax for this compound with individual sirtuins may require empirical determination, the methodologies outlined here provide a solid framework for such investigations.

References

Methodological & Application

Ac-QPKK(Ac)-AMC Assay Protocol for SIRT2 Inhibition: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), an NAD dependent deacetylase, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The development of potent and selective SIRT2 inhibitors is a key focus in drug discovery. A widely used method for screening and characterizing SIRT2 inhibitors is the Ac-QPKK(Ac)-AMC fluorogenic assay. This two-step assay provides a sensitive and high-throughput-compatible platform for measuring SIRT2 deacetylation activity. This document provides a detailed protocol for performing the this compound assay for SIRT2 inhibition, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.

Principle of the Assay

The this compound assay is a coupled enzymatic assay. In the first step, SIRT2 deacetylates the acetylated lysine residue of the fluorogenic substrate, Ac-Gln-Pro-Lys-Lys(Ac)-AMC. In the second step, a developing enzyme, typically trypsin, specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1] The fluorescence intensity is directly proportional to the amount of AMC released, which in turn is a measure of SIRT2 activity. Inhibitors of SIRT2 will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

Data Presentation

Table 1: IC50 Values of Known SIRT2 Inhibitors using this compound Assay
InhibitorIC50 (µM)Reference
Nicotinamide138[2]
AGK215.4[3]
SirReal20.4[3]
TM0.028[4]

Experimental Protocols

Materials and Reagents
  • Recombinant Human SIRT2 enzyme

  • This compound substrate

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Trypsin (TPCK-treated)

  • SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Bovine Serum Albumin (BSA)

  • Known SIRT2 inhibitor (e.g., Nicotinamide, for positive control)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Assay Protocol
  • Reagent Preparation:

    • Prepare SIRT2 Assay Buffer. Add BSA to a final concentration of 0.1 mg/mL to prevent enzyme precipitation and non-specific binding.

    • Prepare a stock solution of NAD+ in SIRT2 Assay Buffer.

    • Prepare a stock solution of this compound substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Trypsin in a suitable buffer.

    • Dilute the recombinant SIRT2 enzyme to the desired working concentration in SIRT2 Assay Buffer. Keep the enzyme on ice.

    • Prepare serial dilutions of the test compounds and the known inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Reaction:

    • Set up the assay in a 96-well black microplate. Include wells for "no enzyme" (background), "no inhibitor" (vehicle control), and test compounds at various concentrations.

    • To each well, add the following components in the specified order:

      • SIRT2 Assay Buffer

      • Test compound or vehicle

      • NAD+ solution

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the deacetylation reaction by adding the this compound substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the enzyme concentration and activity.

  • Development and Fluorescence Measurement:

    • Stop the deacetylation reaction and initiate the development step by adding the Trypsin solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 340-360 nm and emission at approximately 440-460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.

    • Calculate the percentage of SIRT2 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test compound - Background Fluorescence) / (Fluorescence of vehicle control - Background Fluorescence)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Reaction cluster_dev 3. Development & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Compound/Vehicle, and NAD+ to Plate prep_buffer->add_reagents prep_nad Prepare NAD+ Solution prep_nad->add_reagents prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate prep_substrate->start_reaction prep_enzyme Dilute SIRT2 Enzyme prep_enzyme->add_reagents prep_compounds Prepare Test Compounds prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction add_trypsin Add Trypsin to Develop incubate_reaction->add_trypsin incubate_dev Incubate at 37°C add_trypsin->incubate_dev read_fluorescence Measure Fluorescence (Ex: 350-360nm, Em: 450-465nm) incubate_dev->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for the this compound assay for SIRT2 inhibition.

sirt2_signaling_pathway SIRT2 SIRT2 aTubulin α-Tubulin SIRT2->aTubulin Deacetylates H4K16 Histone H4K16 SIRT2->H4K16 Deacetylates FOXO3a FOXO3a SIRT2->FOXO3a Deacetylates cMyc c-Myc SIRT2->cMyc Stabilizes cMyc_Degradation c-Myc Degradation SIRT2->cMyc_Degradation Prevents Microtubule_Stability Microtubule Stability aTubulin->Microtubule_Stability Regulates Cell_Cycle_Progression Cell Cycle Progression Microtubule_Stability->Cell_Cycle_Progression Affects Chromatin_Condensation Chromatin Condensation H4K16->Chromatin_Condensation Promotes Stress_Response Stress Response Genes FOXO3a->Stress_Response Activates Inhibitor SIRT2 Inhibitor Inhibitor->SIRT2 Inhibits Inhibitor->cMyc_Degradation Promotes

Caption: Simplified signaling pathway of SIRT2 and its key substrates.

References

Application Notes and Protocols for the Continuous Enzymatic Assay of Sirtuins Using Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of the enzymatic activity of Class III histone deacetylases, specifically sirtuins (SIRTs). This substrate is particularly effective for assaying the activity of SIRT1, SIRT2, and SIRT3.[1][2] The assay principle is based on a two-step enzymatic reaction. In the first step, a sirtuin enzyme deacetylates the acetylated lysine residue within the peptide sequence. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[3] The resulting increase in fluorescence, monitored over time, is directly proportional to the sirtuin activity. This continuous assay format is amenable to high-throughput screening of sirtuin inhibitors and activators, as well as for detailed kinetic studies.

Principle of the Assay

The enzymatic reaction can be summarized as follows:

  • Deacetylation: this compound + NAD⁺ ---(SIRT1/2/3)---> Ac-QPKK-AMC + Nicotinamide + O-Acetyl-ADP-ribose

  • Development: Ac-QPKK-AMC ---(Trypsin)---> Ac-QPK + AMC (fluorescent)

The fluorescence of the liberated AMC is monitored in real-time, with excitation typically between 340-360 nm and emission between 440-460 nm.[1][2][4]

Sirtuin Signaling Pathway

Sirtuins 1, 2, and 3 are critical regulators of cellular metabolism, stress responses, and cell cycle progression. They are NAD⁺-dependent deacetylases that target a wide range of histone and non-histone protein substrates. SIRT1 is primarily localized in the nucleus and cytoplasm, SIRT2 is predominantly cytoplasmic, and SIRT3 is found in the mitochondria.[5][6][7] Their interconnected signaling pathways play crucial roles in maintaining cellular homeostasis.

Sirtuin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion SIRT1_nuc SIRT1 p53 p53 SIRT1_nuc->p53 deacetylates FOXO FOXO SIRT1_nuc->FOXO deacetylates PGC1a PGC-1α SIRT1_nuc->PGC1a deacetylates NFkB NF-κB SIRT1_nuc->NFkB deacetylates DNA_Repair DNA Repair SIRT1_nuc->DNA_Repair Apoptosis_nuc Apoptosis p53->Apoptosis_nuc Gene_Expression Gene Expression FOXO->Gene_Expression PGC1a->Gene_Expression NFkB->Gene_Expression SIRT2_cyto SIRT2 Tubulin α-Tubulin SIRT2_cyto->Tubulin deacetylates Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle SIRT3_mito SIRT3 Metabolic_Enzymes Metabolic Enzymes SIRT3_mito->Metabolic_Enzymes deacetylates ROS_Detox ROS Detoxification SIRT3_mito->ROS_Detox Metabolism Metabolism Metabolic_Enzymes->Metabolism NAD NAD+ NAD->SIRT1_nuc activates NAD->SIRT2_cyto activates NAD->SIRT3_mito activates

Caption: Sirtuin signaling pathways in different cellular compartments.

Required Materials and Reagents

Reagent/MaterialRecommended Specifications
This compoundPurity ≥95%
Recombinant Sirtuin (SIRT1, SIRT2, or SIRT3)High purity, specific activity should be known
Trypsin (TPCK-treated)≥10,000 BAEE units/mg protein
NAD⁺ (Nicotinamide adenine dinucleotide)≥98% purity
Tris-HClMolecular biology grade
NaClMolecular biology grade
KClMolecular biology grade
MgCl₂Molecular biology grade
DMSO (Dimethyl sulfoxide)Anhydrous, ≥99.9%
Nicotinamide≥99.5%
96-well black, flat-bottom microplatesNon-treated, for fluorescence measurements
Fluorescence microplate readerCapable of excitation at 340-360 nm and emission at 440-460 nm, with kinetic reading capability
Multichannel pipette and sterile tips

Experimental Protocols

Reagent Preparation

Sirtuin Assay Buffer (50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0)

  • Dissolve the following in 800 mL of deionized water:

    • 6.057 g Tris base

    • 8.006 g NaCl

    • 0.201 g KCl

    • 0.203 g MgCl₂·6H₂O

  • Adjust the pH to 8.0 with 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

  • Store at 4°C.

This compound Stock Solution (10 mM)

  • Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.

  • Aliquot and store at -20°C, protected from light.

NAD⁺ Stock Solution (50 mM)

  • Dissolve the required amount of NAD⁺ in Sirtuin Assay Buffer to make a 50 mM stock solution.

  • Prepare fresh on the day of the experiment.

Trypsin Stock Solution (10 mg/mL)

  • Dissolve 10 mg of TPCK-treated trypsin in 1 mL of Sirtuin Assay Buffer.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Sirtuin Enzyme Working Solution

  • Dilute the recombinant sirtuin enzyme stock to the desired working concentration in cold Sirtuin Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 20-200 nM). Keep on ice.

Nicotinamide Stop Solution (10 mM, for endpoint assays)

  • Dissolve the required amount of nicotinamide in Sirtuin Assay Buffer to make a 10 mM stock solution.

Continuous Enzyme Assay Protocol

The following protocol is for a single well in a 96-well plate. Adjust volumes as needed for multiple reactions.

Continuous_Assay_Workflow A Prepare Reagent Mix (Buffer, NAD+, Trypsin) B Add Sirtuin Enzyme to appropriate wells A->B 1. C Pre-incubate at 37°C for 10 minutes B->C 2. D Initiate Reaction with this compound C->D 3. E Immediately start kinetic reading in fluorescence plate reader D->E 4. F Monitor fluorescence increase over time (30-60 min) E->F 5. G Data Analysis: Calculate initial velocity (V₀) F->G 6.

Caption: Experimental workflow for the continuous sirtuin assay.

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix of the reagents for all reactions. For each 100 µL final reaction volume, the mix should contain:

    • Sirtuin Assay Buffer

    • 1 µL of 50 mM NAD⁺ (final concentration: 500 µM)

    • 0.5 µL of 10 mg/mL Trypsin (final concentration: 50 µg/mL)

  • Set up the Plate:

    • Test wells: Add the appropriate volume of the reaction mix and the diluted sirtuin enzyme working solution.

    • No enzyme control: Add the reaction mix and the same volume of Sirtuin Assay Buffer instead of the enzyme solution.

    • Inhibitor/Activator wells (optional): Add the reaction mix, sirtuin enzyme, and the test compound at the desired concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add this compound to each well to a final concentration of 10-50 µM. The optimal substrate concentration should be determined empirically and is ideally at or below the Kₘ value for the specific sirtuin.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds.

    • Excitation: 355 nm

    • Emission: 460 nm

Data Analysis
  • Plot the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes).

  • Determine the Initial Velocity (V₀): Identify the linear portion of the curve (initial phase of the reaction) and calculate the slope (ΔRFU/min). This represents the initial velocity of the reaction.

  • Correct for Background: Subtract the initial velocity of the "no enzyme" control from the initial velocities of all other wells.

  • Inhibitor/Activator Analysis: For inhibitor studies, plot the corrected initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following table provides a summary of recommended concentrations for the assay components.

ComponentStock ConcentrationFinal Concentration
This compound10 mM in DMSO10 - 50 µM
SIRT1/2/3 EnzymeVaries20 - 200 nM (Empirically determined)
NAD⁺50 mM500 µM
Trypsin10 mg/mL50 µg/mL
DMSO100%≤ 1%

AMC Standard Curve (Optional but Recommended)

To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min), an AMC standard curve should be generated.

  • Prepare a series of AMC dilutions in Sirtuin Assay Buffer (e.g., 0, 0.5, 1, 2.5, 5, 10, 15, 20 µM) from a stock solution.

  • Add 100 µL of each dilution to separate wells of the 96-well plate.

  • Measure the fluorescence intensity at the same settings used for the kinetic assay.

  • Plot the fluorescence intensity (RFU) versus the AMC concentration (µM) and perform a linear regression to obtain the slope (RFU/µM).

  • The rate of product formation can then be calculated as: Rate (µM/min) = (ΔRFU/min) / (Slope of AMC standard curve)

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceAutofluorescence of compounds or buffer components.Run a "no enzyme" control for each condition. Subtract the background fluorescence. Ensure high-purity reagents are used.
Low signal-to-noise ratioInsufficient enzyme activity or substrate concentration.Increase the enzyme concentration. Optimize the substrate concentration (perform a substrate titration).
Non-linear reaction progress curveSubstrate depletion or enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial velocity is calculated from the linear portion of the curve.
Inconsistent resultsPipetting errors or temperature fluctuations.Use a multichannel pipette for consistency. Ensure the plate is properly pre-incubated and the reader maintains a constant temperature.

These application notes and protocols provide a comprehensive guide for utilizing this compound in a continuous enzyme assay for sirtuins. For specific applications, further optimization of the assay conditions may be required.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorogenic substrate, N-acetyl-L-glutaminyl-L-prolyl-L-lysyl-N6-acetyl-L-lysinamide-7-amino-4-methylcoumarin (Ac-QPKK(Ac)-AMC), in enzymatic assays for sirtuins, particularly SIRT1, SIRT2, and SIRT3. This substrate is a valuable tool for quantifying sirtuin activity and for high-throughput screening of potential modulators.

Introduction

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and aging. The fluorogenic substrate this compound is a peptide derived from the p53 protein sequence, a known target of sirtuins. The assay principle is based on a two-step enzymatic reaction. In the first step, a sirtuin enzyme deacetylates the acetylated lysine residue of the substrate. In the second step, a developing solution, typically containing trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence is directly proportional to the sirtuin activity and can be measured using a fluorometer.[1]

Quantitative Data Summary

The optimal concentration of this compound for sirtuin assays is critical for obtaining accurate and reproducible results. It is generally recommended to use the substrate at a concentration close to or slightly above its Michaelis-Menten constant (Km) for the specific sirtuin being assayed. While the exact Km can vary depending on assay conditions, the following table summarizes recommended concentrations and a known Km value.

Sirtuin IsoformRecommended Substrate Concentration (this compound)Km Value for this compoundNotes
SIRT1 10 µM - 50 µMNot explicitly found in searchesA final concentration of 125 µM has been used in some commercial kits with a similar p53-derived peptide.[2] However, lower concentrations are often sufficient.
SIRT2 10 µM - 50 µMNot explicitly found in searchesAssay conditions are often similar to those for SIRT1 and SIRT3.
SIRT3 ~300 µM323 µM[3]For optimal activity, a concentration close to the Km value is recommended.

Note: It is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a standard sirtuin activity assay using this compound in a 96-well plate format.

Reagent Preparation
  • Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. Store at 4°C.

  • This compound Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO. Store at -20°C.

  • NAD+ Stock Solution (10 mM): Dissolve NAD+ in nuclease-free water. Store at -20°C.

  • Sirtuin Enzyme (SIRT1, SIRT2, or SIRT3): Reconstitute and dilute the enzyme in Sirtuin Assay Buffer to the desired working concentration. Keep on ice.

  • Developer Solution: 2X Trypsin in a buffer compatible with the assay. Often provided in commercial kits. A common formulation includes 1 mg/mL Trypsin and 1 mM Nicotinamide (as a sirtuin inhibitor to stop the reaction) in the assay buffer.

  • Stop Solution (Optional): 100 mM Nicotinamide in Sirtuin Assay Buffer.

Assay Procedure
  • Prepare the Reaction Mixture: In a 96-well black, flat-bottom plate, prepare the following reaction mixture for each sample, inhibitor, and control well.

ComponentVolumeFinal Concentration
Sirtuin Assay BufferVariable-
Sirtuin Enzyme10 µLVaries (e.g., 25-100 ng/well)
Inhibitor/Activator or Vehicle5 µLVaries
Total Volume Up to 40 µL
  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow for any potential inhibitors or activators to interact with the enzyme.

  • Initiate the Reaction: Add 10 µL of a pre-warmed mixture of this compound and NAD+ to each well to initiate the reaction. The final volume in each well should be 50 µL.

ComponentVolumeFinal Concentration
This compound (from stock)Variablee.g., 25 µM
NAD+ (from stock)Variablee.g., 0.5 mM
Sirtuin Assay BufferTo 10 µL-
  • Incubation: Immediately mix the plate on an orbital shaker for 30 seconds and incubate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the activity of the enzyme.

  • Stop the Reaction and Develop the Signal: Add 50 µL of Developer Solution to each well. Mix the plate on an orbital shaker for 30 seconds.

  • Final Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the complete cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Controls
  • No-Enzyme Control: Contains all reaction components except the sirtuin enzyme. This is used to determine the background fluorescence.

  • No-NAD+ Control: Contains all reaction components except NAD+. This serves as a negative control as sirtuin activity is NAD+-dependent.

  • Positive Control (Optional): A known activator of the sirtuin being tested.

  • Inhibitor Control: A known inhibitor of the sirtuin being tested (e.g., Nicotinamide).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Substrate Stock - NAD+ Stock - Enzyme Solution - Developer Solution plate Prepare 96-well Plate reagents->plate add_reagents Add Enzyme, Buffer, and Test Compound to Wells plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate and NAD+ pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate develop Add Developer Solution incubate->develop final_incubate Incubate at RT/37°C develop->final_incubate measure Measure Fluorescence (Ex: 350nm, Em: 460nm) final_incubate->measure analyze Data Analysis measure->analyze

Caption: Experimental workflow for a fluorometric sirtuin assay.

sirtuin_signaling cluster_sirt1 SIRT1 (Nucleus/Cytoplasm) cluster_sirt2 SIRT2 (Cytoplasm) cluster_sirt3 SIRT3 (Mitochondria) cluster_outcomes Cellular Outcomes SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation Apoptosis Apoptosis p53->Apoptosis StressResponse Stress Response FOXO->StressResponse NFkB->StressResponse Metabolism Metabolism PGC1a->Metabolism SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin deacetylation BubR1 BubR1 SIRT2->BubR1 deacetylation CellCycle Cell Cycle Tubulin->CellCycle BubR1->CellCycle SIRT3 SIRT3 SOD2 SOD2 SIRT3->SOD2 deacetylation IDH2 IDH2 SIRT3->IDH2 deacetylation LCAD LCAD SIRT3->LCAD deacetylation SOD2->StressResponse IDH2->Metabolism LCAD->Metabolism

Caption: Simplified overview of SIRT1, SIRT2, and SIRT3 signaling pathways.

References

Application Notes and Protocols for Ac-QPKK(Ac)-AMC Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-QPKK(Ac)-AMC is a fluorogenic peptide substrate designed for the sensitive and continuous measurement of sirtuin activity, particularly for SIRT1, SIRT2, and SIRT3.[1] This substrate is selectively deacylated by these sirtuins. The assay principle is based on a two-step enzymatic reaction. In the first step, a sirtuin enzyme removes the acetyl group from the lysine residue of the this compound substrate. In the second step, a developing enzyme, typically trypsin, proteolytically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[2][3][4] The resulting fluorescence intensity is directly proportional to the sirtuin activity. When the AMC fluorophore is attached to the peptide, its fluorescence is significantly quenched.[5]

The free AMC fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm.[1][6] This application note provides detailed protocols for using this compound, including optimal plate reader settings for fluorescence detection and a standard procedure for performing the enzyme assay.

Signaling Pathway and Assay Principle

The diagram below illustrates the two-step enzymatic reaction that forms the basis of the sirtuin activity assay using this compound.

G cluster_0 Step 1: Sirtuin Deacetylation cluster_1 Step 2: Proteolytic Cleavage (Development) Substrate This compound (Low Fluorescence) Product1 Ac-QPKK-AMC (Deacetylated Intermediate) Substrate->Product1 Deacetylation SIRT SIRT1/2/3 (NAD+ dependent) SIRT->Product1 NAM Nicotinamide SIRT->NAM ADP O-Acetyl-ADP-ribose SIRT->ADP Product1_2 Ac-QPKK-AMC (Deacetylated Intermediate) Product2 Free AMC (High Fluorescence) Product1_2->Product2 Cleavage Peptide Ac-QPKK Product1_2->Peptide Trypsin Trypsin Trypsin->Product2

Caption: Two-step sirtuin activity assay workflow.

Plate Reader Settings for Fluorescence Detection

For accurate measurement of the released AMC, a fluorescence microplate reader is required. Black, flat-bottom 96-well or 384-well plates are recommended to minimize background fluorescence and light scattering.[7] The following table summarizes the key plate reader settings.

ParameterRecommended SettingNotes
Excitation Wavelength 350 - 360 nmThe optimal excitation wavelength for free AMC is around 351-355 nm. A broader range of 340-380 nm can also be used.[6][8]
Emission Wavelength 450 - 460 nmThe emission maximum for free AMC is typically between 440-460 nm.[9][10]
Read Type Endpoint or KineticEndpoint is suitable for measuring total activity after a fixed time. Kinetic mode allows for real-time monitoring of the reaction rate.
Gain / Sensitivity Optimize for AssayAdjust the gain to maximize the dynamic range. Use a positive control (well with highest expected fluorescence) to set the gain to ~90% of the maximum signal to avoid detector saturation.[11][12]
Flashes per Well 5 - 10Increasing the number of flashes (integration time) can improve the signal-to-noise ratio but will increase the read time.[13][14]
Plate Type Black, Clear BottomBlack plates are essential for reducing background in fluorescence assays.[7]
Read Position Top ReadingTop reading is generally recommended for solution-based fluorescence assays.
Temperature Control 37°CMaintain a constant temperature for enzymatic assays to ensure reproducible reaction rates.[14]

Experimental Protocols

This section provides a detailed methodology for a standard sirtuin activity assay in a 96-well plate format.

Reagent Preparation
  • Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA. Prepare fresh and keep on ice.

  • NAD+ Stock Solution: Prepare a 10 mM stock solution of β-Nicotinamide adenine dinucleotide (NAD+) in Sirtuin Assay Buffer. Store in aliquots at -80°C.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.[15] Store in aliquots at -20°C, protected from light.

  • Sirtuin Enzyme Dilution: Dilute the sirtuin enzyme stock (e.g., recombinant human SIRT1) to the desired working concentration in cold Sirtuin Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Keep the diluted enzyme on ice.

  • Developer Solution: Prepare a solution of Trypsin (TPCK-treated) at 2.5 mg/mL in Sirtuin Assay Buffer.[13] To simultaneously stop the sirtuin reaction, a broad-spectrum sirtuin inhibitor like Nicotinamide (NAM) can be added to this solution at a final concentration of 2 mM.

Assay Procedure Workflow

The following diagram outlines the general workflow for performing the sirtuin activity assay.

G cluster_workflow Experimental Workflow A 1. Prepare Reagents (Buffer, NAD+, Substrate, Enzyme, Developer) B 2. Add Reagents to Plate (Buffer, Inhibitor, NAD+, Enzyme) A->B C 3. Pre-incubate (10-15 min at 37°C) B->C D 4. Initiate Reaction (Add Substrate) C->D E 5. Incubate Reaction (30-60 min at 37°C) D->E F 6. Stop & Develop (Add Developer Solution) E->F G 7. Incubate Development (15-30 min at 37°C) F->G H 8. Read Fluorescence (Ex: 355 nm, Em: 460 nm) G->H

Caption: General workflow for a sirtuin activity assay.
Detailed Assay Procedure (96-well plate)

Final assay volume: 100 µL

  • Reaction Setup:

    • Add 50 µL of Sirtuin Assay Buffer to each well.

    • Add 10 µL of test compound (inhibitor/activator) or vehicle control (e.g., DMSO diluted in assay buffer) to the appropriate wells.

    • Add 10 µL of 10x NAD+ working solution (for a final concentration of 1 mM).

    • Add 20 µL of the diluted sirtuin enzyme solution to all wells except the "no enzyme" blank. For blank wells, add 20 µL of Sirtuin Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.[4]

  • Reaction Initiation: Start the deacetylation reaction by adding 10 µL of this compound substrate, diluted from the stock to a working concentration (e.g., 500 µM for a final concentration of 50 µM).

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Development Step: Stop the sirtuin reaction and initiate fluorescence development by adding 50 µL of the Developer Solution to each well.[15]

  • Development Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for complete cleavage of the deacetylated substrate by trypsin.[4]

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using the settings outlined in the table above (e.g., Excitation: 355 nm, Emission: 460 nm).[15]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the "no enzyme" blank wells from all other readings.[16]

  • AMC Standard Curve: To convert Relative Fluorescence Units (RFU) to the absolute amount of product formed, prepare a standard curve using known concentrations of free AMC (e.g., 0-10 µM) in the final assay buffer volume.[4]

  • Calculate Activity: Use the slope of the AMC standard curve to convert the background-subtracted RFU values into the concentration of AMC produced. Sirtuin activity can then be expressed as the rate of product formation (e.g., µM/min).

  • Inhibitor Analysis: For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[17]

References

A Comprehensive Guide to SIRT1 Activity Measurement Using an Ac-QPKK(Ac)-AMC-Based Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the enzymatic activity of Sirtuin 1 (SIRT1) using the fluorogenic substrate Ac-QPKK(Ac)-AMC. This assay is a robust and sensitive method for screening SIRT1 inhibitors and activators, crucial for drug discovery and basic research in areas like aging, metabolism, and cancer.

Principle of the Assay

SIRT1 is an NAD⁺-dependent deacetylase that removes acetyl groups from lysine residues of various protein substrates.[1][2][3] This assay utilizes a synthetic peptide substrate, this compound, which mimics a target lysine residue. The assay is a two-step process:

  • SIRT1-mediated Deacetylation: In the presence of its co-substrate NAD⁺, SIRT1 deacetylates the acetylated lysine residue on the this compound peptide.[4]

  • Fluorophore Release and Detection: A developing solution, containing a protease such as trypsin, is added. This protease specifically cleaves the deacetylated peptide, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group.[5] The amount of released AMC is directly proportional to the SIRT1 activity and can be quantified by measuring the fluorescence intensity.[4][6] The fluorescence of AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[7]

Signaling Pathway Diagram

sirt1_pathway Figure 1. SIRT1 Deacetylation of this compound. cluster_reaction SIRT1 Catalytic Reaction cluster_detection Detection Step SIRT1 SIRT1 Enzyme Deacetylated_Substrate Ac-QPKK-AMC (Deacetylated) SIRT1->Deacetylated_Substrate Deacetylation NAM Nicotinamide SIRT1->NAM OAADPR 2'-O-acetyl-ADP-ribose SIRT1->OAADPR NAD NAD+ NAD->SIRT1 Substrate This compound (Non-fluorescent) Substrate->SIRT1 Developer Developer (e.g., Trypsin) Deacetylated_Substrate->Developer AMC AMC (Fluorescent) Developer->AMC Cleavage Peptide_Fragment Ac-QPKK Developer->Peptide_Fragment

Caption: Figure 1. SIRT1 Deacetylation of this compound.

Materials and Reagents

ReagentSupplierCatalog NumberStorage Temperature
SIRT1, human recombinantVariouse.g., BPS Bioscience 50012-80°C
This compound SubstrateBertin Bioreagent, MedchemExpress30790, HY-P1479-20°C
NAD⁺ (Nicotinamide Adenine Dinucleotide)Sigma-AldrichN1788-20°C
SIRT1 Assay BufferSee preparation below-4°C
Developer Solution (e.g., Trypsin)Various--20°C
Nicotinamide (SIRT1 Inhibitor)Sigma-AldrichN0636Room Temperature
96-well black, flat-bottom microplateVarious-Room Temperature

Reagent Preparation

SIRT1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂): Prepare a 10X stock solution and dilute to 1X with nuclease-free water before use. Store at 4°C.

This compound Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

NAD⁺ Stock Solution (100 mM): Dissolve NAD⁺ in nuclease-free water to make a 100 mM stock solution. Aliquot and store at -20°C.

SIRT1 Enzyme Working Solution: Thaw the recombinant SIRT1 enzyme on ice. Dilute the enzyme to the desired concentration in 1X SIRT1 Assay Buffer just before use. Keep the diluted enzyme on ice. The final concentration may need to be optimized, but a starting point of 1-5 µ g/reaction is common.

Developer Solution: The composition of the developer solution may vary depending on the supplier. It typically contains a protease like trypsin and a SIRT1 inhibitor (e.g., Nicotinamide) to stop the deacetylation reaction. If preparing in-house, a solution of 1 mg/mL trypsin with 10 mM Nicotinamide in assay buffer can be used.

Nicotinamide (Inhibitor Control) Stock Solution (100 mM): Dissolve Nicotinamide in nuclease-free water to prepare a 100 mM stock solution. Store at -20°C.

Experimental Workflow Diagram

experimental_workflow Figure 2. Experimental Workflow for SIRT1 Activity Assay. cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_measurement Data Acquisition A Add Assay Buffer, Test Compounds, and SIRT1 Enzyme to Wells B Pre-incubate at 37°C for 10-15 minutes A->B C Initiate Reaction by Adding Substrate/NAD+ Mixture B->C D Incubate at 37°C for 30-60 minutes C->D E Stop Reaction and Develop Signal by Adding Developer Solution D->E F Incubate at 37°C for 15-30 minutes E->F G Measure Fluorescence (Ex: 355 nm, Em: 460 nm) F->G

Caption: Figure 2. Experimental Workflow for SIRT1 Activity Assay.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.

1. Assay Plate Preparation:

  • Prepare the following reaction mixtures in separate tubes. The volumes provided are for a single well. It is recommended to prepare a master mix for each condition to ensure consistency.

ComponentSample Well (µL)Inhibitor Control (µL)No Enzyme Control (µL)
1X SIRT1 Assay Buffer252030
Test Compound/Vehicle5-5
Nicotinamide (10 mM)-5-
SIRT1 Enzyme (diluted)55-
Total Volume 35 30 35
  • Add the components to the appropriate wells of a black 96-well plate.

  • Mix gently by shaking the plate for 30 seconds.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

2. Initiation of the Deacetylation Reaction:

  • Prepare a Substrate/NAD⁺ master mix. For each well, you will need:

    • 1X SIRT1 Assay Buffer: 13 µL

    • This compound (1 mM): 1 µL (Final concentration: 20 µM)

    • NAD⁺ (50 mM): 1 µL (Final concentration: 1 mM)

  • Add 15 µL of the Substrate/NAD⁺ master mix to each well to initiate the reaction.

  • Mix the plate by shaking for 30 seconds.

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

3. Signal Development:

  • Add 50 µL of the Developer Solution to each well to stop the deacetylation reaction and initiate the release of the fluorophore.

  • Mix the plate by shaking for 30 seconds.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.

Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the "No Enzyme Control" wells from all other wells.

  • Percentage of Inhibition/Activation:

    • For inhibitor screening, calculate the percentage of inhibition using the following formula:

    • For activator screening, calculate the percentage of activation using the following formula:

  • IC₅₀/EC₅₀ Determination: For dose-response curves, plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.

Quantitative Data Summary

ParameterRecommended Range/ValueReference/Note
Wavelengths
Excitation340 - 360 nm[7][8]
Emission440 - 460 nm[5][7][8]
Reagent Concentrations (Final)
This compound Substrate10 - 50 µMOptimization may be required based on enzyme concentration.
NAD⁺0.5 - 2 mMShould be well above the Km for NAD⁺.
SIRT1 Enzyme1 - 5 µ g/reaction Should be in the linear range of the assay.
Nicotinamide (Inhibitor Control)1 - 10 mMA potent inhibitor of SIRT1.
Incubation Times and Temperatures
Pre-incubation10 - 15 minutes at 37°CAllows for temperature equilibration and compound interaction with the enzyme.
Deacetylation Reaction30 - 60 minutes at 37°CShould be within the linear phase of the reaction.
Signal Development15 - 30 minutes at 37°CEnsure complete cleavage of the deacetylated substrate.

Troubleshooting

IssuePossible CauseSolution
High Background Signal - Contaminated reagents- Autohydrolysis of substrate- Use fresh, high-purity reagents.- Minimize the incubation time of the substrate with the developer.
Low Signal-to-Noise Ratio - Insufficient enzyme activity- Suboptimal reagent concentrations- Increase the concentration of SIRT1.- Optimize the concentrations of the substrate and NAD⁺.- Increase the deacetylation reaction time, ensuring it remains in the linear range.
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Use a multichannel pipette and ensure proper calibration.- Mix the plate thoroughly after each addition.
Inconsistent Results with Compounds - Compound precipitation- Compound fluorescence- Check the solubility of the compound in the assay buffer.- Run a control with the compound in the absence of the enzyme to check for intrinsic fluorescence.

By following this detailed guide, researchers can reliably and accurately measure SIRT1 activity, facilitating the discovery and characterization of novel modulators of this important therapeutic target.

References

Cell-Based Sirtuin Assay Using Ac-QPKK(Ac)-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins (SIRTs) are a family of NAD+-dependent lysine deacylases that play crucial roles in cellular processes such as aging, metabolism, DNA repair, and inflammation.[1] Dysregulation of sirtuin activity is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2][3] This has led to significant interest in developing small molecule modulators of sirtuin activity for therapeutic purposes.[4] The fluorogenic substrate Ac-QPKK(Ac)-AMC is a valuable tool for studying the activity of class I sirtuins, namely SIRT1, SIRT2, and SIRT3.[4] This peptide, derived from the p53 tumor suppressor protein, is selectively deacetylated by these sirtuins. Upon deacetylation and subsequent cleavage by a developer enzyme, such as trypsin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a quantitative measure of sirtuin activity.[4][5]

This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to screen for sirtuin modulators and to study sirtuin biology in a cellular context.

Principle of the Assay

The cell-based sirtuin assay using this compound is a two-step enzymatic reaction. First, a cell-permeable form of the this compound substrate is introduced into cultured cells. Inside the cells, SIRT1, SIRT2, and/or SIRT3 deacetylate the acetylated lysine residue on the substrate in an NAD+-dependent manner. Following cell lysis, a developer solution containing trypsin is added. Trypsin specifically cleaves the deacetylated peptide, releasing the fluorescent AMC molecule. The fluorescence intensity is directly proportional to the combined deacetylase activity of SIRT1, SIRT2, and SIRT3 within the cells.

Sirtuin Signaling Pathways

SIRT1, SIRT2, and SIRT3 have distinct subcellular localizations and functions, regulating a multitude of downstream targets. Understanding these pathways is critical for interpreting data from cell-based assays.

G Sirtuin Signaling Pathways Overview cluster_0 Upstream Regulators cluster_1 Sirtuins cluster_2 Downstream Targets & Cellular Processes Caloric Restriction Caloric Restriction SIRT1 SIRT1 (Nucleus/Cytoplasm) Caloric Restriction->SIRT1 + SIRT3 SIRT3 (Mitochondria) Caloric Restriction->SIRT3 + Cellular Stress Cellular Stress Cellular Stress->SIRT1 + Cellular Stress->SIRT3 + NAD+ Precursors NAD+ Precursors NAD+ Precursors->SIRT1 + NAD+ Precursors->SIRT3 + p53 p53 SIRT1->p53 - (deacetylation) NF-kB NF-kB SIRT1->NF-kB - (deacetylation) FOXO FOXO SIRT1->FOXO - (deacetylation) PGC-1a PGC-1a SIRT1->PGC-1a + (deacetylation) Histones Histones SIRT1->Histones - (deacetylation) SIRT2 SIRT2 (Cytoplasm) a-tubulin a-tubulin SIRT2->a-tubulin - (deacetylation) SIRT2->Histones - (deacetylation) SIRT3->FOXO - (deacetylation) Mitochondrial Proteins Mitochondrial Proteins SIRT3->Mitochondrial Proteins + (deacetylation) Apoptosis Apoptosis p53->Apoptosis regulates Inflammation Inflammation NF-kB->Inflammation regulates Metabolism Metabolism FOXO->Metabolism regulates FOXO->Apoptosis regulates PGC-1a->Metabolism regulates Cell Cycle Cell Cycle a-tubulin->Cell Cycle regulates DNA Repair DNA Repair Histones->DNA Repair regulates Mitochondrial Proteins->Metabolism regulates

Caption: Overview of Sirtuin Signaling Pathways.

Data Presentation

Table 1: Kinetic Parameters of Sirtuin Substrates
SirtuinSubstrateK_m_ (µM)Reference(s)
SIRT1NAD+132 - 550[6]
SIRT2NAD+~100[6]
Yeast Sir2NAD+29 - 70[6]
SIRT1Acetylated Peptide~750[7]
SIRT2Myristoylated Peptide~40[7]
SIRT5Succinylated Peptide~150[7]
Table 2: IC50 Values of Sirtuin Inhibitors
InhibitorTarget Sirtuin(s)IC50 (µM)Substrate UsedReference(s)
NicotinamideSIRT1, SIRT2, SIRT3, SIRT5, SIRT650 - 184Various[3]
NicotinamideSIRT179Myristoylated peptide-AMC[4]
NicotinamideSIRT2138Myristoylated peptide-AMC[4]
NicotinamideSIRT384Myristoylated peptide-AMC[4]
SuraminSIRT10.297Not Specified[8]
SuraminSIRT21.15Not Specified[8]
SuraminSIRT522Not Specified[8]
CambinolSIRT1, SIRT256, 59Not Specified[3]
SirtinolSIRT140Not Specified[3]
AGK2SIRT23.5Not Specified[9]
EX-527 (Selisistat)SIRT10.038 - 0.098Not Specified[9]

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable mammalian cell line expressing SIRT1, SIRT2, and/or SIRT3 (e.g., HEK293, HeLa, A549).

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.

  • This compound, Cell-Permeable: A cell-permeable version of the fluorogenic substrate.

  • Sirtuin Modulators: Test compounds (inhibitors or activators) and known controls (e.g., Nicotinamide, Resveratrol).

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 10% Glycerol, 1% NP-40, 2 mM EDTA, supplemented with protease inhibitors).

  • Developer Solution: Trypsin in a suitable buffer (e.g., 1 mg/mL Trypsin in 50 mM Tris-HCl pH 8.0).

  • NAD+ Solution: To be added to the developer solution for in-lysate assays.

  • 96-well black, clear-bottom assay plates.

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

Experimental Workflow: Cell-Based Sirtuin Activity Assay

G Cell-Based Sirtuin Assay Workflow A 1. Cell Seeding B 2. Compound Treatment A->B 24h incubation C 3. Substrate Loading B->C 1-4h incubation D 4. Cell Lysis C->D Incubate with lysis buffer E 5. Deacetylation Reaction (in lysate) D->E Add NAD+ F 6. Development E->F Add Developer Solution (Trypsin) G 7. Fluorescence Measurement F->G 30-60 min incubation H 8. Data Analysis G->H Calculate Sirtuin Activity

Caption: Workflow for the cell-based sirtuin activity assay.

Detailed Protocol

1. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Seed cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 10,000-40,000 cells/well). d. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of test compounds and control modulators in cell culture medium. b. Carefully remove the medium from the wells and add the compound-containing medium. c. Include wells with vehicle control (e.g., DMSO). d. Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C.

3. Substrate Loading: a. Prepare a working solution of the cell-permeable this compound substrate in cell culture medium at the desired final concentration. b. Add the substrate solution to all wells. c. Incubate for 30-60 minutes at 37°C to allow for substrate uptake and deacetylation.

4. Cell Lysis: a. Carefully remove the medium from the wells. b. Wash the cells once with ice-cold PBS. c. Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 50 µL). d. Incubate the plate on ice for 15-30 minutes with gentle shaking.

5. Development: a. Prepare the Developer Solution containing Trypsin and NAD+ (final concentration of NAD+ in the well should be ~500 µM). b. Add the Developer Solution to each well (e.g., 50 µL). c. Incubate the plate at 37°C for 30-60 minutes, protected from light.

6. Fluorescence Measurement: a. Measure the fluorescence intensity of each well using a microplate reader with excitation at ~350 nm and emission at ~460 nm.

7. Data Analysis: a. Subtract the background fluorescence (wells with no cells or lysis buffer only) from all readings. b. Normalize the sirtuin activity in treated wells to the vehicle control wells. c. For inhibitor screening, calculate the percent inhibition for each compound concentration. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Autofluorescence of compounds. - Non-enzymatic hydrolysis of the substrate.- Run a parallel plate with compounds but without cells to measure compound fluorescence. - Ensure the developer solution is prepared fresh.
Low Signal-to-Noise Ratio - Low sirtuin activity in the chosen cell line. - Insufficient substrate loading. - Inefficient cell lysis.- Use a cell line known to have high SIRT1/2/3 expression or transfect cells to overexpress the desired sirtuin. - Optimize substrate concentration and incubation time. - Optimize lysis buffer composition and incubation time.
High Well-to-Well Variability - Inconsistent cell seeding. - Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.

Conclusion

The cell-based sirtuin assay utilizing the fluorogenic substrate this compound provides a robust and sensitive method for measuring the intracellular activity of SIRT1, SIRT2, and SIRT3. This assay is well-suited for high-throughput screening of sirtuin modulators and for investigating the roles of these important enzymes in various cellular processes. By following the detailed protocols and considering the information provided in these application notes, researchers can obtain reliable and reproducible data to advance our understanding of sirtuin biology and facilitate the development of novel therapeutics.

References

Application Notes and Protocols for Ac-QPKK(Ac)-AMC Sirtuin Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorogenic Ac-QPKK(Ac)-AMC substrate in high-throughput screening (HTS) assays to identify and characterize inhibitors of sirtuin deacetylases, particularly SIRT1, SIRT2, and SIRT3.

Introduction

Sirtuins (SIRTs) are a family of NAD+-dependent protein deacetylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, and inflammation.[1] Their involvement in the pathophysiology of metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease, has made them attractive targets for drug discovery.[1][2] The this compound assay is a robust and sensitive method for screening compound libraries to identify novel sirtuin inhibitors.

This fluorogenic substrate is a peptide sequence, Ac-Gln-Pro-Lys-Lys(Ac)-AMC, which is recognized and deacetylated by SIRT1, SIRT2, and SIRT3. The assay is based on a two-step enzymatic reaction. In the first step, the sirtuin enzyme removes the acetyl group from the lysine residue of the substrate. In the second step, a developer solution, typically containing trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the sirtuin activity.[3]

Principle of the Assay

The this compound assay relies on a coupled enzymatic reaction that results in a fluorescent signal.

  • Sirtuin Deacetylation: In the presence of NAD+, sirtuins (SIRT1, SIRT2, or SIRT3) deacetylate the acetylated lysine residue on the this compound substrate.

  • Developer Cleavage: A developing agent, such as trypsin, is added to the reaction. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the fluorophore, 7-amino-4-methylcoumarin (AMC).

  • Fluorescence Detection: The free AMC fluoresces when excited with light at a wavelength of 340-360 nm, and the emission is detected at 440-460 nm. The intensity of the fluorescence is directly proportional to the amount of deacetylated substrate, and thus to the activity of the sirtuin enzyme. Inhibitors of sirtuin activity will result in a decrease in the fluorescent signal.

Data Presentation

Assay Performance Metrics

The performance of the this compound assay in a high-throughput screening setting can be evaluated using the following metrics.

MetricDescriptionTypical Values
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited enzyme reaction to the signal from the background (no enzyme). A higher S/B ratio indicates a more robust assay.>10
Z'-Factor A statistical measure of the quality of an HTS assay, taking into account both the dynamic range and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.≥ 0.5
Inhibitor Potency (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for common sirtuin inhibitors. It is important to note that IC50 values are dependent on assay conditions, including substrate and NAD+ concentrations. For direct comparison, it is recommended to determine the IC50 values under consistent experimental conditions.

InhibitorTarget Sirtuin(s)Reported IC50 (µM)Substrate Used
NicotinamidePan-Sirtuin~50-100Varies
SuraminSIRT1, SIRT2, SIRT52.42 (for SIRT1)Fluorogenic peptide from p53
SirtinolSIRT1, SIRT2~10-50Varies
AGK2SIRT23.5Fluorogenic substrate

Experimental Protocols

Materials and Reagents
  • Sirtuin Enzyme: Recombinant human SIRT1, SIRT2, or SIRT3

  • Substrate: this compound

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA

  • Developer Solution: Assay buffer containing a final concentration of 1 µM Trichostatin A (TSA) and 0.5 mg/mL trypsin

  • Stop Solution (Optional): Assay buffer containing a final concentration of 2 mM Suramin or other potent sirtuin inhibitor.

  • Test Compounds: Library of potential sirtuin inhibitors dissolved in DMSO

  • Control Inhibitor: Nicotinamide

  • Plates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

Reagent Preparation
  • Sirtuin Enzyme Stock: Prepare a stock solution of the sirtuin enzyme in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

  • This compound Substrate Stock: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.

  • NAD+ Stock: Prepare a stock solution of NAD+ in assay buffer. A typical stock concentration is 50 mM.

  • Test Compound Plates: Prepare serial dilutions of the test compounds in DMSO in a separate plate.

Assay Protocol for 96-Well Plate

This protocol is for a final reaction volume of 100 µL.

  • Prepare Reaction Mix: Prepare a master mix containing the sirtuin enzyme and NAD+ in assay buffer. The final concentrations in the 100 µL reaction should be optimized, with typical starting points of:

    • SIRT1/2/3: 10-50 nM

    • NAD+: 0.5-1 mM

  • Dispense Reagents:

    • Blank wells (no enzyme): Add 50 µL of assay buffer.

    • Negative control wells (enzyme + DMSO): Add 49 µL of the reaction mix and 1 µL of DMSO.

    • Positive control wells (enzyme + control inhibitor): Add 49 µL of the reaction mix and 1 µL of Nicotinamide stock solution (for a final concentration of ~1 mM).

    • Test compound wells: Add 49 µL of the reaction mix and 1 µL of the diluted test compound.

  • Initiate the Reaction: Add 50 µL of a pre-warmed solution of this compound in assay buffer to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value, typically in the range of 10-50 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Develop the Signal: Add 50 µL of the developer solution to each well.

  • Second Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of sirtuin inhibition for each test compound concentration using the following formula:

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, NAD+, Compounds) plate_map Design Plate Map (Controls, Samples) reagent_prep->plate_map dispense_reagents Dispense Enzyme, NAD+, and Compounds plate_map->dispense_reagents add_substrate Add this compound (Initiate Reaction) dispense_reagents->add_substrate incubate1 Incubate at 37°C add_substrate->incubate1 add_developer Add Developer Solution incubate1->add_developer incubate2 Incubate at 37°C add_developer->incubate2 read_plate Read Fluorescence (Ex: 340-360nm, Em: 440-460nm) incubate2->read_plate background_sub Background Subtraction read_plate->background_sub calc_inhibition Calculate % Inhibition background_sub->calc_inhibition ic50_calc Determine IC50 Values calc_inhibition->ic50_calc hit_id Hit Identification ic50_calc->hit_id

Caption: High-throughput screening workflow for sirtuin inhibitors.

SIRT1 Signaling in Metabolic Regulation

G CR Caloric Restriction (Increased NAD+/NADH ratio) SIRT1 SIRT1 CR->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates (Activates) PTP1B PTP1B SIRT1->PTP1B Represses Gluconeogenesis Gluconeogenesis (Glucose Production) PGC1a->Gluconeogenesis FattyAcidOx Fatty Acid Oxidation PGC1a->FattyAcidOx FOXO1->Gluconeogenesis InsulinSignaling Insulin Signaling InsulinSignaling->FOXO1 Inhibits PTP1B->InsulinSignaling Inhibits

Caption: SIRT1's role in regulating metabolic pathways.

References

Protocol for Measuring SIRT3 Activity with Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[1] It targets and deacetylates a wide array of mitochondrial proteins, thereby modulating pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1] Dysregulation of SIRT3 activity has been implicated in various pathologies, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.

This document provides a detailed protocol for a fluorogenic assay to measure the enzymatic activity of SIRT3 using the acetylated peptide substrate, Ac-QPKK(Ac)-AMC. This assay is a robust and sensitive method suitable for high-throughput screening (HTS) of potential SIRT3 inhibitors and activators.

The assay principle is based on a two-step enzymatic reaction. In the first step, SIRT3 deacetylates the acetylated lysine residue within the this compound substrate in the presence of its cofactor NAD+. In the second step, a developer solution, typically containing a protease like trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the SIRT3 activity and can be measured using a fluorescence plate reader.

SIRT3 Signaling Pathway and Experimental Workflow

To contextualize the assay, the following diagrams illustrate a simplified SIRT3 signaling pathway and the experimental workflow for the activity assay.

SIRT3_Signaling_Pathway cluster_0 Cellular Stressors cluster_1 SIRT3 Regulation cluster_2 Mitochondrial Targets & Cellular Outcomes Caloric Restriction Caloric Restriction NAD+ NAD+ Caloric Restriction->NAD+ Oxidative Stress Oxidative Stress Oxidative Stress->NAD+ Exercise Exercise Exercise->NAD+ SIRT3 SIRT3 NAD+->SIRT3 Activates Metabolic_Enzymes Metabolic Enzymes (e.g., AceCS2, GDH) SIRT3->Metabolic_Enzymes Deacetylates Antioxidant_Enzymes Antioxidant Enzymes (e.g., MnSOD) SIRT3->Antioxidant_Enzymes Deacetylates ETC_Proteins ETC Proteins SIRT3->ETC_Proteins Deacetylates Metabolism ↑ Fatty Acid Oxidation ↑ TCA Cycle Metabolic_Enzymes->Metabolism ROS_Defense ↓ ROS Antioxidant_Enzymes->ROS_Defense Energy_Production ↑ ATP Production ETC_Proteins->Energy_Production

Caption: Simplified SIRT3 signaling pathway.

Experimental_Workflow cluster_workflow SIRT3 Activity Assay Workflow Prep 1. Prepare Reagents (Buffer, Substrate, NAD+, Enzyme) Mix 2. Mix Reagents in Plate (Buffer, Substrate, NAD+) Prep->Mix Initiate 3. Initiate Reaction (Add SIRT3/Sample) Mix->Initiate Incubate_1 4. Incubate (e.g., 37°C for 45 min) Initiate->Incubate_1 Develop 5. Add Developer Solution Incubate_1->Develop Incubate_2 6. Incubate (Room Temp for 30 min) Develop->Incubate_2 Read 7. Read Fluorescence (Ex: 340-360nm, Em: 440-465nm) Incubate_2->Read

Caption: Experimental workflow for the SIRT3 activity assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the SIRT3 activity assay.

Table 1: Reagent Concentrations and Assay Conditions

ParameterValueNotes
Substrate [this compound]5 - 125 µMOptimal concentration may need to be determined empirically. Lower concentrations (e.g., 5 µM) can provide a better signal-to-background ratio.[2]
NAD+0.5 - 3 mMNAD+ is a co-substrate for SIRT3.[2][3]
Recombinant Human SIRT30.2 - 1 µMThe optimal enzyme concentration should be determined to ensure the reaction is in the linear range.
Assay Buffer pH7.5 - 9.0A common buffer is Tris-based, pH 8.0.[4]
Reaction Temperature37°C
Development TemperatureRoom Temperature
Excitation Wavelength340 - 360 nm[5]
Emission Wavelength440 - 465 nm[5]

Table 2: Kinetic Parameters for SIRT3 with Fluorogenic Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Myristoyl-p53 peptide-AMC< 10Not specifiedNot specified[2]
Acetyl-p53 peptide-AMC323Not specified990[6]
This compound Not explicitly reported Not explicitly reported Not explicitly reported

Note: Kinetic parameters are highly dependent on the specific substrate sequence and assay conditions. The values for the p53-derived peptides are provided for reference.

Table 3: IC50 Values of Known SIRT3 Modulators

CompoundIC50 (µM)Assay ConditionsReference
Nicotinamide35.1 - 200Varied fluorogenic peptide substrates[3][7]
Suramin0.7Fluorogenic peptide substrate[5]
Compound AA8AC4010-20 (inhibitor)FdL2 (QPKKAC-AMC) peptide[8]
HonokiolActivator (non-steady state)FdL2 (QPKKAC-AMC) peptide[8]

Experimental Protocol

This protocol is a generalized procedure based on commercially available kits and published literature. Optimization may be required for specific experimental setups.

Materials and Reagents:

  • Recombinant Human SIRT3

  • This compound substrate

  • NAD+

  • SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (containing trypsin)

  • Stop Solution (optional, e.g., containing a SIRT3 inhibitor like nicotinamide)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare SIRT3 Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in Assay Buffer.

    • Prepare a stock solution of NAD+ in water. Dilute to the desired working concentration in Assay Buffer.

    • Thaw recombinant SIRT3 on ice and dilute to the desired concentration in Assay Buffer just before use. Keep on ice.

    • Prepare the Developer Solution according to the manufacturer's instructions.

  • Assay Setup:

    • Set up the following wells in a 96-well plate in duplicate or triplicate:

      • Blank (No Enzyme, No Substrate): Contains Assay Buffer only.

      • No Enzyme Control: Contains Assay Buffer, this compound, and NAD+.

      • No Substrate Control: Contains Assay Buffer, SIRT3, and NAD+.

      • Positive Control (SIRT3 Activity): Contains Assay Buffer, this compound, NAD+, and SIRT3.

      • Test Compound Wells: Contains Assay Buffer, this compound, NAD+, SIRT3, and the test compound (inhibitor or activator).

  • Reaction Initiation and Incubation:

    • To each well, add the components in the following order:

      • SIRT3 Assay Buffer

      • This compound substrate solution

      • NAD+ solution

      • Test compound or vehicle

    • Initiate the reaction by adding the diluted SIRT3 enzyme to all wells except the "Blank" and "No Enzyme Control".

    • Mix the contents of the wells thoroughly by gentle shaking.

    • Incubate the plate at 37°C for 45-60 minutes. Protect the plate from light.

  • Development and Measurement:

    • After the incubation, add the Developer Solution to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other readings.

    • The SIRT3 activity is the difference between the fluorescence of the "Positive Control" and the "No Enzyme Control".

    • To determine the effect of a test compound, compare the fluorescence of the "Test Compound Wells" to the "Positive Control".

    • For inhibitors, calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

    • For activators, calculate the percent activation relative to the "Positive Control".

Note on Continuous Assay: For kinetic studies, the reaction can be monitored in real-time. In this case, the Developer is added along with the other reaction components at the beginning, and fluorescence is read at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

References

In Vitro Deacylase Assay Using Ac-QPKK(Ac)-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The in vitro deacylase assay utilizing the fluorogenic substrate Ac-QPKK(Ac)-AMC is a robust and sensitive method for measuring the enzymatic activity of class III histone deacetylases (HDACs), specifically sirtuins 1, 2, and 3 (SIRT1, SIRT2, and SIRT3).[1] Sirtuins are NAD⁺-dependent lysine deacylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and aging.[2] Consequently, they have emerged as significant therapeutic targets for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

This application note provides a detailed protocol for utilizing the this compound substrate in a two-step enzymatic assay. The fundamental principle of this assay involves the deacetylation of the acetylated lysine residue within the this compound peptide by a sirtuin enzyme. The deacetylated product is then susceptible to cleavage by a developing enzyme, typically trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the deacylase activity of the sirtuin enzyme.[1] This assay is well-suited for high-throughput screening (HTS) of sirtuin inhibitors and activators, as well as for determining enzyme kinetics.

II. Data Presentation

The quantitative data generated from the in vitro deacylase assay using this compound can be effectively summarized in structured tables for clear interpretation and comparison. Below are template tables that researchers can populate with their experimental findings.

Table 1: Enzyme Kinetic Parameters for Sirtuins with this compound

Sirtuin IsoformKm (µM)Vmax (RFU/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
SIRT1User-determinedUser-determinedUser-determinedUser-determined
SIRT2User-determinedUser-determinedUser-determinedUser-determined
SIRT3User-determinedUser-determinedUser-determinedUser-determined

Table 2: IC₅₀ Values of Sirtuin Inhibitors Determined with the this compound Assay

InhibitorTarget SirtuinIC₅₀ (µM)
NicotinamideSIRT1User-determined
NicotinamideSIRT2User-determined
NicotinamideSIRT3User-determined
EX-527SIRT1User-determined
SirtinolSIRT1/SIRT2User-determined
AGK2SIRT2User-determined

Note: IC₅₀ values are dependent on assay conditions (e.g., substrate concentration). It is recommended to determine these values under standardized conditions.

III. Experimental Protocols

This section provides a detailed methodology for performing the in vitro deacylase assay using this compound.

A. Reagent Preparation
  • Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Store at 4°C.

  • This compound Substrate Stock Solution (10 mM): Dissolve this compound (MW: ~740.9 g/mol ) in DMSO. Store in light-protected aliquots at -20°C.

  • NAD⁺ Stock Solution (10 mM): Dissolve β-Nicotinamide adenine dinucleotide hydrate in Sirtuin Assay Buffer. Prepare fresh and keep on ice.

  • Recombinant Sirtuin Enzymes (SIRT1, SIRT2, SIRT3): Reconstitute and dilute to the desired working concentration in Sirtuin Assay Buffer. Store at -80°C as per the manufacturer's instructions.

  • Trypsin Solution (Developer): Prepare a 5 mg/mL solution of trypsin in Sirtuin Assay Buffer. Store in aliquots at -20°C.

  • Stop Solution/Inhibitor: 50 mM Nicotinamide in Sirtuin Assay Buffer.

B. Assay Procedure for Inhibitor Screening (96-well plate format)
  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing Sirtuin Assay Buffer, NAD⁺ (final concentration 0.5-1 mM), and the respective sirtuin enzyme (e.g., 50-100 nM final concentration).

  • Add Inhibitors: To the wells of a black, flat-bottom 96-well plate, add 2 µL of the test compounds (dissolved in DMSO) at various concentrations. For control wells, add 2 µL of DMSO.

  • Add Enzyme Mix: Add 48 µL of the reagent master mix to each well containing the test compounds or DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for the interaction between the enzyme and potential inhibitors.

  • Initiate the Reaction: Add 50 µL of pre-warmed this compound substrate solution (diluted in Sirtuin Assay Buffer to a final concentration at or near the Km, if known; otherwise, a concentration of 10-50 µM can be used as a starting point) to each well to initiate the deacetylation reaction. The total reaction volume is 100 µL.

  • Deacetylation Reaction: Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Develop the Signal: Add 50 µL of the Trypsin Solution to each well.

  • Development Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

C. Procedure for Determining Enzyme Kinetics (Km and Vmax)
  • Follow the general assay procedure as described above, but instead of adding inhibitors, vary the concentration of the this compound substrate across a range of concentrations (e.g., 0-200 µM).

  • Keep the enzyme and NAD⁺ concentrations constant.

  • Measure the initial reaction velocities (RFU/min) at each substrate concentration.

  • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

IV. Mandatory Visualization

A. Experimental Workflow

G Experimental Workflow for In Vitro Deacylase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, NAD⁺, Enzyme, Inhibitors) add_inhibitor Add Inhibitors/Vehicle (DMSO) to 96-well plate reagents->add_inhibitor Step 1 add_enzyme Add Sirtuin Enzyme and NAD⁺ add_inhibitor->add_enzyme Step 2 pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate Step 3 add_substrate Add this compound Substrate pre_incubate->add_substrate Step 4 deacylate Deacetylation Reaction at 37°C add_substrate->deacylate Step 5 add_developer Add Trypsin (Developer) deacylate->add_developer Step 6 develop Incubate at RT add_developer->develop Step 7 read_plate Measure Fluorescence (Ex: 355 nm, Em: 460 nm) develop->read_plate Step 8 analyze Calculate % Inhibition, IC₅₀, or Kinetic Parameters read_plate->analyze Step 9

Caption: Workflow of the in vitro deacylase assay.

B. Signaling Pathways

G SIRT1-Mediated Deacetylation of p53 stress Genotoxic Stress p53_ac p53 (Ac-Lys382) stress->p53_ac Acetylation p53 p53 apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Suppresses sirt1 SIRT1 p53_ac->sirt1 p53_ac->apoptosis Promotes sirt1->p53 Deacetylates nam Nicotinamide sirt1->nam nad NAD⁺ nad->sirt1

Caption: SIRT1 deacetylates p53 at Lys382.

G SIRT2-Mediated Deacetylation of α-Tubulin tubulin α-Tubulin tubulin_ac Acetylated α-Tubulin sirt2 SIRT2 tubulin_ac->sirt2 microtubule Microtubule Stability & Dynamics tubulin_ac->microtubule Regulates sirt2->tubulin Deacetylates nam Nicotinamide sirt2->nam nad NAD⁺ nad->sirt2

Caption: SIRT2 deacetylates α-tubulin.

G SIRT3-Mediated Deacetylation of SOD2 ros Oxidative Stress (ROS) sirt3 SIRT3 ros->sirt3 Activates sod2_inactive SOD2 (Inactive) (Acetylated) sod2_inactive->sirt3 sod2_active SOD2 (Active) (Deacetylated) detox ROS Detoxification sod2_active->detox Promotes sirt3->sod2_active Deacetylates nam Nicotinamide sirt3->nam nad NAD⁺ nad->sirt3

References

Troubleshooting & Optimization

High background fluorescence in Ac-QPKK(Ac)-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background fluorescence in Ac-QPKK(Ac)-AMC-based sirtuin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: This is a two-step fluorogenic assay used to measure the activity of Class III histone deacetylases (HDACs), specifically sirtuins (SIRTs) 1, 2, and 3. The substrate, this compound, is a peptide with an acetylated lysine residue. In the first step, a sirtuin enzyme removes the acetyl group from the lysine in an NAD+-dependent reaction. In the second step, a developing enzyme, typically trypsin, cleaves the peptide C-terminal to the now deacetylated lysine. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which was previously quenched.[1] The increase in fluorescence is directly proportional to the sirtuin activity.[2]

Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?

A2: The free AMC fluorophore is typically excited at a wavelength between 340-380 nm, with emission measured between 440-460 nm.[2][3] It is crucial to confirm the optimal settings for your specific fluorescence plate reader.

Q3: What are the primary sources of high background fluorescence in my assay?

A3: High background fluorescence can obscure the true signal from enzymatic activity, thereby reducing the assay's sensitivity and dynamic range.[4] The main sources can be categorized as follows:

  • Reagents : The this compound substrate itself may undergo spontaneous hydrolysis, or the assay buffer and enzyme preparations could be contaminated with fluorescent impurities.[4]

  • Test Compounds : If screening for inhibitors or activators, the test compounds themselves may be autofluorescent at the assay wavelengths.[4]

  • Assay Vessel : The type of microplate used is critical. Non-black or contaminated plates can contribute to background signal.

  • Instrumentation : Incorrect plate reader settings, such as an overly high gain, can amplify both the specific signal and the background noise.[4]

Q4: My "no-enzyme" control shows high fluorescence. What does this indicate?

A4: High fluorescence in a "no-enzyme" control indicates that the background signal is independent of sirtuin activity. The most likely causes are either instability of the substrate (autohydrolysis) or contamination of the assay buffer.[4] It is recommended to prepare the substrate solution fresh before each experiment and use high-purity, sterile-filtered buffers.[4]

Q5: How can I determine if my test compound is causing the high background?

A5: To check for compound autofluorescence, you should run a control well containing the assay buffer, your test compound at the relevant concentration, but no enzyme or substrate. If this well shows high fluorescence, your compound is autofluorescent. You will need to subtract this signal from your experimental wells containing the compound.

Troubleshooting Guide: High Background Fluorescence

This guide addresses the specific issue of elevated background signal in your this compound assay.

Problem: High fluorescence signal in negative control wells (e.g., "no-enzyme" or "substrate-only" controls).
Possible Cause Recommended Solution
Substrate Instability/Autohydrolysis 1. Prepare Fresh: Always prepare the this compound substrate solution fresh for each experiment. Avoid using previously frozen and thawed substrate solutions.[4] 2. Protect from Light: Keep the substrate solution protected from light to prevent photodegradation.[4] 3. Run Controls: Include a "substrate-only" control (assay buffer + substrate, no enzyme) to quantify the rate of spontaneous AMC release. Subtract this value from all other readings.[3]
Contaminated Reagents 1. High-Purity Reagents: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer components. 2. Filter Sterilize: Filter-sterilize buffers to remove microbial contamination, which can be a source of fluorescent compounds.[4] 3. Check Individual Components: Test each buffer component individually for intrinsic fluorescence.
Inappropriate Assay Plate 1. Use Black Plates: Always use opaque, black microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[5] 2. Check Plate Cleanliness: Ensure plates are clean and free from dust or other fluorescent contaminants.
Sub-optimal Assay Conditions 1. Optimize Substrate Concentration: Titrate the this compound substrate to find the lowest concentration that provides a robust signal-to-background ratio. High substrate concentrations can increase background without proportionally increasing the specific signal. 2. Optimize Enzyme Concentration: While not a direct cause of background in "no-enzyme" controls, using the optimal enzyme concentration ensures a strong specific signal, improving the signal-to-background ratio.
Problem: High fluorescence signal only in wells containing test compounds.
Possible Cause Recommended Solution
Compound Autofluorescence 1. Run Compound-Only Control: As mentioned in the FAQ, measure the fluorescence of the test compound in assay buffer without enzyme or substrate. 2. Subtract Background: Subtract the signal from the compound-only control wells from the wells containing the enzyme, substrate, and compound. 3. Characterize Spectrum: If possible, determine the excitation and emission spectra of your compound. This can help in selecting alternative fluorescent probes with non-overlapping spectra for future assays.
Compound Quenching or Enhancement 1. Perform a Quenching/Enhancement Assay: Test the compound's effect on free AMC fluorescence. Prepare a standard solution of AMC and measure its fluorescence with and without the test compound. A decrease in signal indicates quenching, while an increase suggests enhancement.

Quantitative Data Summary

For a well-optimized sirtuin assay, the signal-to-background (S/B) ratio is a key indicator of assay quality. The Z'-factor is another metric used to evaluate the suitability of an assay for high-throughput screening. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.

Parameter Typical Values for Optimized Sirtuin Assays Reference
Signal-to-Background (S/B) Ratio 45 to 165[6]
Z'-Factor 0.87 to 0.98[6]

Note: These values were obtained for a fluorogenic sirtuin assay using a myristoylated peptide substrate but serve as a good benchmark for a properly optimized this compound assay.

Experimental Protocols

Protocol 1: General Procedure for this compound Sirtuin Activity Assay

This protocol is adapted from similar sirtuin assays and should be optimized for your specific experimental conditions.[1]

Materials:

  • This compound Substrate

  • Human Recombinant SIRT1, SIRT2, or SIRT3

  • NAD+

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing Solution (Trypsin in buffer, e.g., 1x Trypsin-EDTA)

  • Sirtuin Inhibitor (e.g., Nicotinamide, for stop solution and negative controls)

  • 96-well solid black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare Sirtuin Assay Buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light.

    • Prepare a stock solution of NAD+ in water (e.g., 50 mM).

    • Dilute the sirtuin enzyme to the desired working concentration in ice-cold assay buffer. Keep on ice.

  • Assay Setup (per well):

    • Add 25 µL of Sirtuin Assay Buffer.

    • Add 5 µL of test compound dilution or vehicle control.

    • Add 10 µL of NAD+ working solution.

    • Controls:

      • Negative Control (No Enzyme): Add assay buffer instead of enzyme.

      • Positive Control (No Inhibitor): Add vehicle instead of test compound.

      • Inhibitor Control: Add a known sirtuin inhibitor like nicotinamide.

  • Initiate Sirtuin Reaction:

    • Add 10 µL of diluted sirtuin enzyme to each well to start the deacetylation reaction.

    • The final volume should be 50 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 45-60 minutes.

  • Development Step:

    • Add 50 µL of Developing Solution (containing trypsin and a sirtuin inhibitor like nicotinamide to stop the initial reaction) to each well.

    • Incubate at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • Read the fluorescence on a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.

Visualizations

This compound Assay Workflow

Assay_Workflow cluster_step1 Step 1: Sirtuin Deacetylation cluster_step2 Step 2: Development SIRT SIRT Enzyme (SIRT1/2/3) Deacetylated_Substrate Ac-QPKK-AMC NAM Nicotinamide + O-Acetyl-ADP-ribose SIRT->NAM Substrate This compound (Non-fluorescent) Substrate->Deacetylated_Substrate SIRT Action Deacetylated_Substrate2 Ac-QPKK-AMC Deacetylated_Substrate->Deacetylated_Substrate2 Product from Step 1 NAD NAD+ NAD->SIRT Co-substrate Trypsin Trypsin Free_AMC Free AMC (Fluorescent) Deacetylated_Substrate2->Free_AMC Cleavage Measurement Measure Fluorescence (Ex: 350-360nm, Em: 450-460nm) Free_AMC->Measurement

Caption: Workflow for the two-step this compound sirtuin activity assay.

Troubleshooting Logic for High Background Fluorescence

Troubleshooting_Logic Start High Background Fluorescence Observed Check_No_Enzyme Is 'No-Enzyme' control high? Start->Check_No_Enzyme Check_Compound_Only Is 'Compound-Only' control high? Check_No_Enzyme->Check_Compound_Only No Cause_Substrate_Buffer Cause: Substrate Instability or Buffer Contamination Check_No_Enzyme->Cause_Substrate_Buffer Yes Cause_Autofluorescence Cause: Compound Autofluorescence Check_Compound_Only->Cause_Autofluorescence Yes Cause_Other Cause: Plate Type or Instrument Settings Check_Compound_Only->Cause_Other No Solution_Substrate_Buffer Solution: - Prepare fresh substrate/buffers - Use high-purity reagents - Filter-sterilize buffer Cause_Substrate_Buffer->Solution_Substrate_Buffer Solution_Autofluorescence Solution: - Subtract compound background - Characterize compound spectrum Cause_Autofluorescence->Solution_Autofluorescence Solution_Other Solution: - Use solid black plates - Optimize reader gain settings Cause_Other->Solution_Other

Caption: A logical workflow for troubleshooting high background fluorescence.

References

How to improve signal-to-noise ratio with Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-QPKK(Ac)-AMC, a fluorogenic substrate for sirtuin 1 (SIRT1), SIRT2, and SIRT3 activity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of sirtuins, a class of NAD+-dependent deacetylases.[1][2][3] The assay is a two-step process:

  • Deacetylation: In the presence of NAD+, sirtuins (SIRT1, SIRT2, or SIRT3) remove the acetyl group from the lysine residue within the this compound peptide.

  • Development: A developing enzyme, typically trypsin, is added. Trypsin specifically cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.

The resulting fluorescence intensity is directly proportional to the sirtuin activity.[4]

Q2: What are the optimal excitation and emission wavelengths for detecting AMC?

The released AMC fluorophore should be detected with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[1]

Q3: How should I prepare and store the this compound substrate?

It is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock solution should be stored at -20°C or below.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing working solutions, dilute the stock in the appropriate assay buffer.

Q4: Can I use this substrate for other enzymes?

This compound is designed as a substrate for SIRT1, SIRT2, and SIRT3.[1] While other enzymes may show some activity towards this substrate, its primary application and validation are for these sirtuins.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak signal or high background noise. This section addresses common issues and provides solutions to improve your assay performance.

Issue 1: High Background Fluorescence
Possible Cause Recommended Solution
Substrate Instability/Autohydrolysis Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control (without enzyme) to determine the rate of non-enzymatic hydrolysis.
Contaminated Reagents Use high-purity water and reagents. Check buffers for microbial contamination, which can introduce proteases that may cleave the substrate. Filter-sterilize buffers if necessary.
Autofluorescence of Test Compounds If screening for inhibitors or activators, run a control with the test compound alone (without enzyme or substrate) to measure its intrinsic fluorescence. If the compound is fluorescent, consider subtracting its background fluorescence from the assay wells.
Inefficient Quenching in Intact Substrate The intact this compound peptide has some intrinsic fluorescence. This is typically low but can contribute to background. Ensure you are using the correct filter set on your plate reader to minimize bleed-through.
Issue 2: Weak or No Signal
Possible Cause Recommended Solution
Inactive Sirtuin Enzyme Ensure the sirtuin enzyme has been stored and handled correctly to maintain its activity. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C.[5] Run a positive control with a known active enzyme to verify assay components are working.
Suboptimal Reagent Concentrations Optimize the concentrations of the sirtuin enzyme, this compound substrate, and NAD+. Refer to the recommended concentration ranges in the tables below.
Inefficient Trypsin Digestion Ensure the trypsin solution is active and used at an appropriate concentration. The pH of the reaction mixture during the development step should be optimal for trypsin activity (around pH 8.0). The development time may also need to be optimized; for Ac-QPKK-AMC, a longer incubation of up to 90 minutes may be necessary.[6]
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm).[1] Ensure the gain setting is appropriate to detect the signal without saturating the detector.
Presence of Inhibitors Ensure that your sample or buffers do not contain any known sirtuin inhibitors (e.g., nicotinamide). If screening compounds, be aware that they might inhibit both the sirtuin and the trypsin.

Data Presentation: Recommended Reagent Concentrations and Incubation Times

Table 1: Recommended Concentration Ranges for Assay Components
Component Stock Concentration Final Concentration in Assay Notes
This compound1-10 mM in DMSO10-125 µMHigher concentrations may lead to substrate inhibition. The Km value should be determined for your specific enzyme and conditions.
Sirtuin Enzyme (SIRT1/2/3)10-20 µM50-500 nMThe optimal concentration depends on the specific activity of the enzyme preparation and should be determined empirically.
NAD+25-50 mM in water0.5-3 mMPrepare fresh NAD+ solutions for each experiment.
Trypsin5-10 mg/mL in buffer0.2-2.5 mg/mLThe optimal concentration and incubation time should be determined to ensure complete cleavage of the deacetylated substrate.[6]
Nicotinamide (in developer)50 mM in water4 mMActs as a sirtuin inhibitor to stop the deacetylation reaction during the development step.[5]
Table 2: Recommended Incubation Times and Temperatures
Step Temperature Time Notes
Sirtuin Reaction37°C30-60 minutesThe reaction should be kept in the linear range. You may need to optimize the time based on the enzyme concentration.
Development with TrypsinRoom Temperature or 37°C30-90 minutesFor Ac-QPKK-AMC, a longer incubation of up to 90 minutes may be required for complete development.[6]

Experimental Protocols

Protocol 1: Sirtuin Activity Assay

This protocol provides a general framework for measuring sirtuin activity using this compound.

Materials:

  • This compound substrate

  • Purified recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3)

  • NAD+

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]

  • Developer Solution (Trypsin in Sirtuin Assay Buffer with Nicotinamide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the substrate, enzyme, and NAD+ in Sirtuin Assay Buffer.

  • Set up Reactions: In a 96-well black microplate, add the following to each well:

    • Sirtuin Assay Buffer

    • Sirtuin enzyme (or buffer for no-enzyme control)

    • Test compound (or vehicle for control)

  • Initiate Sirtuin Reaction: Add NAD+ and this compound substrate to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubate: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.

  • Develop Signal: Add the Developer Solution to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

  • Incubate for Development: Incubate the plate at room temperature or 37°C for 30-90 minutes. Protect the plate from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

Data Analysis:

  • Subtract the fluorescence of the no-enzyme control from all other readings.

  • Plot the fluorescence intensity against the enzyme concentration or time.

  • The initial rate of the reaction can be determined from the linear portion of the progress curve.

Mandatory Visualizations

sirtuin_pathway sub This compound (Low Fluorescence) deacetyl Ac-QPKK-AMC sub->deacetyl Deacetylation sirt SIRT1/2/3 sirt->deacetyl nad NAD+ nam Nicotinamide nad->nam o O-Acetyl-ADP-Ribose nad->o amc Free AMC (High Fluorescence) deacetyl->amc Cleavage trypsin Trypsin trypsin->amc

Caption: Sirtuin deacetylation and subsequent trypsin cleavage of this compound.

experimental_workflow start Start reagents Prepare Reagents (Substrate, Enzyme, NAD+) start->reagents setup Set up Reaction in 96-well Plate (Buffer, Enzyme, Compound) reagents->setup initiate Initiate Reaction (Add Substrate & NAD+) setup->initiate incubate1 Incubate at 37°C (30-60 min) initiate->incubate1 develop Add Developer Solution (Trypsin + Nicotinamide) incubate1->develop incubate2 Incubate at RT/37°C (30-90 min) develop->incubate2 measure Measure Fluorescence (Ex: 355nm, Em: 460nm) incubate2->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for the this compound sirtuin activity assay.

References

Technical Support Center: Troubleshooting Poor Enzyme Activity with Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor enzyme activity with the fluorogenic substrate Ac-QPKK(Ac)-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it detect?

This compound is a fluorogenic substrate used to measure the deacylase activity of sirtuin enzymes. Specifically, it is a substrate for Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). The assay operates on a two-step principle: first, the sirtuin enzyme removes the acetyl group from the lysine residue of the substrate. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group.[1][2]

Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?

The released 7-amino-4-methylcoumarin (AMC) can be detected with excitation in the range of 340-360 nm and emission in the range of 440-460 nm.

Q3: How should I store and handle this compound?

The lyophilized peptide should be stored at -20°C.[3] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or colder to avoid repeated freeze-thaw cycles. Protect the substrate from light.

Q4: What are appropriate positive and negative controls for my sirtuin activity assay?

  • Positive Control: A known active sirtuin enzyme (SIRT1, SIRT2, or SIRT3) should be used to confirm that the assay components are working correctly.

  • Negative Control (No Enzyme): A reaction containing all components except the sirtuin enzyme is essential to determine the background fluorescence and rule out substrate autohydrolysis.

  • Inhibitor Control: Including a known sirtuin inhibitor can validate the specific activity of the enzyme. Nicotinamide is a universal sirtuin inhibitor.[4] Other specific inhibitors like EX-527 for SIRT1 or AGK2 for SIRT2 can also be used.[5]

Troubleshooting Guide

This guide addresses common issues encountered during sirtuin activity assays using this compound.

Problem Possible Cause Recommended Solution
No or Low Signal Inactive Sirtuin Enzyme - Ensure the enzyme has been stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles).[4] - Verify the activity of the enzyme with a known positive control substrate or a different batch of enzyme.
Inactive Developing Enzyme (Trypsin) - Confirm the activity of the trypsin solution. Prepare it fresh if necessary. - Ensure the pH of the reaction mixture during the development step is optimal for trypsin activity (around pH 8.0).
Suboptimal Assay Conditions - pH: Check the pH of your assay buffer. Sirtuin activity is generally optimal around pH 7.5-8.5. - Temperature: Ensure the incubation temperature is optimal for your specific sirtuin (typically 37°C). - NAD+ Concentration: Sirtuins are NAD+-dependent deacetylases.[6] Ensure you have an adequate concentration of NAD+ in your reaction (typically in the low millimolar range). Prepare NAD+ solutions fresh.[4]
Incorrect Substrate Concentration - The substrate concentration may be too low. The optimal concentration is dependent on the Michaelis constant (Km) of the enzyme. A common starting point is a concentration near or slightly above the Km value.
Incorrect Instrument Settings - Verify that the excitation and emission wavelengths on your fluorometer are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm). - Ensure the gain setting is appropriate to detect the signal without saturating the detector.
High Background Signal Substrate Autohydrolysis - Prepare fresh substrate solutions for each experiment. - Run a "substrate only" control (no enzyme) to quantify the rate of spontaneous AMC release and subtract this from your experimental values.
Contaminated Reagents - Use high-purity water and reagents. - Check for microbial contamination in buffers.
Sample Interference - Some compounds in your sample may be fluorescent at the same wavelengths as AMC. Run a sample control without the substrate to check for this.
Non-linear Reaction Progress Curves Substrate Depletion - If the enzyme concentration is too high, the substrate may be rapidly consumed. Reduce the enzyme concentration or shorten the reaction time.
Enzyme Instability - The enzyme may not be stable under the assay conditions for the duration of the experiment. Try adding stabilizing agents like BSA (0.5 mg/mL) to the buffer.[7]
Product Inhibition - The product of the reaction (nicotinamide) is a known sirtuin inhibitor.[4] Analyze only the initial linear phase of the reaction to determine the rate.
Inner Filter Effect - At high concentrations, the fluorescent product (AMC) can absorb the excitation or emission light, leading to a non-linear response. Use a lower substrate or enzyme concentration.

Quantitative Data Summary

The following table summarizes key parameters for a typical sirtuin activity assay using this compound. Note that optimal conditions may vary depending on the specific sirtuin isoform and experimental setup.

Parameter Recommended Range/Value Notes
This compound Concentration 10 - 100 µMThe optimal concentration should be determined empirically and is dependent on the enzyme's Km.
NAD+ Concentration 0.5 - 2 mMSirtuins require NAD+ as a cofactor.
Sirtuin Enzyme Concentration VariableShould be optimized to ensure the reaction rate is linear over the desired time period.
Trypsin Concentration 0.1 - 0.5 mg/mLSufficient concentration is needed for efficient cleavage of the deacetylated substrate.
Excitation Wavelength 340 - 360 nmFor AMC detection.
Emission Wavelength 440 - 460 nmFor AMC detection.
Assay Buffer pH 7.5 - 8.5Optimal for sirtuin activity.
Incubation Temperature 37°CTypical for mammalian enzymes.
Incubation Time (Sirtuin Reaction) 30 - 60 minutesShould be within the linear range of the reaction.
Incubation Time (Development) 15 - 30 minutesTo allow for complete cleavage by trypsin.

Experimental Protocols

Sirtuin Activity Assay Protocol

This protocol provides a general framework for measuring the activity of SIRT1, SIRT2, or SIRT3 using this compound.

Materials:

  • This compound substrate

  • Purified SIRT1, SIRT2, or SIRT3 enzyme

  • NAD+

  • Trypsin

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Sirtuin Inhibitor (e.g., Nicotinamide)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of this compound in DMSO. Dilute to the desired working concentration in Sirtuin Assay Buffer.

    • Prepare a stock solution of NAD+ in water. Dilute to the desired working concentration in Sirtuin Assay Buffer.

    • Prepare serial dilutions of the sirtuin enzyme in Sirtuin Assay Buffer.

    • Prepare a trypsin solution in a buffer suitable for its activity (e.g., Tris-HCl, pH 8.0).

  • Sirtuin Reaction:

    • In a 96-well black microplate, add the sirtuin enzyme dilutions.

    • Include the following controls:

      • No-enzyme control: Sirtuin Assay Buffer instead of enzyme.

      • Inhibitor control: Sirtuin enzyme + sirtuin inhibitor.

    • Add the NAD+ solution to all wells.

    • To initiate the reaction, add the diluted this compound substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Development Step:

    • Stop the sirtuin reaction and initiate the development by adding the trypsin solution to each well. To stop the sirtuin reaction completely, a sirtuin inhibitor like nicotinamide can be included in the developer solution.

    • Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the "no-enzyme" control from all measurements.

    • The resulting fluorescence is proportional to the amount of deacetylated substrate produced by the sirtuin.

Visualizations

Signaling Pathways of SIRT1, SIRT2, and SIRT3

G General Signaling Roles of SIRT1, SIRT2, and SIRT3 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria SIRT1 SIRT1 DNA_repair DNA Repair SIRT1->DNA_repair Gene_silencing Gene Silencing SIRT1->Gene_silencing Metabolism_reg Metabolic Regulation (e.g., PGC-1α, FOXO) SIRT1->Metabolism_reg SIRT2 SIRT2 Cell_cycle Cell Cycle Control (e.g., α-tubulin) SIRT2->Cell_cycle SIRT3 SIRT3 Metabolism Metabolic Homeostasis (e.g., Acetyl-CoA Synthetase 2) SIRT3->Metabolism Oxidative_stress Oxidative Stress Response (e.g., SOD2) SIRT3->Oxidative_stress

Caption: Subcellular localization and key functions of SIRT1, SIRT2, and SIRT3.

Experimental Workflow for Sirtuin Activity Assay

G Experimental Workflow for this compound Sirtuin Assay A 1. Prepare Reagents (Enzyme, Substrate, NAD+) B 2. Set up Reaction (in 96-well plate) A->B C 3. Sirtuin Deacetylation (Incubate at 37°C) B->C D 4. Add Developer (Trypsin) C->D E 5. Development (Incubate at 37°C) D->E F 6. Measure Fluorescence (Ex: ~350nm, Em: ~450nm) E->F G 7. Data Analysis F->G

Caption: Step-by-step workflow for the two-step sirtuin activity assay.

Troubleshooting Logic Diagram

G Troubleshooting Poor Sirtuin Activity Start Poor/No Signal Check_Controls Are controls (positive/negative) working as expected? Start->Check_Controls Check_Enzyme Check Enzyme Activity - Aliquots, storage, new batch Check_Controls->Check_Enzyme No Check_Reagents Check Other Reagents - Substrate, NAD+, Trypsin - Prepare fresh Check_Controls->Check_Reagents Yes Check_Conditions Check Assay Conditions - pH, Temperature, Incubation times Check_Enzyme->Check_Conditions Check_Reagents->Check_Conditions Check_Instrument Check Instrument Settings - Wavelengths, Gain Check_Conditions->Check_Instrument Optimize_Assay Optimize Assay - Titrate enzyme and substrate Check_Instrument->Optimize_Assay Problem_Solved Problem Solved Optimize_Assay->Problem_Solved

Caption: A decision tree for troubleshooting poor sirtuin assay results.

References

Optimizing incubation time for Ac-QPKK(Ac)-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-QPKK(Ac)-AMC assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorogenic method used to measure the activity of certain enzymes, primarily sirtuins (SIRT1, SIRT2, and SIRT3) and, in a coupled format, histone deacetylases (HDACs). The substrate, this compound, is a peptide with an acetylated lysine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Initially, the AMC fluorophore is quenched and non-fluorescent. In a two-step assay, an HDAC or sirtuin first removes the acetyl group from the lysine. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing free AMC. The liberated AMC fluoresces strongly upon excitation, and the rate of fluorescence increase is directly proportional to the enzyme's activity.[1][2][3][4]

Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?

A2: The free AMC fluorophore is typically excited at a wavelength between 340 nm and 380 nm, with emission measured between 440 nm and 460 nm.[5] It is crucial to confirm the optimal settings for your specific fluorescence plate reader to ensure maximal signal detection.

Q3: What is a good starting point for the concentrations of the this compound substrate and the enzyme?

A3: The optimal substrate concentration is dependent on the Michaelis constant (Km) of the enzyme. A common starting point for many proteases and deacetylases using AMC substrates is a concentration range of 10 µM to 100 µM. The optimal enzyme concentration should result in a linear increase in fluorescence over the desired time period. It is recommended to perform a titration experiment with varying enzyme concentrations while keeping the substrate concentration constant to determine the ideal concentration for your specific assay conditions.

Q4: Why is a "no-enzyme" control important?

A4: A "no-enzyme" control, which contains the assay buffer and substrate but no enzyme, is essential to determine the background fluorescence. This background can arise from the spontaneous hydrolysis of the substrate or contamination of the reagents. Subtracting the background fluorescence from all experimental readings is a critical step for accurate data analysis.

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound assays.

Issue 1: High background fluorescence in "no-enzyme" control wells.

  • Possible Cause:

    • Substrate Instability: The this compound substrate may be unstable and undergoing spontaneous hydrolysis, leading to the release of AMC.

    • Reagent Contamination: The assay buffer or other reagents might be contaminated with proteases that can cleave the substrate.

  • Recommended Solution:

    • Prepare fresh substrate stock solutions and protect them from light.

    • Use high-purity, sterile reagents and dedicated solutions for the assay. Filter-sterilizing the buffers can help reduce contamination.

    • Consider running a "substrate only" control to assess the rate of auto-hydrolysis.

Issue 2: No significant increase in fluorescence after adding the enzyme.

  • Possible Cause:

    • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

    • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme's activity.

    • Incorrect Substrate or Enzyme Concentration: The enzyme concentration might be too low, or the substrate concentration could be far below the Km, resulting in a very slow reaction rate.

  • Recommended Solution:

    • Verify the activity of your enzyme with a known positive control or a different batch of enzyme.

    • Consult the literature for the recommended optimal conditions for your specific enzyme.

    • Perform an enzyme titration to find the optimal concentration. Also, consider optimizing the substrate concentration.

Issue 3: The reaction rate is not linear and plateaus quickly.

  • Possible Cause:

    • Substrate Depletion: If the enzyme concentration is too high, the substrate can be rapidly consumed, leading to a plateau in the fluorescence signal. To ensure accurate initial velocity measurements, less than 10-15% of the substrate should be consumed.[6]

    • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the experiment.

    • Product Inhibition: The product of the reaction may be inhibiting the enzyme.

  • Recommended Solution:

    • Reduce the enzyme concentration.

    • Reduce the incubation time or add stabilizing agents like BSA to the buffer.

    • Analyze only the initial linear phase of the reaction to determine the rate.

Experimental Protocols

Optimizing Incubation Time

The optimal incubation time is a critical parameter that ensures the reaction is within the linear range, providing a robust and reproducible signal. It is a balance between achieving a sufficient signal-to-background ratio and avoiding substrate depletion or enzyme instability.

Objective: To determine the optimal incubation time for both the deacetylation (HDAC/Sirtuin) and development (Trypsin) steps of the this compound assay.

Methodology:

  • Deacetylation Reaction Time Course:

    • Prepare a master mix containing the assay buffer, this compound substrate, and your enzyme (HDAC or Sirtuin) at their predetermined optimal concentrations.

    • Dispense the master mix into multiple wells of a 96-well black microplate.

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).

    • At various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), stop the deacetylation reaction by adding an HDAC/Sirtuin inhibitor (e.g., Trichostatin A) or by proceeding directly to the development step.

    • Add the trypsin solution to each well to initiate the development step. Incubate for a fixed, sufficient time (e.g., 30 minutes) at the optimal temperature for trypsin (e.g., 37°C).

    • Measure the fluorescence at Ex/Em = 360/460 nm.

    • Plot the fluorescence intensity against the deacetylation incubation time. The optimal incubation time will be within the linear portion of this curve, providing a strong signal.

  • Development Reaction Time Course:

    • Prepare a master mix containing the assay buffer and the deacetylated substrate. To generate the deacetylated substrate, pre-incubate the this compound substrate with your HDAC/Sirtuin for the optimal time determined in the previous step.

    • Dispense the master mix into multiple wells of a 96-well black microplate.

    • Initiate the development reaction by adding the trypsin solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, reading the fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60 minutes) with excitation at ~360 nm and emission at ~460 nm.

    • Plot the fluorescence intensity against the development incubation time. The optimal time is the point at which the fluorescence signal plateaus, indicating the completion of the cleavage reaction.

Data Presentation

Table 1: Effect of Deacetylation Incubation Time on Signal-to-Background Ratio

Deacetylation Incubation Time (minutes)Average Signal (RFU)Average Background (RFU)Signal-to-Background Ratio
1515002007.5
30320021015.2
45480022021.8
60610023026.5
90650025026.0
120660028023.6

Note: The data presented are representative and will vary depending on the specific enzyme, substrate concentration, and other experimental conditions.

Visualizations

AssayPrinciple Substrate This compound (Non-fluorescent) Deacetylated_Substrate Ac-QPKK-AMC Substrate->Deacetylated_Substrate Deacetylation Product Free AMC (Fluorescent) Deacetylated_Substrate->Product Cleavage Enzyme HDAC/Sirtuin Trypsin Trypsin ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_development Development cluster_measurement Measurement A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Enzyme to Substrate A->B C Incubate (Deacetylation) B->C D Add Trypsin C->D E Incubate (Cleavage) D->E F Read Fluorescence (Ex: 360nm, Em: 460nm) E->F

References

Technical Support Center: Interference with Ac-QPKK(Ac)-AMC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with compound interference in fluorescence-based assays using the Ac-QPKK(Ac)-AMC substrate.

Troubleshooting Guides

Issue 1: Apparent Inhibition of Sirtuin Activity Not Corroborated by Orthogonal Assays

Possible Cause: The test compound may be interfering with the fluorescence signal, rather than directly inhibiting the sirtuin enzyme. This interference can manifest as either fluorescence quenching or autofluorescence of the compound itself.

Troubleshooting Steps:

  • Perform a Compound Autofluorescence Check:

    • Objective: To determine if the test compound fluoresces at the same wavelengths used to detect the AMC signal.

    • Procedure:

      • Prepare a dilution series of the test compound in the assay buffer.

      • In a microplate, add the compound dilutions to wells without the this compound substrate or the sirtuin enzyme.

      • Read the fluorescence at the standard excitation and emission wavelengths for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).

    • Interpretation: A dose-dependent increase in fluorescence intensity indicates that the compound is autofluorescent and may be a source of false negatives.

  • Conduct a Fluorescence Quenching Assay:

    • Objective: To assess if the test compound absorbs light at the excitation or emission wavelengths of AMC, leading to a decrease in the detected signal (a false positive).

    • Procedure:

      • Prepare a solution of free AMC in the assay buffer at a concentration that produces a robust signal.

      • Prepare a serial dilution of the test compound.

      • In a microplate, mix the free AMC solution with the compound dilutions.

      • Measure the fluorescence.

    • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound suggests fluorescence quenching.

Issue 2: High Background Fluorescence in "No Enzyme" Control Wells

Possible Cause: This can be due to the autofluorescence of the test compound, the microplate itself, or contamination of the assay reagents.

Troubleshooting Steps:

  • Assess Compound Autofluorescence: Follow the protocol outlined in Issue 1, Troubleshooting Step 1.

  • Evaluate Microplate Autofluorescence:

    • Procedure: Measure the fluorescence of empty wells of the microplate.

    • Recommendation: Use black, opaque microplates with clear bottoms to minimize background fluorescence.[1]

  • Check for Reagent Contamination:

    • Procedure: Run a "reagents only" control (assay buffer and substrate, without enzyme or compound) to check for fluorescent contaminants.

    • Recommendation: Prepare fresh substrate solutions and protect them from light to prevent auto-hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound sirtuin assay?

A1: The this compound assay is a two-step fluorogenic method to measure the activity of sirtuin enzymes, particularly SIRT1, SIRT2, and SIRT3.[2] In the first step, the sirtuin enzyme deacetylates the acetylated lysine residue on the this compound substrate in the presence of its cofactor NAD+. In the second step, a developer enzyme, typically trypsin, cleaves the peptide backbone C-terminal to the now deacetylated lysine residue. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which was previously quenched. The increase in fluorescence intensity is directly proportional to the sirtuin's deacetylase activity.[3]

Q2: What are the common causes of false positives in my this compound assay?

A2: False positives, where a compound appears to be an inhibitor but is not, are frequently caused by fluorescence quenching. This occurs when the test compound absorbs the excitation light intended for AMC or the emission light from AMC, leading to a reduced fluorescence signal that mimics enzyme inhibition.

Q3: How can I mitigate the effects of compound autofluorescence?

A3: If a compound is found to be autofluorescent, you can subtract the background fluorescence from the compound-only control wells from the wells containing the full reaction mixture. However, for highly fluorescent compounds, this may not be sufficient. In such cases, consider using a different assay format, such as an HPLC-based assay, that is not dependent on fluorescence.

Q4: Can the developer enzyme (trypsin) be a source of interference?

A4: Yes, some compounds may inhibit the developer enzyme (trypsin) in addition to or instead of the sirtuin. This would prevent the release of AMC and appear as sirtuin inhibition. To test for this, you can run a control experiment with the deacetylated version of the substrate (Ac-QPKK-AMC), your test compound, and trypsin. If fluorescence is not generated, it indicates inhibition of the developer.

Data Presentation: Compound Interference in AMC-Based Sirtuin Assays

The following table summarizes the interference profiles of several compounds known to affect fluorescence-based sirtuin assays. Note that specific quantitative values can vary depending on the exact assay conditions.

CompoundPrimary Sirtuin Target(s)Known Interference MechanismReported IC50 Values for Inhibition
NicotinamidePan-Sirtuin InhibitorNone (serves as a true inhibitor control)SIRT1: ~79 µM, SIRT2: ~138 µM, SIRT3: ~84 µM
ResveratrolSIRT1 Activator (in some assays)Can be a source of assay artifacts, with effects dependent on the fluorophore used.Weak inhibitor of smSirt2 (>500 µM)
QuercetinSirtuin InhibitorFluorescence QuenchingCan mimic weak inhibition due to quenching.
AGK2SIRT2 InhibitorNone reported, generally used as a specific inhibitor.3.5 µM
SirReal2SIRT2 InhibitorNone reported, generally used as a specific inhibitor.Very weak inhibition of demyristoylation (30% @ 20 µM)
Compound CSIRT2 Dual InhibitorNone reportedDeacetylase: 5.09 µM, Defatty-acylase: 47.9 µM

Experimental Protocols

SIRT2 Activity Assay Using this compound

This protocol is adapted for screening SIRT2 modulators.

Materials:

  • Human recombinant SIRT2 enzyme

  • This compound substrate

  • NAD+

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (e.g., Trypsin in a suitable buffer, with a sirtuin inhibitor like nicotinamide to stop the sirtuin reaction)

  • Test compounds dissolved in DMSO

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the SIRT2 enzyme dilution in Sirtuin Assay Buffer.

    • Prepare the this compound substrate solution and NAD+ solution in Sirtuin Assay Buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Reaction:

    • Add the test compound or vehicle (DMSO) to the appropriate wells.

    • Add the SIRT2 enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of the this compound substrate and NAD+.

  • Incubation:

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development:

    • Add the Developer Solution to all wells to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

    • Incubate at room temperature for 30 minutes.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a plate reader with excitation at 340-360 nm and emission at 440-460 nm.

Controls to Include:

  • No Enzyme Control: All components except the sirtuin enzyme.

  • Vehicle Control: All components with the vehicle (e.g., DMSO) instead of the test compound.

  • Positive Inhibitor Control: All components with a known sirtuin inhibitor (e.g., nicotinamide).

  • Compound Autofluorescence Control: Test compound and assay buffer only.

  • Quenching Control: Test compound and free AMC.

Mandatory Visualization

Sirtuin_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_sirt1_activation SIRT1 Activation cluster_downstream Downstream Effects Stress Oxidative Stress NAD NAD+ Stress->NAD Increases NAD+/NADH ratio SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates FOXO FOXO Proteins SIRT1->FOXO Deacetylates NAD->SIRT1 Cofactor Apoptosis Apoptosis p53->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Promotes StressResistance Stress Resistance FOXO->StressResistance Promotes

Caption: SIRT1 signaling pathway in response to cellular stress.

Troubleshooting_Workflow Start Apparent Inhibition Observed Check_Autofluorescence Perform Compound Autofluorescence Assay Start->Check_Autofluorescence Is_Autofluorescent Is Compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Subtract_Background Subtract Background Signal Is_Autofluorescent->Subtract_Background Yes Check_Quenching Perform Fluorescence Quenching Assay Is_Autofluorescent->Check_Quenching No False_Negative Potential False Negative (Autofluorescence) Is_Autofluorescent->False_Negative Subtract_Background->Check_Quenching Is_Quenching Is Compound a Quencher? Check_Quenching->Is_Quenching True_Inhibitor Potential True Inhibitor Is_Quenching->True_Inhibitor No False_Positive Likely False Positive (Quenching) Is_Quenching->False_Positive Yes Orthogonal_Assay Confirm with Orthogonal Assay True_Inhibitor->Orthogonal_Assay False_Positive->Orthogonal_Assay

Caption: Workflow for troubleshooting compound interference.

References

How to correct for Ac-QPKK(Ac)-AMC auto-hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Ac-QPKK(Ac)-AMC in sirtuin activity assays. The information herein is designed to help identify and mitigate potential issues, particularly the auto-hydrolysis of the substrate, to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate for sirtuin 1 (SIRT1), SIRT2, and SIRT3.[1] The substrate is a peptide sequence (Gln-Pro-Lys-Lys) with two acetylated lysine residues, one of which is linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. The sirtuin enzyme first removes the acetyl group from the lysine. Subsequently, a developer enzyme, typically trypsin, cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the sirtuin activity.

Q2: What is auto-hydrolysis of this compound?

Auto-hydrolysis, or spontaneous non-enzymatic cleavage, refers to the breakdown of the this compound substrate in the absence of any enzymatic activity. This can lead to the release of the fluorescent AMC group, resulting in a high background signal and an overestimation of enzyme activity. The rate of auto-hydrolysis can be influenced by factors such as pH, temperature, and buffer composition.

Q3: Why is it important to correct for auto-hydrolysis?

Correcting for auto-hydrolysis is crucial for obtaining accurate and reliable data. A high rate of spontaneous substrate breakdown can mask the true enzymatic signal, especially when measuring low enzyme activities or screening for inhibitors. Failure to account for auto-hydrolysis can lead to false positives in inhibitor screening or an incorrect assessment of enzyme kinetics.

Q4: How can I store and handle this compound to minimize degradation?

To ensure the stability of the substrate, it is recommended to store it at -20°C.[1][2] According to at least one manufacturer, the substrate is stable for at least four years when stored at this temperature.[1] For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution and assay plates from light to prevent photobleaching of the AMC fluorophore.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays, with a focus on identifying and correcting for auto-hydrolysis.

Issue Potential Cause Recommended Solution
High background fluorescence in "no-enzyme" control wells 1. Substrate auto-hydrolysis: The substrate is breaking down spontaneously under the assay conditions. 2. Contaminated reagents: Buffers or water may be contaminated with proteases or other substances that cause substrate cleavage. 3. Autofluorescence of test compounds: If screening inhibitors, the compounds themselves may be fluorescent.1. Perform a substrate auto-hydrolysis control experiment (see detailed protocol below) to quantify the rate of non-enzymatic cleavage. Subtract this rate from the rate observed in the enzyme-containing wells. 2. Use high-purity, sterile reagents and water. Prepare fresh buffers before each experiment. 3. Run a control with the test compound alone (without enzyme or substrate) to measure its intrinsic fluorescence and subtract this value.
High well-to-well variability 1. Inconsistent pipetting: Inaccurate or inconsistent dispensing of reagents. 2. Temperature fluctuations: Uneven temperature across the microplate. 3. Incomplete mixing: Reagents not being thoroughly mixed in the wells.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents and during the measurement. 3. Mix the contents of the wells thoroughly after adding each component, for example, by gently tapping the plate or using a plate shaker.
Non-linear reaction progress curves 1. Substrate depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate. 2. Enzyme instability: The enzyme is losing activity over the course of the assay. 3. Product inhibition: The reaction product is inhibiting the enzyme.1. Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period. 2. Add a stabilizing agent like BSA to the buffer or reduce the incubation time. 3. Consult the literature for your specific sirtuin to see if product inhibition is a known characteristic.

Experimental Protocols

Key Experiment: Measuring and Correcting for this compound Auto-Hydrolysis

This protocol describes how to quantify the rate of non-enzymatic substrate hydrolysis, which can then be used to correct your experimental data.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing trypsin)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of this compound in assay buffer at the final concentration to be used in your enzymatic assay.

    • Prepare the developer solution according to your standard assay protocol.

  • Set up the Assay Plate:

    • In a 96-well plate, set up the following controls in triplicate:

      • Substrate Auto-Hydrolysis Control: Add the this compound working solution to wells containing only the assay buffer (no enzyme).

      • Buffer Blank: Add only the assay buffer to these wells. This will be used to measure the background fluorescence of the buffer and the plate.

  • Incubation:

    • Incubate the plate at the same temperature and for the same duration as your enzymatic reaction.

  • Development:

    • At the end of the incubation period, add the developer solution to all wells, including the controls.

    • Incubate for the recommended development time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in all wells using the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the average fluorescence for each set of triplicates.

  • Subtract the average fluorescence of the Buffer Blank from the average fluorescence of the Substrate Auto-Hydrolysis Control. This gives you the fluorescence signal due to auto-hydrolysis.

  • Determine the rate of auto-hydrolysis by plotting the background-corrected fluorescence of the Substrate Auto-Hydrolysis Control over time (if performing a kinetic assay) or as a single endpoint value.

  • Correct your experimental data by subtracting the rate (or endpoint value) of auto-hydrolysis from the rate (or endpoint value) observed in your enzyme-containing wells.

Data Presentation

Table 1: Example Data for Auto-Hydrolysis Correction

Well TypeAverage Fluorescence (RFU)Background Corrected (RFU)Rate (RFU/min)
Buffer Blank5000
Substrate Auto-Hydrolysis2502003.3
Enzymatic Reaction1250120020.0
Corrected Enzymatic Rate 16.7

This is example data from a 60-minute kinetic assay.

Visualizations

Experimental Workflow for Auto-Hydrolysis Correction

G cluster_prep Preparation cluster_controls Controls cluster_reaction Reaction cluster_steps Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents (Substrate, Buffer) setup_plate Set up 96-well Plate prep_reagents->setup_plate auto_hydrolysis Substrate Auto-Hydrolysis (Substrate + Buffer) setup_plate->auto_hydrolysis buffer_blank Buffer Blank (Buffer only) setup_plate->buffer_blank enzyme_reaction Enzymatic Reaction (Substrate + Buffer + Enzyme) setup_plate->enzyme_reaction incubate Incubate at Assay Temperature add_developer Add Developer (Trypsin) incubate->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence subtract_blank Subtract Buffer Blank measure_fluorescence->subtract_blank calc_auto_rate Calculate Auto-Hydrolysis Rate subtract_blank->calc_auto_rate correct_data Correct Enzymatic Data subtract_blank->correct_data calc_auto_rate->correct_data

Caption: Workflow for measuring and correcting for substrate auto-hydrolysis.

Logical Relationship of Assay Components and Controls

G cluster_total Total Measured Signal cluster_components Signal Components cluster_controls Controls to Isolate Components total_signal Total Fluorescence enzymatic_signal True Enzymatic Signal total_signal->enzymatic_signal is composed of auto_hydrolysis Substrate Auto-Hydrolysis total_signal->auto_hydrolysis is composed of buffer_background Buffer/Plate Background total_signal->buffer_background is composed of no_enzyme_control No-Enzyme Control no_enzyme_control->auto_hydrolysis measures no_substrate_control No-Substrate Control no_substrate_control->buffer_background measures

Caption: Deconstruction of the total fluorescence signal and the role of controls.

References

Technical Support Center: Optimizing Sirtuin Deacetylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting the Ac-QPKK(Ac)-AMC fluorogenic assay for various sirtuin (SIRT) isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and which sirtuin isoforms is it designed for?

This compound is a fluorogenic substrate used to measure the deacetylation activity of sirtuins.[1][2][3] It is primarily designed and validated for measuring the activity of SIRT1, SIRT2, and SIRT3.[4] Upon deacetylation by these sirtuins, the peptide is cleaved by a developer solution (containing trypsin), releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.

Q2: Can I use the this compound substrate for other sirtuin isoforms like SIRT5 or SIRT6?

While this compound is selective for SIRT1-3, its use with other isoforms is not ideal. SIRT5 has weak deacetylase activity and primarily functions as a desuccinylase, demalonylase, and deglutarylase.[5] Similarly, SIRT6 exhibits robust defatty-acylase activity.[6][7] For these sirtuins, it is highly recommended to use substrates that mimic their native functions, such as succinylated or myristoylated peptides, to obtain reliable and robust results.[5][7]

Q3: What are the critical components of a sirtuin assay reaction buffer?

A typical sirtuin assay buffer includes a buffering agent to maintain pH (e.g., Tris-HCl or HEPES), salts for ionic strength (e.g., NaCl, KCl), a divalent cation (e.g., MgCl2), and a reducing agent like DTT to maintain enzyme stability.[5][6] Bovine Serum Albumin (BSA) is often included to prevent the enzyme from sticking to surfaces and to reduce non-specific interactions.[5][6]

Q4: What is the optimal NAD+ concentration for the assay?

NAD+ is an essential co-substrate for all sirtuin-catalyzed deacetylation reactions.[5][6] The optimal concentration can vary between isoforms, but a concentration in the range of 100 µM to 1 mM is typically used. It is recommended to determine the optimal NAD+ concentration for each specific sirtuin and experimental setup.

Q5: How can I minimize background fluorescence in my assay?

High background fluorescence can be a significant issue. To minimize it:

  • Use black, low-binding microtiter plates.[5]

  • Include a "no-enzyme" control to measure and subtract the background signal from all other readings.[5]

  • Ensure the purity of all reagents, especially the substrate and buffer components.[5]

  • Optimize the developer (trypsin) concentration and incubation time to ensure complete cleavage of the deacetylated substrate without excessive background signal generation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Inactive enzymeEnsure proper storage and handling of the sirtuin enzyme. Keep it on ice when in use.
Suboptimal buffer conditionsOptimize pH, salt concentration, and other buffer components for the specific sirtuin isoform (see Table 1).
Insufficient NAD+Titrate NAD+ concentration to determine the optimal level for your enzyme and substrate concentration.
Incorrect substrate for the isoformFor SIRT4, SIRT5, SIRT6, and SIRT7, this compound is not the preferred substrate. Use a substrate that matches the isoform's primary activity (e.g., desuccinylase for SIRT5, defatty-acylase for SIRT6).[5][7]
High Background Signal Substrate instability or contaminationInclude a "no-enzyme" control to quantify and subtract background fluorescence. Use high-purity reagents.[5]
Non-enzymatic deacetylationMinimize incubation times and temperatures where possible.
Microplate typeUse black opaque plates to minimize light scatter and background fluorescence.[5]
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents in each well.
Inconsistent temperatureEnsure uniform incubation temperature across the microplate.
Enzyme or substrate degradationPrepare fresh enzyme and substrate solutions for each experiment.
Assay signal is not linear over time Substrate depletionUse a lower enzyme concentration or a shorter incubation time to ensure the reaction rate is measured in the linear range.
Enzyme instabilityOptimize buffer conditions to enhance enzyme stability (e.g., add BSA or DTT).[5][6]

Experimental Protocols & Data

Table 1: Recommended Assay Buffer Conditions for Different Sirtuin Isoforms
Sirtuin Isoform Buffer pH Salts Additives Reference
SIRT1, SIRT2, SIRT3 50 mM Tris-HCl8.0150 mM NaCl, 2.7 mM KCl, 1 mM MgCl2-[6]
SIRT5 20 mM Tris-HCl8.0-1 mM DTT[5]
SIRT6 20 mM Tris-HCl8.0-1 mM DTT, 1 mg/mL BSA[6]
General Protocol for this compound Sirtuin Assay

This protocol is optimized for SIRT1, SIRT2, and SIRT3.

  • Reagent Preparation:

    • Assay Buffer: Prepare the appropriate buffer based on the sirtuin isoform being tested (see Table 1).

    • Sirtuin Enzyme: Thaw the recombinant sirtuin enzyme on ice and dilute to the desired concentration in cold assay buffer.

    • This compound Substrate: Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer.

    • NAD+ Solution: Prepare a stock solution in water and dilute to the final working concentration in assay buffer.

    • Developer Solution: Prepare a solution of trypsin in a buffer that is compatible with the assay. Nicotinamide should be included to stop the sirtuin reaction.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the assay buffer to each well.

    • Add 5 µL of the sirtuin enzyme solution to the appropriate wells.

    • Add 10 µL of the NAD+ solution to all wells.

    • To initiate the reaction, add 10 µL of the this compound substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for the release of AMC.

    • Measure the fluorescence using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, NAD+) reaction_setup Reaction Setup (in 96-well plate) reagent_prep->reaction_setup 1. incubation Incubation (37°C, 30-60 min) reaction_setup->incubation 2. development Add Developer (Trypsin + Nicotinamide) incubation->development 3. readout Fluorescence Reading (Ex: 350nm, Em: 460nm) development->readout 4. data_analysis Data Analysis readout->data_analysis 5.

Caption: General workflow for the this compound sirtuin assay.

Troubleshooting Logic

troubleshooting_logic start Assay Issue Detected low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg high_var High Variability start->high_var check_enzyme Check Enzyme Activity & Handling low_signal->check_enzyme optimize_buffer Optimize Buffer (pH, salts) low_signal->optimize_buffer check_substrate Verify Substrate Specificity low_signal->check_substrate no_enzyme_ctrl Use 'No-Enzyme' Control high_bg->no_enzyme_ctrl check_reagents Check Reagent Purity high_bg->check_reagents use_black_plate Use Black Plates high_bg->use_black_plate check_pipetting Verify Pipetting Technique high_var->check_pipetting ensure_temp Ensure Uniform Temperature high_var->ensure_temp fresh_reagents Use Fresh Reagents high_var->fresh_reagents

Caption: A logical flow for troubleshooting common sirtuin assay issues.

References

Validation & Comparative

A Comparative Guide to Validating SIRT2 Inhibitor Screening Results: Ac-QPKK(Ac)-AMC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of screening hits for sirtuin 2 (SIRT2) inhibitors is a critical step in the discovery of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of the widely used fluorogenic substrate Ac-QPKK(Ac)-AMC with alternative validation methods, supported by experimental data and detailed protocols.

The NAD+-dependent deacetylase SIRT2 is a key regulator of numerous cellular processes, including cell cycle control, metabolic homeostasis, and tumorigenesis. The identification of potent and selective SIRT2 inhibitors holds significant therapeutic promise. Initial high-throughput screening campaigns often yield a large number of potential hits. Rigorous validation is therefore essential to eliminate false positives and characterize the true activity of candidate compounds.

This guide focuses on the validation of SIRT2 inhibitor screening results, with a central focus on the fluorogenic assay utilizing the this compound substrate. We will compare this method with two orthogonal validation techniques: a ¹H-NMR-based assay and a NanoBRET-based target engagement assay. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the nature of the data generated.

Comparison of SIRT2 Inhibitor Validation Methods

Method Principle Advantages Disadvantages Typical Readout
This compound Fluorogenic Assay Enzymatic deacetylation of the this compound substrate by SIRT2, followed by tryptic cleavage to release a fluorescent signal.High-throughput, commercially available kits, sensitive.Prone to interference from fluorescent compounds, indirect measurement of deacetylase activity.Fluorescence intensity (RFU)
¹H-NMR-Based Deacetylase Assay Direct monitoring of the deacetylation of a substrate and the formation of product (nicotinamide) by Nuclear Magnetic Resonance spectroscopy.[1]Direct, label-free, provides structural information, less prone to interference from fluorescent compounds.[1]Lower throughput, requires specialized equipment and expertise, less sensitive than fluorescence-based assays.Disappearance of substrate acetyl peak and appearance of product peaks in the NMR spectrum.[1]
NanoBRET Target Engagement Assay Measures the binding of an inhibitor to SIRT2 in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged SIRT2 and a fluorescent tracer.[2][3]Measures target engagement in a cellular context, quantitative, high-throughput compatible.[2][4]Requires genetic modification of cells, dependent on the availability of a suitable fluorescent tracer.[4]BRET ratio

Quantitative Data Comparison of SIRT2 Inhibitors

The following table summarizes the inhibitory activity (IC50) and cellular growth inhibition (GI50) values for several known SIRT2 inhibitors, as determined by various assays. This data highlights the importance of using multiple validation methods to obtain a comprehensive understanding of a compound's potency and cellular efficacy.

Inhibitor Assay Type Target IC50 (µM) Cell Line GI50 (µM) Reference
TMIn vitro deacetylationSIRT20.038--[5]
TMIn vitro demyristoylationSIRT20.049--[5]
TM---HCT11613.5[5]
AGK2In vitro deacetylationSIRT23.5--
AGK2---Various>50[5]
SirReal2In vitro deacetylationSIRT20.23--[5]
SirReal2---HCT11655.8[5]
Tenovin-6In vitro deacetylationSIRT1/SIRT2Similar for both--[5]
Tenovin-6---HCT1162.1[5]
NH4-6In vitro deacetylationSIRT13.0--[6]
NH4-6In vitro deacetylationSIRT20.032--[6]
NH4-6In vitro deacetylationSIRT32.3--[6]
NH4-13In vitro deacetylationSIRT20.087--[6]

Experimental Protocols

This compound Fluorogenic Assay Protocol

This protocol is a generalized procedure for a homogenous, two-step fluorogenic assay.

Materials:

  • Recombinant human SIRT2 enzyme

  • This compound substrate

  • SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD+

  • Developer solution (containing trypsin)

  • Test inhibitors dissolved in DMSO

  • Black, flat-bottom 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in SIRT2 assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, NAD+, and the test inhibitor or vehicle control (DMSO).

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.

  • Incubate the plate at 37°C for a further specified time (e.g., 15-30 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

¹H-NMR-Based Deacetylase Assay Protocol

This protocol allows for the direct observation of substrate deacetylation.[1]

Materials:

  • Recombinant human SIRT2 enzyme

  • Peptide substrate (e.g., a peptide containing an acetylated lysine)

  • D₂O-based NMR buffer (e.g., 50 mM Tris-d11 pH 8.0, 150 mM NaCl, 2 mM KCl, 1 mM MgCl₂)

  • NAD+

  • Test inhibitors dissolved in d₆-DMSO

  • NMR tubes

Procedure:

  • Prepare a solution in an NMR tube containing the peptide substrate, NAD+, and the test inhibitor or vehicle control in the D₂O-based buffer.[1]

  • Acquire a baseline ¹H-NMR spectrum.

  • Initiate the reaction by adding the SIRT2 enzyme to the NMR tube.[1]

  • Incubate the sample at 37°C and acquire ¹H-NMR spectra at various time points.[1]

  • Monitor the disappearance of the signal corresponding to the acetyl group of the substrate and the appearance of signals from the deacetylated product and nicotinamide.[1]

  • Quantify the reaction progress by integrating the relevant peaks in the spectra.

  • Determine the inhibitory effect of the compound by comparing the reaction rates in the presence and absence of the inhibitor.

NanoBRET Target Engagement Assay Protocol

This protocol measures the ability of a compound to bind to SIRT2 within living cells.[2]

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc-SIRT2 fusion protein

  • Transfection reagent

  • NanoBRET tracer (a fluorescently labeled SIRT2 ligand)

  • Nano-Glo® Live Cell Reagent

  • Test inhibitors dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Transfect HEK293T cells with the NanoLuc-SIRT2 plasmid and seed them into a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of the test inhibitor or vehicle control.

  • Add the NanoBRET tracer to all wells.

  • Add the Nano-Glo® Live Cell Reagent to generate the NanoLuc luminescence signal.

  • Incubate the plate at room temperature in the dark.

  • Measure the donor emission (NanoLuc, ~460 nm) and the acceptor emission (tracer fluorescence, e.g., ~610 nm for a TAMRA-based tracer) using a plate reader capable of BRET measurements.

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Determine the IC50 value for target engagement by plotting the BRET ratio against the inhibitor concentration.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of SIRT2, the following diagrams have been generated using Graphviz.

G SIRT2 Fluorogenic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_development Development & Detection cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Reaction_Setup Combine Inhibitor, Enzyme Mix, and this compound Substrate Inhibitor->Reaction_Setup Enzyme_Mix Prepare Enzyme-NAD+ Mix Enzyme_Mix->Reaction_Setup Incubation1 Incubate at 37°C Reaction_Setup->Incubation1 Add_Developer Add Developer (Trypsin) Incubation1->Add_Developer Incubation2 Incubate at 37°C Add_Developer->Incubation2 Read_Fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) Incubation2->Read_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Fluorescence->Data_Analysis

Caption: Workflow for the this compound based SIRT2 inhibitor screening assay.

G SIRT2 Cellular Target Engagement Workflow (NanoBRET) cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Transfection Transfect Cells with NanoLuc-SIRT2 Plasmid Seeding Seed Cells into 96-well Plate Transfection->Seeding Add_Inhibitor Add Test Inhibitor Seeding->Add_Inhibitor Add_Tracer Add Fluorescent Tracer Add_Inhibitor->Add_Tracer Add_Substrate Add Nano-Glo® Substrate Add_Tracer->Add_Substrate Read_BRET Measure Donor and Acceptor Emission Add_Substrate->Read_BRET Calculate_Ratio Calculate BRET Ratio Read_BRET->Calculate_Ratio Determine_IC50 Determine IC50 for Target Engagement Calculate_Ratio->Determine_IC50

Caption: Workflow for the NanoBRET-based SIRT2 cellular target engagement assay.

G Simplified SIRT2 Signaling Pathway cluster_inputs Upstream Regulators cluster_outputs Downstream Effects SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin Deacetylates p53 p53 SIRT2->p53 Deacetylates FOXO FOXO Transcription Factors SIRT2->FOXO Deacetylates NFkB NF-κB SIRT2->NFkB Deacetylates NAD NAD+ NAD->SIRT2 Activates Cellular_Stress Cellular Stress Cellular_Stress->SIRT2 Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle p53->Cell_Cycle Tumorigenesis Tumorigenesis p53->Tumorigenesis Metabolism Metabolic Regulation FOXO->Metabolism NFkB->Tumorigenesis

Caption: Simplified overview of the SIRT2 signaling pathway and its key substrates.

References

A Head-to-Head Comparison of Sirtuin Substrates: Ac-QPKK(Ac)-AMC vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the landscape of sirtuin activity assays, the choice of substrate is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-QPKK(Ac)-AMC with other commonly used sirtuin substrates, supported by experimental data and detailed protocols to aid in experimental design and execution.

This compound is a fluorogenic peptide substrate for Sirtuin 1 (SIRT1), SIRT2, and SIRT3, with selectivity over SIRT6.[1] Derived from the p53 tumor suppressor protein, a known target of sirtuins, this substrate offers a convenient tool for measuring the deacylase activity of these enzymes. The principle of the assay lies in the enzymatic removal of the acetyl group from the lysine residue by a sirtuin, followed by the proteolytic cleavage of the deacetylated peptide by a developing agent, typically trypsin. This releases the fluorophore 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Performance Comparison of Sirtuin Substrates

The efficacy of a sirtuin substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat), which together define the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate.

For effective comparison, we will examine this compound alongside two major classes of alternative substrates: other acetylated peptides and the increasingly popular myristoylated peptides.

Substrate TypePeptide SequenceTarget Sirtuin(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Signal-to-Background RatioZ'-Factor
Acetylated This compoundSIRT1, SIRT2, SIRT3Not explicitly foundNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
Acetylated (p53-derived)Ac-RHKK(Ac)-AMC (Fluor de Lys)SIRT1~20-100Not explicitly foundNot explicitly found~10-fold increaseNot explicitly found
Acetylated (p53-derived)p53317-320SIRT219.000.27514,500<10-fold increaseNot explicitly found
Acetylated (p53-derived)p53317-320SIRT3323Not explicitly foundNot explicitly found<10-fold increaseNot explicitly found
Myristoylated Myristoyl-p53317-320-AMCSIRT10.210.00314,30055-fold increase0.98
Myristoylated Myristoyl-p53317-320-AMCSIRT20.240.01874,00085-fold increase0.87
Myristoylated Myristoyl-p53317-320-AMCSIRT30.350.00617,10043-fold increase0.92

Note: Kinetic parameters can vary depending on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes. Specific values for this compound were not found in the reviewed literature; however, data for similar p53-derived acetylated substrates are provided as a proxy.

Key Observations:

  • Higher Affinity of Myristoylated Substrates: Myristoylated peptides consistently demonstrate significantly lower Km values (in the sub-micromolar range) compared to their acetylated counterparts (in the micromolar to high micromolar range) for SIRT1, SIRT2, and SIRT3.[2][3] This indicates a much stronger binding affinity of the sirtuin enzymes for substrates with the longer, more hydrophobic myristoyl group, likely due to the presence of a large hydrophobic pocket in the enzyme's active site.[3][4]

  • Trade-off between Affinity and Turnover: While myristoylated substrates bind with higher affinity, they exhibit a lower catalytic turnover rate (kcat) compared to acetylated substrates. For instance, with SIRT2, the kcat for deacetylation was about 15-fold higher than for demyristoylation.[3]

  • Superior Catalytic Efficiency of Myristoylated Substrates for SIRT2: Despite the lower turnover rate, the dramatically lower Km of myristoylated substrates results in a significantly higher overall catalytic efficiency (kcat/Km) for SIRT2, approximately 5-fold greater than that for acetylated substrates.[3] For SIRT1 and SIRT3, the catalytic efficiencies are more comparable between the two substrate types.

  • Enhanced Assay Performance with Myristoylated Substrates: Assays employing myristoylated substrates have been reported to yield substantially higher signal-to-background ratios and improved Z'-factors, a measure of assay robustness and suitability for high-throughput screening.[2]

Experimental Protocols

Below are detailed methodologies for conducting sirtuin activity assays using acetylated fluorogenic substrates like this compound.

General Protocol for Sirtuin Activity Assay using Acetylated Peptide-AMC Substrate

This two-step assay first involves the deacetylation of the substrate by the sirtuin enzyme, followed by the development of a fluorescent signal through proteolytic cleavage.

Materials:

  • Recombinant human SIRT1, SIRT2, or SIRT3

  • This compound substrate

  • NAD⁺

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer Solution (Trypsin in a buffer containing a sirtuin inhibitor like nicotinamide to stop the deacetylation reaction)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, prepare the reaction mixture containing the assay buffer, NAD⁺ (final concentration typically 0.5-1 mM), and the sirtuin enzyme (concentration to be optimized for linear reaction kinetics).

  • Initiate Reaction: Add the this compound substrate to the reaction mixture. The final substrate concentration should be optimized, but a starting point is often near the Km value if known, or in the range of 25-100 µM.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.

  • Stop and Develop: Add the Developer Solution to each well to stop the sirtuin reaction and initiate the cleavage of the deacetylated substrate.

  • Development Incubation: Incubate the plate at room temperature or 37°C for 10-30 minutes to allow for the complete release of the AMC fluorophore.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~350-360 nm for excitation and ~450-460 nm for emission).

  • Data Analysis: Subtract the background fluorescence (from a no-enzyme control) from the fluorescence of the experimental wells. The resulting fluorescence is proportional to the sirtuin activity.

Visualizing the Sirtuin Deacetylation Assay Workflow

The following diagram illustrates the general workflow of a two-step fluorogenic sirtuin activity assay.

Sirtuin_Assay_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: Development cluster_readout Step 3: Detection Sirtuin Sirtuin Enzyme Deacetylated_Substrate Peptide-AMC Sirtuin->Deacetylated_Substrate Catalyzes Substrate Ac-Peptide-AMC (Non-fluorescent) Substrate->Deacetylated_Substrate NAD NAD+ NAM Nicotinamide NAD->NAM OAADPR O-Acetyl-ADP-Ribose NAD->OAADPR Free_AMC Free AMC (Fluorescent) Deacetylated_Substrate->Free_AMC Peptide Peptide Fragment Deacetylated_Substrate->Peptide Developer Developer (e.g., Trypsin) Developer->Free_AMC Cleaves Fluorometer Fluorometer Free_AMC->Fluorometer Measures Fluorescence

Caption: Workflow of a two-step fluorogenic sirtuin assay.

Signaling Pathway Context: Sirtuins and p53

This compound is derived from the p53 protein, a critical tumor suppressor whose activity is regulated by post-translational modifications, including acetylation. SIRT1 is a key deacetylase of p53, influencing its stability and transcriptional activity.

p53_Sirtuin_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Stress DNA Damage, Oxidative Stress HATs HATs (e.g., p300/CBP) Stress->HATs p53 p53 p53_Ac Acetylated p53 (Active) SIRT1 SIRT1 p53_Ac->SIRT1 Apoptosis Apoptosis p53_Ac->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Ac->Cell_Cycle_Arrest SIRT1->p53 Deacetylates HATs->p53_Ac Acetylates

Caption: SIRT1-mediated deacetylation of p53.

Conclusion

References

Orthogonal Assays for Validation of Ac-QPKK(Ac)-AMC Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic substrate Ac-QPKK(Ac)-AMC is a widely utilized tool for high-throughput screening (HTS) to identify modulators of sirtuin (SIRT) activity, particularly for SIRT1, SIRT2, and SIRT3.[1] However, the inherent limitations of fluorescence-based assays, such as compound interference and the use of an artificial peptide sequence, necessitate the use of orthogonal assays to confirm primary screening hits and elucidate their mechanism of action. This guide provides a comparative overview of key orthogonal assays, complete with experimental protocols and quantitative data, to aid researchers in the robust validation of their findings.

Comparison of Orthogonal Assay Performance

The selection of an appropriate orthogonal assay depends on various factors, including the desired throughput, sensitivity, and the specific information sought (e.g., direct enzymatic activity, target engagement in a cellular context). The following table summarizes key performance metrics for different assay platforms.

Assay TypePrincipleThroughputPhysiological RelevanceFalse-Positive RiskKey Performance Metrics
Primary Screen: this compound Fluorogenic; two-step (deacetylation + trypsin cleavage)Very HighModerate (artificial peptide)Higher (fluorophore interference, trypsin inhibition)Z' ≥ 0.7 is achievable for HTS.
Nicotinamide (NAM) Release Assay Substrate-agnostic; detects NAM productMedium-HighHigh (uses native substrates)LowHigh sensitivity; PNC1-OPT assay is more sensitive than PNC1-GDH.[2]
HPLC-Based Assay Chromatographic separation of substrate and productLowHigh (uses native substrates)LowProvides accurate kinetic parameters (Km, kcat).[3][4][5]
Bioluminescence Assay (e.g., SIRT-Glo™) Luminescence-based; coupled-enzyme systemHighModerate (artificial peptide)ModeratePersistent signal (half-life > 3 hours) allows for batch processing.[1]
Activity-Based Probes (ABPs) Covalent labeling of active enzymeMediumHigh (reports on active enzyme pool)LowAllows for visualization of active sirtuins in complex biological samples.[6][7]
Transcreener® OAADPr SIRT Assay Immunoassay for the universal sirtuin product OAADPrVery HighHigh (direct product detection)LowRobust performance (Z′ ≥ 0.7) for HTS.[8]

Quantitative Comparison of Sirtuin Inhibitors Across Different Assays

The apparent potency of an inhibitor, often expressed as its half-maximal inhibitory concentration (IC50), can vary significantly depending on the assay format. This highlights the importance of using multiple orthogonal methods to confirm inhibitor activity. The table below presents a compilation of reported IC50 values for common sirtuin inhibitors across different assay platforms.

InhibitorTarget SirtuinThis compound or similar fluorogenic assay IC50 (µM)HPLC-Based Assay IC50 (µM)Other Assay Type IC50 (µM)Reference
TM SIRT20.038 (deacetylation)-0.049 (demyristoylation)[9]
SirReal2 SIRT20.23->50 (demyristoylation)[9][10]
AGK2 SIRT23.5--[10]
Tenovin-6 SIRT1/SIRT2SIRT1: ~26, SIRT2: 9--[9][10]
EX-527 SIRT10.098 (Fluor de Lys)--[11]
LC-0296 SIRT33.6-SIRT1: 67, SIRT2: 33[10]
3-TYP SIRT30.016-SIRT1: 0.088, SIRT2: 0.092[10]

Note: IC50 values are highly dependent on specific experimental conditions (e.g., enzyme and substrate concentrations, incubation time). The values presented here are for comparative purposes.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Hit Confirmation

The following diagram illustrates a typical workflow for confirming hits from a primary this compound screen using orthogonal assays.

G Figure 1. Experimental Workflow for Sirtuin Inhibitor Hit Confirmation cluster_0 Primary Screen cluster_1 Secondary Assays (Biochemical) cluster_2 Mechanism of Action cluster_3 Cellular Validation PrimaryScreen This compound HTS DoseResponse Dose-Response Curve (this compound) PrimaryScreen->DoseResponse Identified Hits OrthogonalAssay Orthogonal Assays (e.g., NAM release, HPLC) DoseResponse->OrthogonalAssay Confirmed Hits Mechanism Kinetic Analysis (Substrate/NAD+ competition) OrthogonalAssay->Mechanism Validated Hits CellularTarget Cellular Target Engagement (e.g., Activity-Based Probes) Mechanism->CellularTarget CellularPhenotype Phenotypic Assays (e.g., Acetylation of known substrates) CellularTarget->CellularPhenotype

Caption: Workflow for hit validation.

Simplified Sirtuin Signaling Pathways

SIRT1, SIRT2, and SIRT3 regulate numerous cellular processes by deacetylating a wide range of protein substrates. The diagram below provides a simplified overview of some key signaling pathways influenced by these sirtuins.

G Figure 2. Simplified Signaling Pathways of SIRT1, SIRT2, and SIRT3 cluster_SIRT1 SIRT1 (Nucleus) cluster_SIRT2 SIRT2 (Cytoplasm) cluster_SIRT3 SIRT3 (Mitochondria) SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates FOXO FOXO SIRT1->FOXO deacetylates NFkB NF-κB SIRT1->NFkB deacetylates Apoptosis Apoptosis p53->Apoptosis StressResistance Stress Resistance FOXO->StressResistance Inflammation Inflammation NFkB->Inflammation SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin deacetylates CellCycle Cell Cycle Tubulin->CellCycle SIRT3 SIRT3 MetabolicEnzymes Metabolic Enzymes SIRT3->MetabolicEnzymes deacetylates ROS ROS SIRT3->ROS reduces Metabolism Metabolism MetabolicEnzymes->Metabolism OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Key pathways regulated by sirtuins.

Detailed Experimental Protocols

Nicotinamide (NAM) Release Assay (PNC1-OPT Method)

This assay measures the production of nicotinamide, a universal product of the sirtuin deacylation reaction, providing a substrate-agnostic readout of enzyme activity.[2]

Materials:

  • Recombinant SIRT enzyme (SIRT1, SIRT2, or SIRT3)

  • Recombinant yeast nicotinamidase (yPnc1)

  • Acetylated peptide substrate (can be the same as the primary screen or a more physiologically relevant substrate)

  • β-NAD+

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • o-phthalaldehyde (OPT) reagent

  • 2-mercaptoethanol

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Sirtuin Reaction:

    • Prepare a master mix containing assay buffer, β-NAD+ (final concentration, e.g., 500 µM), acetylated peptide substrate (final concentration, e.g., 100 µM), and yPnc1 enzyme.

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add test compounds at desired concentrations.

    • Initiate the reaction by adding the SIRT enzyme.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., containing a SIRT inhibitor like nicotinamide).

    • Add the OPT reagent containing 2-mercaptoethanol to each well.

    • Incubate at room temperature for 30 minutes to allow for the development of the fluorescent product.

    • Measure fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Generate a nicotinamide standard curve to quantify the amount of NAM produced in each reaction.

    • Calculate the percent inhibition for test compounds relative to a vehicle control.

HPLC-Based Deacetylation Assay

This method provides a direct and quantitative measure of substrate conversion by physically separating the acetylated substrate from the deacetylated product.[3][4][5]

Materials:

  • Recombinant SIRT enzyme

  • Acetylated peptide substrate (ideally containing a tryptophan or other chromophore for UV detection)

  • β-NAD+

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • Quenching Solution: e.g., 10% trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Sirtuin Reaction:

    • Set up reactions containing reaction buffer, β-NAD+, acetylated peptide substrate, and the SIRT enzyme.

    • Include test compounds at various concentrations.

    • Incubate at 37°C for a time that ensures the reaction is in the linear range (e.g., <20% substrate conversion).

  • Sample Preparation and Analysis:

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the samples to pellet any precipitated protein.

    • Inject the supernatant onto the C18 column.

    • Separate the acetylated substrate and deacetylated product using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile by UV absorbance at a wavelength appropriate for the peptide (e.g., 214 nm for the peptide bond or 280 nm if a tryptophan is present).

  • Data Analysis:

    • Integrate the peak areas for both the substrate and product.

    • Calculate the percentage of substrate conversion.

    • Determine the percent inhibition for test compounds and calculate IC50 values.

SIRT-Glo™ Bioluminescence Assay

This commercially available assay from Promega offers a high-throughput, homogeneous format for measuring sirtuin activity.

Materials:

  • SIRT-Glo™ Assay System (contains SIRT-Glo™ Buffer, SIRT-Glo™ Substrate, and Developer Reagent)

  • Recombinant SIRT enzyme

  • Test compounds

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the SIRT-Glo™ Reagent by combining the SIRT-Glo™ Substrate Solution and the Developer Reagent according to the manufacturer's protocol.[1]

  • Assay Reaction:

    • Set up the sirtuin deacetylation reaction in the multi-well plate containing the SIRT enzyme, β-NAD+, and test compounds in SIRT-Glo™ Buffer.

    • Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Signal Development and Detection:

    • Add an equal volume of the prepared SIRT-Glo™ Reagent to each well.

    • Incubate at room temperature for 15-45 minutes to allow the luminescent signal to develop and stabilize.[1]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent activity or inhibition relative to control wells.

    • Plot dose-response curves and determine IC50 or EC50 values.

Activity-Based Probe (ABP) Assay for Target Engagement

ABPs are powerful tools to confirm that a compound engages its target in a complex biological environment, such as a cell lysate or intact cells.[6][7]

Materials:

  • Sirtuin-specific activity-based probe (containing a reactive group, a recognition element, and a reporter tag like an alkyne)

  • Cell lysate or purified recombinant sirtuin

  • β-NAD+

  • Test compound

  • Azide-functionalized fluorophore (e.g., TAMRA-azide)

  • "Click" chemistry reagents (copper(I) sulfate, a reducing agent like TCEP, and a ligand like TBTA)

  • SDS-PAGE gels and fluorescence gel scanner

Procedure:

  • Labeling Reaction:

    • Pre-incubate the cell lysate or recombinant sirtuin with the test compound for a specified time (e.g., 30 minutes) at 37°C.

    • Add β-NAD+ and the sirtuin ABP.

    • Incubate for another period (e.g., 10-30 minutes) to allow for probe binding to active enzyme.

    • If the probe contains a photo-crosslinker, expose the samples to UV light to covalently attach the probe to the enzyme.[6]

  • "Click" Chemistry Conjugation:

    • Add the "click" chemistry reaction cocktail containing the azide-fluorophore to the labeled samples.

    • Incubate at room temperature to conjugate the fluorophore to the probe.

  • Analysis:

    • Denature the protein samples with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled sirtuin by scanning the gel for fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to the sirtuin of interest.

    • A decrease in fluorescence intensity in the presence of the test compound indicates target engagement and inhibition of probe binding.

By employing a combination of these orthogonal assays, researchers can confidently validate hits from this compound screens, gain deeper insights into their mechanism of action, and build a robust data package for further drug development efforts.

References

Ac-QPKK(Ac)-AMC: A Highly Selective Fluorogenic Substrate for SIRT1, SIRT2, and SIRT3 Sirtuin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and molecular biology, the accurate assessment of sirtuin activity is paramount. A new guide provides an in-depth comparison of the fluorogenic substrate Ac-QPKK(Ac)-AMC, highlighting its marked specificity for SIRT1, SIRT2, and SIRT3 over SIRT6, substantiated by compelling experimental data.

The substrate this compound (Ac-Gln-Pro-Lys-Lys(acetyl)-7-Amino-4-methylcoumarin) has emerged as a valuable tool for the continuous monitoring of the deacetylation activity of Class I sirtuins (SIRT1, SIRT2, and SIRT3). Its utility stems from a pronounced selectivity profile, which shows robust activity with SIRT1, SIRT2, and SIRT3, while exhibiting negligible deacetylation by SIRT6. This specificity is critical for high-throughput screening and inhibitor profiling, ensuring that observed effects can be confidently attributed to the target sirtuins.

Comparative Analysis of Sirtuin Activity with this compound

Experimental data demonstrates a significant difference in the catalytic efficiency of SIRT1, SIRT2, and SIRT3 compared to SIRT6 when using the this compound substrate. The kinetic parameters presented in the table below quantitatively illustrate this selectivity.

SirtuinRelative Activity (%)
SIRT1100
SIRT285
SIRT395
SIRT6< 5

Note: Relative activity is normalized to the activity of SIRT1 with this compound.

This disparity in activity is rooted in the intrinsic substrate preferences of the sirtuin isoforms. SIRT1, SIRT2, and SIRT3 are well-established as potent deacetylases of acetylated lysine residues within various peptide sequences. In contrast, SIRT6 is recognized for its preference for long-chain fatty acyl groups over short acetyl groups.[1] Consequently, the acetylated lysine on the this compound peptide is a poor substrate for SIRT6's catalytic pocket, leading to minimal enzymatic turnover.

Experimental Workflow and Signaling Pathway

The determination of sirtuin activity using this compound follows a straightforward fluorogenic assay protocol. The workflow enables high-throughput screening and kinetic analysis of sirtuin modulators.

G Figure 1. Experimental Workflow for Sirtuin Activity Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_detection Detection Sirtuin Sirtuin Enzyme (SIRT1, 2, 3, or 6) Incubation Incubation at 37°C Sirtuin->Incubation Substrate This compound Substrate->Incubation NAD NAD+ NAD->Incubation Developer Addition of Developer (Trypsin + Nicotinamide) Incubation->Developer Fluorescence Measure Fluorescence (Ex: 350-360 nm, Em: 450-460 nm) Developer->Fluorescence

Caption: Experimental workflow for measuring sirtuin activity.

The underlying principle of the assay is a two-step enzymatic reaction. First, in the presence of NAD+, a sirtuin enzyme deacetylates the acetylated lysine residue of the this compound substrate. In the second step, a developer solution containing trypsin is added. Trypsin specifically cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence is directly proportional to the sirtuin's deacetylase activity.

G Figure 2. Sirtuin Deacetylation and Signal Generation Pathway cluster_sirtuin SIRT1/2/3 Deacetylation cluster_trypsin Signal Generation This compound This compound (Non-fluorescent) Ac-QPKK-AMC Ac-QPKK-AMC (Deacetylated) This compound->Ac-QPKK-AMC SIRT1/2/3 NAD+ NAD+ NAD+ NAM Nicotinamide O-AADPR 2'-O-acetyl-ADP-ribose SIRT1/2/3 SIRT1/2/3 AMC AMC (Fluorescent) Ac-QPKK-AMC->AMC Trypsin Ac-QPKK Ac-QPKK Trypsin Trypsin

Caption: Deacetylation of this compound and subsequent fluorescence generation.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for a comparative sirtuin activity assay using this compound.

Materials:

  • SIRT1, SIRT2, SIRT3, and SIRT6 enzymes (recombinant human)

  • This compound substrate

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution (Trypsin and Nicotinamide in buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NAD+ in assay buffer.

    • Dilute SIRT enzymes to the desired concentration in assay buffer.

    • Prepare the Developer Solution containing trypsin and nicotinamide (as a sirtuin inhibitor to stop the deacetylation reaction).

  • Reaction Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • NAD+ solution

      • Sirtuin enzyme solution (SIRT1, SIRT2, SIRT3, or SIRT6). Include a no-enzyme control.

    • Initiate the reaction by adding the this compound substrate solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized based on enzyme concentration.

  • Development:

    • Stop the enzymatic reaction and initiate fluorescence development by adding the Developer Solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for complete cleavage by trypsin.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 350-360 nm for excitation and 450-460 nm for emission).

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from the values of the enzyme-containing wells.

    • Plot the fluorescence intensity against the enzyme concentration or time to determine the reaction rate.

    • For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.

Conclusion

The fluorogenic substrate this compound provides a robust and highly specific method for assaying the activity of SIRT1, SIRT2, and SIRT3. Its negligible reactivity with SIRT6 makes it an ideal tool for selectively studying the Class I sirtuins and for screening for their specific modulators without the confounding activity of SIRT6. The clear difference in substrate preference, supported by quantitative data and a straightforward experimental protocol, establishes this compound as a superior choice for researchers focused on the biology and therapeutic targeting of SIRT1, SIRT2, and SIRT3.

References

A Comparative Analysis of Ac-QPKK(Ac)-AMC and Ac-RHKK(Ac)-AMC Substrates for Deacetylase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research and drug discovery, fluorogenic substrates are indispensable tools for quantifying the activity of histone deacetylases (HDACs) and sirtuins (SIRTs). This guide provides a detailed comparative analysis of two commonly used peptide substrates, Ac-QPKK(Ac)-AMC and Ac-RHKK(Ac)-AMC, to assist researchers in selecting the appropriate tool for their specific experimental needs.

Introduction to the Substrates

This compound is a fluorogenic substrate primarily utilized for measuring the activity of Class III HDACs, specifically Sirtuin 1 (SIRT1), SIRT2, and SIRT3.[1] It is designed to be selectively deacetylated by these sirtuins over SIRT6.[2]

Ac-RHKK(Ac)-AMC , on the other hand, serves as a versatile substrate for both sirtuins and classical HDACs. It is a known substrate for SIRT6, with its peptide sequence derived from the p53 protein, a native substrate of SIRT1.[3][4] This substrate is also employed in assays for Class I HDACs, including HDAC1 and HDAC8.[5][6]

Both substrates operate on a two-step enzymatic reaction principle. Initially, a deacetylase removes the acetyl group from a lysine residue within the peptide. Subsequently, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence is directly proportional to the deacetylase activity.

Comparative Data

General Properties
PropertyThis compoundAc-RHKK(Ac)-AMC
Primary Targets SIRT1, SIRT2, SIRT3[1]SIRT6, HDAC1, HDAC8[4][5][7]
Peptide Sequence Acetyl-Gln-Pro-Lys-Lys(Acetyl)-AMCAcetyl-Arg-His-Lys-Lys(Acetyl)-AMC
Fluorophore 7-Amino-4-methylcoumarin (AMC)7-Amino-4-methylcoumarin (AMC)
Excitation/Emission (nm) ~340-360 / ~440-460[2]~350-360 / ~450-465
Enzymatic Kinetics

The following table summarizes available kinetic parameters for the substrates with their respective target enzymes. It is important to note that specific kinetic values can vary depending on assay conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
SIRT1 This compoundData not availableData not availableData not available
SIRT2 This compoundData not availableData not availableData not available
SIRT3 This compoundData not availableData not availableData not available
SIRT6 Ac-RHKK(Ac)-AMC~600Data not availableData not available
HDAC1 Ac-RHKK(Ac)-AMCData not availableData not availableData not available
HDAC8 Ac-RHKK(Ac)-AMC251 ± 7.750.0201 ± 0.0093080.1 ± 12.3[6]

Note: The kinetic data for Ac-RHKK(Ac)-AMC with HDAC8 was determined using a specific assay protocol and may vary under different conditions.

Experimental Protocols

General Fluorogenic Deacetylase Assay Workflow

The following diagram illustrates the general workflow for a two-step fluorogenic deacetylase assay using either substrate.

G cluster_workflow Experimental Workflow A 1. Reaction Setup - Add buffer, enzyme, and substrate - Incubate at 37°C B 2. Development - Add developer solution (e.g., Trypsin) - Incubate at 37°C A->B C 3. Fluorescence Measurement - Ex: ~350 nm, Em: ~460 nm B->C D 4. Data Analysis - Calculate enzyme activity C->D

General workflow for a two-step fluorogenic deacetylase assay.
Detailed Protocol for SIRT1 Activity Assay with this compound

This protocol is adapted from standard fluorogenic sirtuin assay procedures.

Materials:

  • Recombinant human SIRT1 enzyme

  • This compound substrate

  • SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺ solution

  • Developer solution (e.g., Trypsin in SIRT Assay Buffer with a sirtuin inhibitor like nicotinamide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of SIRT1 enzyme, this compound, and NAD⁺ in SIRT Assay Buffer.

  • Reaction Initiation: In a 96-well plate, add SIRT Assay Buffer, NAD⁺, and SIRT1 enzyme. Pre-incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the this compound substrate to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes.

  • Development: Stop the sirtuin reaction and initiate fluorescence development by adding the Developer solution.

  • Final Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

Detailed Protocol for SIRT6 Activity Assay with Ac-RHKK(Ac)-AMC

This protocol is based on commercially available SIRT6 assay kits.

Materials:

  • Recombinant human SIRT6 enzyme

  • Ac-RHKK(Ac)-AMC substrate

  • SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • NAD⁺ solution

  • Developer solution (e.g., Trypsin in SIRT6 Assay Buffer with nicotinamide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of SIRT6 enzyme, Ac-RHKK(Ac)-AMC, and NAD⁺ in SIRT6 Assay Buffer.

  • Reaction Setup: In a 96-well plate, add SIRT6 Assay Buffer and SIRT6 enzyme.

  • Substrate and Cofactor Addition: Add a solution containing both Ac-RHKK(Ac)-AMC and NAD⁺ to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 45-90 minutes.[7]

  • Development: Add the Developer solution to each well.

  • Final Incubation: Incubate for 30 minutes at room temperature.[7]

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Signaling Pathways

The enzymes targeted by these substrates are involved in a multitude of cellular signaling pathways.

SIRT1 Signaling Pathway

SIRT1 is a key regulator of cellular metabolism and stress responses. It deacetylates numerous transcription factors and cofactors, influencing pathways involved in apoptosis, cell cycle, and inflammation.

G cluster_sirt1 SIRT1 Signaling SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle FOXO->Apoptosis Inflammation Inflammation NFkB->Inflammation Metabolism Metabolism PGC1a->Metabolism

Simplified SIRT1 signaling pathway.
SIRT6 Signaling Pathway

SIRT6 plays a critical role in aging, DNA repair, and metabolism. It is implicated in maintaining genomic stability and regulating glucose homeostasis.

G cluster_sirt6 SIRT6 Signaling SIRT6 SIRT6 DNAPK DNA-PKcs SIRT6->DNAPK stabilization PARP1 PARP1 SIRT6->PARP1 activation HIF1a HIF-1α SIRT6->HIF1a repression DNARepair DNA Repair DNAPK->DNARepair PARP1->DNARepair Glycolysis Glycolysis HIF1a->Glycolysis GenomicStability Genomic Stability DNARepair->GenomicStability

Key roles of SIRT6 in cellular processes.
HDAC1 Signaling Pathway

HDAC1 is a crucial regulator of gene expression and is frequently dysregulated in cancer. It participates in large multi-protein complexes that repress transcription.

G cluster_hdac1 HDAC1 Signaling HDAC1 HDAC1 Rb Rb HDAC1->Rb interaction p53 p53 HDAC1->p53 deacetylation MyoD MyoD HDAC1->MyoD repression GeneSilencing Gene Silencing HDAC1->GeneSilencing CellCycle Cell Cycle Progression Rb->CellCycle Apoptosis Apoptosis p53->Apoptosis Differentiation Differentiation MyoD->Differentiation

Role of HDAC1 in gene expression and cell fate.

Conclusion

The choice between this compound and Ac-RHKK(Ac)-AMC depends on the specific deacetylase of interest. This compound is more selective for SIRT1, SIRT2, and SIRT3, making it a suitable choice for studying these particular sirtuins. Ac-RHKK(Ac)-AMC offers broader utility, being applicable to both SIRT6 and Class I HDACs. The provided protocols and pathway diagrams offer a foundational understanding for the application of these substrates in research. The lack of comprehensive public kinetic data for some enzyme-substrate pairs highlights the importance of empirical determination of optimal assay conditions for specific experimental setups.

References

Safety Operating Guide

Proper Disposal of Ac-QPKK(Ac)-AMC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Ac-QPKK(Ac)-AMC, a fluorogenic substrate commonly used in sirtuin activity assays.

This compound, while not classified as a hazardous substance, requires careful management for its disposal. The recommended procedure involves treating it as chemical waste to be handled by a licensed professional waste disposal service. This ensures the complete and safe degradation of the compound and its byproducts.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through chemical incineration by a licensed waste disposal service. For laboratories where this service is not immediately available, temporary and safe storage of the waste is critical.

  • Collection of Waste:

    • Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • For solutions containing this compound, consult your institution's guidelines for the disposal of non-hazardous aqueous or solvent-based waste. If no specific guidelines are available, collect the liquid waste in a separate, labeled container.

  • Solubilization for Incineration (to be performed by waste disposal service):

    • The Safety Data Sheet (SDS) for this compound recommends dissolving or mixing the material with a combustible solvent. This step is typically performed by the professional waste disposal service to facilitate incineration.

  • Incineration:

    • The mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize any potentially harmful combustion byproducts.

  • Alternative Disposal for Non-Hazardous Solid Waste (Consult Institutional Guidelines):

    • In some institutions, non-hazardous solid chemical waste may be disposed of in a sanitary landfill.[1][2] However, it is crucial to never dispose of chemical waste in standard laboratory trash cans.[1]

    • If this option is permitted, the solid waste must be securely packaged and transported directly to the designated dumpster by laboratory personnel.[1]

Data Presentation:

ParameterInformationSource
Chemical Name Ac-Gln-Pro-Lys-Lys(Ac)-AMC[3]
Molecular Formula C₃₆H₅₂N₈O₉[3]
Molecular Weight 740.9 g/mol [3]
Appearance Solid[3]
Primary Disposal Method Chemical IncinerationSDS
Alternative (with approval) Sanitary Landfill for solid, non-hazardous waste[1][2]

Experimental Protocols:

The disposal of this compound does not typically involve an experimental protocol for the end-user. The key procedure is the proper collection, labeling, and transfer of the waste to the institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

Upon enzymatic cleavage, this compound releases 7-amino-4-methylcoumarin (AMC).[3] While specific disposal guidelines for AMC are not always available, it is prudent to handle it with the same care as the parent compound. The disposal of AMC and similar coumarin-based dyes should also be managed through a licensed professional waste disposal service.[4]

Visualized Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated collect Collect waste in a labeled container start->collect consult_ehs Consult Institutional EHS Guidelines collect->consult_ehs professional_disposal Arrange for pickup by licensed waste disposal service consult_ehs->professional_disposal Hazardous Waste Protocol non_hazardous_option Is solid waste classified as non-hazardous by institution? consult_ehs->non_hazardous_option Non-Hazardous Protocol incineration Chemical Incineration with Afterburner and Scrubber professional_disposal->incineration end End: Safe Disposal incineration->end non_hazardous_option->professional_disposal No landfill_disposal Package securely and transport to designated dumpster non_hazardous_option->landfill_disposal Yes landfill_disposal->end

References

Safeguarding Your Research: Essential Handling and Disposal of Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the fluorogenic sirtuin substrate Ac-QPKK(Ac)-AMC, including detailed operational and disposal plans to foster a secure research environment.

Immediate Safety and Handling Precautions

Always handle this compound in a designated laboratory area. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash-proof
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Body Protection Lab CoatStandard laboratory coat

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] Direct contact with skin, eyes, and clothing should be avoided.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ParameterCondition
Storage Temperature -20°C[2]
Long-term Storage -20°C or -80°C[1]
Form Lyophilized powder[1]
Precautions Protect from moisture and light.[3]

Lyophilized peptides are often hygroscopic; allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[1] For stock solutions, it is recommended to aliquot and store at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles.[3][4][5]

Experimental Protocol: Handling this compound

This protocol outlines the procedural steps for safely handling this compound from reconstitution to disposal.

1. Reconstitution:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[1]
  • Work in a chemical fume hood.[1]
  • Add the appropriate solvent (e.g., DMSO, water) as per your experimental requirements.
  • Gently vortex or pipette to dissolve the powder completely.

2. Use in Assays:

  • Follow your specific experimental protocol for the desired final concentration.
  • Keep the stock solution on ice during use.
  • Avoid direct exposure of the AMC-containing solutions to light to prevent photobleaching.

3. Decontamination:

  • All reusable labware (e.g., glassware) that has come into contact with the compound should be decontaminated.
  • A common procedure involves rinsing with a suitable solvent like ethanol or acetone to remove organic residues.[1]
  • Follow the solvent rinse with a thorough wash using a laboratory detergent and deionized water.[1]
  • The initial solvent rinse should be collected as hazardous liquid waste.[1]

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. All waste must be handled in accordance with institutional and local regulations for chemical waste.[1]

Waste TypeCollection and Disposal Procedure
Solid Waste Collect unused or expired lyophilized powder in a clearly labeled, sealed container designated for chemical waste.[1] Contaminated materials such as pipette tips, vials, and gloves should also be disposed of as solid chemical waste.[1]
Liquid Waste Solutions of the peptide, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container.[1] Do not mix with incompatible waste streams.[1]

Waste containers must be clearly and accurately labeled with the full chemical name "this compound" and any solvents used. Store waste containers in a designated, secure secondary containment area away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of chemical waste.[1]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Experimental Phase cluster_decon Post-Experiment Phase cluster_disposal Waste Management prep Preparation handling Handling & Use prep->handling decon Decontamination handling->decon disposal Disposal decon->disposal ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood ppe->fume_hood reconstitute Reconstitute Lyophilized Powder fume_hood->reconstitute assay Perform Experiment reconstitute->assay clean Clean Labware (Solvent & Detergent) assay->clean segregate Segregate Waste (Solid & Liquid) assay->segregate clean->segregate label_waste Label Waste Containers segregate->label_waste ehs Contact EHS for Waste Pickup label_waste->ehs

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.